Azido-PEG12-azide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H52N6O12 |
|---|---|
Peso molecular |
640.7 g/mol |
Nombre IUPAC |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C26H52N6O12/c27-31-29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-32-28/h1-26H2 |
Clave InChI |
ZVBDIRJRLQZIDR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
Azido-PEG12-azide: A Homobifunctional Linker for Advanced Bioconjugation and Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azido-PEG12-azide, systematically known as α,ω-diazido-dodecaethylene glycol, is a high-purity, monodisperse polyethylene glycol (PEG) derivative that functions as a homobifunctional crosslinker. Its structure is characterized by a 12-unit hydrophilic polyethylene glycol chain terminated at both ends by reactive azide (-N₃) groups. This symmetrical architecture makes it an invaluable tool in chemical biology, drug delivery, and materials science, enabling the straightforward linkage of two alkyne-containing molecules through "click chemistry."
The central PEG chain imparts favorable physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the resulting conjugates. The terminal azide groups are highly selective and stable, participating in bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, mild reaction conditions, and specificity, which prevents interference with most biological functional groups.
This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols relevant to the use of this compound in modern research and development.
Core Technical Data
The precise chemical and physical properties of this compound are essential for its effective application in sensitive biochemical systems and for ensuring reproducibility in conjugation protocols.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | α,ω-Diazido-dodecaethylene glycol | |
| CAS Number | 361543-08-0 | [1] |
| Molecular Formula | C₂₆H₅₂N₆O₁₂ | [1] |
| Molecular Weight | 640.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, sealed, protected from light | [1] |
Key Applications in Research and Drug Development
This compound serves as a versatile crosslinking agent for a variety of advanced applications. Its ability to conjugate two molecules simultaneously is fundamental to the construction of complex biomolecular architectures.
-
Hydrogel Formation: The crosslinking of alkyne-functionalized polymers with this compound is a common strategy for forming biocompatible hydrogels for 3D cell culture and tissue engineering.
-
Nanoparticle Functionalization: It can be used to crosslink alkyne-modified molecules on the surface of nanoparticles, creating a stable PEGylated shell that improves colloidal stability and circulation half-life.
-
Bioconjugation: This linker can conjugate two different alkyne-containing biomolecules, such as peptides, proteins, or oligonucleotides, creating novel therapeutic or diagnostic agents.
-
Molecular Scaffolding: It acts as a defined-length spacer to link components in self-assembling molecular systems or to create dimeric ligands for studying receptor clustering and activation.
Signaling Pathways and Logical Relationships
The primary utility of this compound is in covalently linking molecules via click chemistry. The diagram below illustrates its role as a homobifunctional linker connecting two separate alkyne-modified substrates, such as proteins, drugs, or nanoparticles.
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for the use of this compound in a typical crosslinking experiment using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Protocol for CuAAC Crosslinking
This protocol describes a general procedure for crosslinking two alkyne-containing molecules (Molecule A and Molecule B) using this compound.
Materials:
-
Alkyne-functionalized Molecule A
-
Alkyne-functionalized Molecule B
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Degassed water or buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 10 mM stock solutions of alkyne-functionalized Molecule A and Molecule B in a compatible solvent (e.g., water, DMSO).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized Molecule A and Molecule B to the desired final concentrations (e.g., 100 µM each).
-
Add the this compound stock solution to achieve a final concentration that is stoichiometric to one of the alkyne molecules (e.g., 100 µM for a 1:1:1 molar ratio of A:Linker:B).
-
Add the reaction buffer to bring the total volume to near the final desired volume.
-
-
Initiation of Click Reaction:
-
(Optional) If using a ligand, add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the biomolecules are sensitive.
-
The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, the crosslinked product can be purified from excess reagents and unreacted components using methods appropriate for the molecules involved, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the CuAAC crosslinking protocol.
Conclusion
This compound is a powerful and versatile homobifunctional linker essential for researchers in drug development, bioconjugation, and materials science. Its well-defined structure, combined with the high efficiency and bioorthogonality of click chemistry, facilitates the creation of complex, covalently linked molecular constructs. The integrated hydrophilic PEG spacer enhances the solubility and biocompatibility of the final products, making this reagent an excellent choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics and diagnostics. This guide provides the foundational technical data and experimental frameworks necessary for its successful implementation.
References
An In-depth Technical Guide to Azido-PEG12-azide: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Azido-PEG12-azide, a homobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. We delve into its core structure and physicochemical properties, offering detailed experimental protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Furthermore, this guide illustrates the synthesis of this compound and its pivotal role in the construction of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Through structured data presentation and detailed visualizations, this document aims to equip researchers with the essential knowledge to effectively utilize this compound in their scientific endeavors.
Introduction
This compound is a discrete polyethylene glycol (dPEG®) linker characterized by the presence of an azide (-N₃) group at both termini of a 12-unit polyethylene glycol chain. This symmetrical architecture makes it an ideal homobifunctional crosslinker for a variety of bioconjugation applications. The hydrophilic nature of the PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, while concurrently minimizing immunogenicity and non-specific binding.
The terminal azide functionalities are key to the versatility of this compound, enabling highly specific and efficient covalent bond formation through "click chemistry" reactions. These bioorthogonal reactions, which do not interfere with naturally occurring functional groups in biological systems, allow for the precise and stable linkage of molecules containing alkyne, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) moieties.
Structure and Physicochemical Properties
The precise chemical and physical properties of this compound are critical for its successful application in sensitive biochemical assays and pharmaceutical development. The following tables summarize its key quantitative data, alongside a comparison with related Azido-PEG12 derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₅₂N₆O₁₂ |
| Molecular Weight | 640.7 g/mol [1] |
| CAS Number | 361543-08-0[1] |
| Appearance | Solid or viscous liquid |
| Purity | >98%[1] |
| Solubility | Soluble in water, DMSO, DCM, and DMF[1] |
| Storage | Recommended at -20°C, sealed and dry[1] |
Table 2: Comparative Physicochemical Data of Azido-PEG12 Derivatives
| Property | This compound | Azido-PEG12-acid | Azido-PEG12-amine | Azido-PEG12-NHS ester |
| Molecular Formula | C₂₆H₅₂N₆O₁₂ | C₂₇H₅₃N₃O₁₄ | C₂₄H₅₁N₅O₁₁ | C₃₁H₅₆N₄O₁₆ |
| Molecular Weight ( g/mol ) | 640.7[1] | 643.72[2] | 614.7 | 740.79 |
| Functionality | Homobifunctional (Azide) | Heterobifunctional (Azide, Carboxylic Acid) | Heterobifunctional (Azide, Amine) | Heterobifunctional (Azide, NHS Ester) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from polyethylene glycol with a discrete chain length of 12 ethylene glycol units and hydroxyl groups at both ends (PEG12-diol). The hydroxyl groups are first activated, commonly by conversion to a better leaving group such as a tosylate or mesylate. This is followed by a nucleophilic substitution with an azide salt.
Experimental Protocol: Synthesis of this compound from PEG12-diol
Step 1: Tosylation of PEG12-diol
-
Materials:
-
PEG12-diol
-
Toluene (anhydrous)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve PEG12-diol in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (2.5 equivalents) to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PEG12-ditosylate.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Azidation of PEG12-ditosylate
-
Materials:
-
PEG12-ditosylate
-
Dimethylformamide (DMF, anhydrous)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the purified PEG12-ditosylate in anhydrous DMF under an inert atmosphere.
-
Add sodium azide (excess, e.g., 5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with deionized water to remove excess sodium azide and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography if necessary.
-
Applications in Bioconjugation: Click Chemistry
This compound is a cornerstone reagent for "click chemistry," a suite of reactions that are rapid, high-yielding, and bioorthogonal. The two primary click chemistry reactions involving azides are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole linkage.
-
Materials:
-
Alkyne-functionalized biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water and buffers
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Degassing:
-
Thoroughly degas all stock solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound. A molar excess of the PEG linker is often used.
-
Prepare a catalyst premix by mixing the CuSO₄ solution and the THPTA ligand solution (a 1:5 ratio of copper to ligand is common).
-
Add the catalyst premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
-
-
Analysis and Purification:
-
Monitor the reaction progress using appropriate analytical techniques, such as SDS-PAGE, HPLC, or mass spectrometry.
-
Once the reaction is complete, purify the conjugate to remove excess reagents and the copper catalyst using methods such as size-exclusion chromatography or dialysis.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts spontaneously with an azide to form a stable triazole ring. This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
-
Materials:
-
Strained alkyne (e.g., DBCO)-functionalized molecule
-
This compound
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
DMSO for stock solutions
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-functionalized molecule in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-functionalized molecule.
-
Add the this compound stock solution to the reaction mixture. A molar excess of the azide linker is typically used.
-
-
Reaction Incubation:
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C). Reaction times can range from 1 to 24 hours, depending on the reactants and their concentrations.
-
-
Analysis and Purification:
-
Monitor the reaction progress using appropriate analytical techniques.
-
After completion, purify the final conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove any unreacted reagents.
-
-
Applications in Drug Development
This compound plays a crucial role as a linker in the development of sophisticated therapeutic agents, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. This compound can be used to link the cytotoxic payload to the antibody.
The use of a PEG linker like this compound in ADCs can enhance their pharmacokinetic properties by increasing solubility and stability, and reducing aggregation.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal linker for synthesizing PROTACs, allowing for the modular assembly of the POI-binding and E3 ligase-binding moieties.
The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.
Signaling Pathways
The application of this compound in the construction of ADCs and PROTACs directly impacts cellular signaling pathways, leading to therapeutic outcomes.
ADC-Induced Apoptotic Signaling
ADCs, upon internalization by target cancer cells, release their cytotoxic payload, which can induce apoptosis through various signaling cascades.
Downstream Effects of PROTAC-Mediated Protein Degradation
The degradation of a target protein by a PROTAC can have profound effects on cellular signaling, depending on the function of the targeted protein. For example, degrading a key kinase in a cancer signaling pathway can lead to cell cycle arrest and apoptosis.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the construction of complex and highly functional biomolecules. The hydrophilic PEG spacer imparts favorable physicochemical properties, making it an excellent choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in advancing scientific discovery and drug development.
References
An In-Depth Technical Guide to Bifunctional PEG Linkers: Core Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern bioconjugation, serving as versatile bridges to connect two molecular entities.[1][2] These linkers consist of a central, hydrophilic PEG chain of varying length with reactive functional groups at both ends.[3][4] The incorporation of a PEG spacer offers significant advantages, including enhanced solubility and stability of the conjugated molecules, reduced immunogenicity, and prolonged in vivo circulation half-life.[3][5] This technical guide provides a comprehensive overview of the core chemistries, applications, and experimental considerations for utilizing bifunctional PEG linkers in the development of advanced therapeutics and diagnostics, with a particular focus on Antibody-Drug Conjugates (ADCs).
Bifunctional PEG linkers are broadly classified into two main categories:
-
Homobifunctional PEGs: Possess identical functional groups at each terminus (X-PEG-X). They are primarily used as crosslinking agents to link two of the same molecule or to form hydrogels.[]
-
Heterobifunctional PEGs: Feature two different functional groups (X-PEG-Y). This dual reactivity allows for the sequential and specific conjugation of two different molecules, such as linking a targeting ligand to a drug or a protein to a surface.[][7]
The choice of the functional groups, the length of the PEG chain, and the overall architecture of the linker are critical design parameters that can be fine-tuned to optimize the physicochemical and pharmacological properties of the resulting bioconjugate.[7][8]
Core Chemistries of Bifunctional PEG Linkers
The versatility of bifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The selection of these groups is dictated by the available functional groups on the target biomolecule (e.g., primary amines on lysine residues, thiols on cysteine residues).[7]
Table 1: Common Functional Groups in Bifunctional PEG Linkers and Their Reactivity
| Functional Group | Target on Biomolecule | Resulting Bond | pH for Reaction | Key Characteristics |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) (e.g., Lysine, N-terminus) | Amide | 7.0 - 9.0 | High reactivity towards primary amines; susceptible to hydrolysis at high pH.[9][10] |
| Maleimide | Sulfhydryls/Thiols (-SH) (e.g., Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for sulfhydryl groups; forms a stable covalent bond.[9] |
| Azide (-N₃) | Alkyne | Triazole (via Click Chemistry) | N/A (Catalyst dependent) | Bioorthogonal reaction with high specificity and efficiency.[3] |
| Alkyne | Azide (-N₃) | Triazole (via Click Chemistry) | N/A (Catalyst dependent) | Bioorthogonal reaction with high specificity and efficiency.[3] |
| Hydrazide | Aldehydes/Ketones (Carbonyls) | Hydrazone | 4.5 - 5.5 | Forms a pH-sensitive hydrazone bond, useful for cleavable linkers.[7][11] |
| Aldehyde | Amines (-NH₂), Hydrazides | Schiff Base (reducible to stable amine) | 6.0 - 8.0 | Reacts with amines to form a Schiff base, which can be stabilized by reduction. |
The Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG linker is a critical parameter that significantly influences the pharmacokinetic properties of an ADC. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[5][8] However, there is a trade-off, as excessively long linkers may sterically hinder the binding of the antibody to its target antigen.[12]
Table 2: Quantitative Impact of PEG Linker Length on ADC Properties
| ADC Construct | PEG Linker Length | Key Pharmacokinetic Parameter | In Vitro Cytotoxicity (IC₅₀) | Reference |
| Trastuzumab-MMAE | No PEG | Baseline Clearance | Baseline | [13] |
| Trastuzumab-MMAE | PEG4 | Increased Clearance vs. PEG8 | Not specified | [13] |
| Trastuzumab-MMAE | PEG8 | Significantly Lower Clearance vs. shorter PEGs | Not specified | [5][13] |
| Trastuzumab-MMAE | PEG12 | Similar to PEG8 | Not specified | [5] |
| Trastuzumab-MMAE | PEG24 | Slower Clearance | Prolonged half-life | [5][12] |
| ZHER2-MMAE | 4 kDa | 2.5-fold half-life increase vs. No PEG | 4.5-fold reduction vs. no PEG | [7] |
| ZHER2-MMAE | 10 kDa | 11.2-fold half-life increase vs. No PEG | Not specified | [7] |
Cleavable vs. Non-Cleavable PEG Linkers
Bifunctional PEG linkers can be designed to be either stable (non-cleavable) or to release the payload under specific physiological conditions (cleavable).
-
Non-Cleavable Linkers: Form a stable bond between the drug and the antibody. The release of the payload relies on the complete degradation of the antibody in the lysosome of the target cell.[14][15]
-
Cleavable Linkers: Are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell.[14][16] This allows for the targeted release of the payload. Common cleavage mechanisms include:
-
pH-sensitive cleavage: Hydrazone linkers are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[11]
-
Enzymatic cleavage: Peptide linkers, such as those containing valine-citrulline, can be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[17]
-
Redox-sensitive cleavage: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing intracellular environment.[11]
-
Mandatory Visualizations
Caption: Structures of Homobifunctional and Heterobifunctional PEG Linkers.
Caption: Synthetic pathway for heterobifunctional PEG linkers.[3]
Caption: Two-step conjugation process for creating an ADC.
Experimental Protocols
Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)
This protocol describes the synthesis of a common heterobifunctional PEG linker starting from a symmetrical PEG diol.[3]
Materials:
-
PEG-diol
-
Dichloromethane (DCM)
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
Procedure:
-
Monotosylation of PEG-diol:
-
Dissolve PEG-diol (1 equivalent) in a mixture of DCM and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) dropwise.
-
Stir the reaction at 0°C for 2 hours and then at room temperature for 16 hours.
-
Wash the mixture with dilute HCl, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain TsO-PEG-OH.
-
-
Azidation:
-
Dissolve the TsO-PEG-OH (1 equivalent) in DMF.
-
Add sodium azide (NaN₃) (5 equivalents) to the solution.
-
Heat the mixture to 80-90°C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain N₃-PEG-OH.
-
-
NHS Ester Formation:
-
Dissolve N₃-PEG-OH (1 equivalent) and DSC (1.5 equivalents) in anhydrous DCM.
-
Add TEA (1.5 equivalents) and stir at room temperature for 16 hours.
-
Wash the reaction mixture with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, Azide-PEG-NHS ester, by silica gel chromatography.
-
Antibody Conjugation with a Heterobifunctional (NHS-PEG-Maleimide) Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody's lysine residues in a two-step process.[9][18]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug/payload
-
Desalting column
-
Quenching solution (e.g., L-cysteine)
-
Conjugation buffers:
-
Amine-reactive buffer: PBS, pH 7.2-7.5
-
Thiol-reactive buffer: PBS with EDTA, pH 6.5-7.0
-
Procedure:
-
Step 1: Reaction with Antibody Amines
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the amine-reactive conjugation buffer.
-
Immediately before use, dissolve the NHS-PEG-Maleimide linker in DMSO or DMF to a 10-20 mM stock solution.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours at 4°C.
-
Remove the unreacted linker using a desalting column, exchanging the buffer to the thiol-reactive conjugation buffer.
-
-
Step 2: Reaction with Thiol-containing Payload
-
Dissolve the thiol-containing payload in the thiol-reactive conjugation buffer.
-
Add the payload to the maleimide-activated antibody solution at a desired molar ratio.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final ADC using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.
-
Purification of PEGylated Proteins
Purification is a critical step to remove unreacted protein, excess PEG reagent, and other byproducts from the conjugation reaction mixture.[19][]
Common Purification Techniques:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEGylated proteins elute before the smaller, unreacted protein and PEG linkers.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the charges on the protein surface, altering its elution profile compared to the native protein.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug can increase the overall hydrophobicity of the ADC.[]
General SEC Protocol:
-
Column Equilibration: Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer in isocratic mode.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein.
Characterization of Antibody-Drug Conjugates: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that influences its efficacy and safety.[21][22]
Common Techniques for DAR Determination:
-
UV/Vis Spectroscopy: A straightforward method for calculating the average DAR based on the absorbance of the antibody and the drug at different wavelengths.[23][24]
-
Hydrophobic Interaction Chromatography (HIC): A robust method that separates ADC species based on their drug load, allowing for the determination of the distribution of different DAR species.[23][24]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed under reducing conditions to separate the antibody's light and heavy chains and determine the drug distribution on each.[21]
-
Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC or its subunits, allowing for precise DAR determination.[25]
General HIC Protocol for DAR Analysis:
-
Column and Buffers: Use an HIC column with a suitable stationary phase. Mobile Phase A is typically a high-salt buffer, and Mobile Phase B is a low-salt or no-salt buffer.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatographic Separation:
-
Inject the sample onto the equilibrated HIC column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[23]
-
Conclusion
Bifunctional PEG linkers are foundational to modern bioconjugation, enabling the creation of advanced therapeutics and diagnostics with improved properties.[7] By providing a hydrophilic and biocompatible spacer, these linkers enhance the stability, solubility, and pharmacokinetic profiles of biomolecules.[3][5] The choice between a homobifunctional or heterobifunctional linker, along with the specific reactive end groups and PEG chain length, must be carefully considered based on the specific application to achieve the desired therapeutic outcome. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute their bioconjugation strategies effectively.
References
- 1. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 16. purepeg.com [purepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pharmiweb.com [pharmiweb.com]
- 25. benchchem.com [benchchem.com]
Core Concepts: The Role of a Homobifunctional PEG Linker
An In-depth Technical Guide to Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a homobifunctional, monodisperse polyethylene glycol (PEG) linker. Central to its utility is its role in "click chemistry," a class of reactions known for their high efficiency and specificity. This document details the physicochemical properties of this compound, its applications in bioconjugation and drug development, and provides a detailed experimental protocol for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
This compound is a chemical tool designed for the covalent crosslinking of two molecules. Its structure consists of a 12-unit PEG spacer flanked by an azide group (-N₃) at each end. The key features and advantages of this structure are:
-
Homobifunctional Nature : Having two identical reactive groups (azides) allows for the straightforward linking of two molecules that have been functionalized with a complementary reactive group, typically an alkyne.
-
PEG Spacer : The polyethylene glycol chain is hydrophilic, which enhances the aqueous solubility of the linker and the resulting conjugate.[1] This property is particularly valuable when working with biomolecules that may have poor solubility in organic solvents. The PEG spacer is also known to be non-immunogenic and can improve the pharmacokinetic profile of therapeutic molecules.
-
Click Chemistry Reactivity : The azide groups are key components in one of the most robust click chemistry reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific, proceeds with high yield under mild, often aqueous conditions, and forms a stable triazole linkage.[1][2][3]
Physicochemical and Technical Data
The precise chemical and physical properties of this compound are critical for its application in pharmaceutical and bioconjugation chemistry. The key quantitative data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 361543-08-0 | [1] |
| Molecular Formula | C₂₆H₅₂N₆O₁₂ | [1] |
| Molecular Weight | 640.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | White solid or viscous liquid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C, keep dry and protected from light | [1] |
Key Applications in Research and Drug Development
This compound is a versatile linker used in various applications where the precise connection of two molecular entities is required.
-
Bioconjugation : It is widely used to crosslink proteins, peptides, oligonucleotides, or other biomolecules that have been functionalized with alkyne groups. This enables the creation of complex constructs, such as antibody-oligonucleotide conjugates or dimeric proteins.
-
Drug Delivery and Development : In the field of drug delivery, this linker can be used to attach targeting ligands to drug-loaded nanoparticles or to construct Antibody-Drug Conjugates (ADCs). While heterobifunctional linkers are common for ADCs, a homobifunctional linker can be used to dimerize drug payloads or link multiple payloads to a single antibody attachment site.
-
PROTACs : Proteolysis-Targeting Chimeras (PROTACs) are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers are integral to PROTAC design, and a diazide linker could be employed in modular synthetic strategies to connect two alkyne-bearing fragments (one binding the target, the other the E3 ligase).[4][5][6]
-
Surface Modification : this compound can be used to functionalize surfaces that have been modified with alkyne groups, creating a hydrophilic surface layer that can be further conjugated with other molecules.
Experimental Protocols
The following is a generalized protocol for the use of this compound to crosslink two alkyne-containing molecules (Molecule A-Alkyne and Molecule B-Alkyne) via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Researchers should optimize conditions for their specific substrates.
Objective : To synthesize a conjugate A-PEG12-B by linking Molecule A-Alkyne and Molecule B-Alkyne with this compound.
Materials :
-
Molecule A-Alkyne
-
Molecule B-Alkyne
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand
-
Solvents: Deionized water, DMSO, or a t-BuOH/water mixture
-
Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., HPLC, SEC)
Reagent Preparation :
-
Molecule A-Alkyne and Molecule B-Alkyne Solutions : Prepare stock solutions of each alkyne-containing molecule in a suitable solvent (e.g., DMSO, water). The concentration will depend on the specific molecules.
-
This compound Solution : Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Copper(II) Sulfate Solution : Prepare a 20-50 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate Solution : Freshly prepare a 100-300 mM stock solution of sodium ascorbate in deionized water.
-
Ligand Solution : Prepare a 50-100 mM stock solution of THPTA or TBTA in DMSO or water.
Reaction Procedure (Stepwise Crosslinking) :
This protocol assumes a stepwise approach to minimize the formation of A-PEG12-A and B-PEG12-B homodimers.
Step 1: Reaction of Molecule A-Alkyne with this compound
-
In a reaction tube, dissolve Molecule A-Alkyne in the chosen reaction buffer.
-
Add a 5- to 10-fold molar excess of this compound to the solution. This drives the reaction towards the mono-conjugated product (Molecule A-PEG12-azide).
-
In a separate tube, premix the CuSO₄ solution and the THPTA/TBTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[7] Let it stand for a few minutes.
-
Add the copper/ligand solution to the reaction mixture. The final copper concentration is typically 50-250 µM.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[7][8]
-
Allow the reaction to proceed at room temperature for 1-4 hours.[8] Monitor progress by LC-MS or an appropriate analytical method.
-
Upon completion, purify the intermediate product (Molecule A-PEG12-azide) using a suitable technique (e.g., dialysis, size-exclusion chromatography, or HPLC) to remove excess this compound and reaction reagents.
Step 2: Reaction of Intermediate with Molecule B-Alkyne
-
Dissolve the purified Molecule A-PEG12-azide intermediate in the reaction buffer.
-
Add a 1.2- to 2-fold molar excess of Molecule B-Alkyne.
-
Repeat steps 3-6 from Step 1 to catalyze the second click reaction.
-
Upon completion, purify the final conjugate (Molecule A-PEG12-B) using preparative HPLC, SEC, or another appropriate method to remove unreacted starting materials and reagents.
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the application of this compound.
Caption: Stepwise workflow for crosslinking two molecules using this compound.
Caption: PROTAC mechanism of action, a key application for PEG linkers.
References
- 1. This compound, 361543-08-0 | BroadPharm [broadpharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Solubility of Azido-PEG12-azide in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Azido-PEG12-azide, a bifunctional, monodisperse PEG linker crucial for bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding its solubility in common solvents such as water and dimethyl sulfoxide (DMSO) is fundamental for its effective application in experimental design and biopharmaceutical development.
Core Concepts: Understanding the Solubility of this compound
This compound (C₂₆H₅₂N₆O₁₂) is a hydrophilic molecule due to the repeating ethylene oxide units that constitute its polyethylene glycol (PEG) backbone. The ether oxygen atoms in the PEG chain are capable of forming hydrogen bonds with water molecules, which typically results in high aqueous solubility. Similarly, its solubility in polar aprotic solvents like DMSO is also high.
While specific quantitative solubility data for this compound is not extensively published, product datasheets and the general properties of low-molecular-weight PEG derivatives consistently describe it as being soluble in both water and DMSO.[1][2][3] The relatively short PEG12 chain ensures a high degree of solubility in polar solvents.
Data Presentation: Solubility Profile
The following table summarizes the qualitative solubility of this compound. For researchers requiring precise quantitative data for applications such as formulation development or high-concentration reactions, it is essential to determine the solubility experimentally.
| Solvent | Class | Qualitative Solubility | Notes |
| Water | Aqueous | Soluble | The hydrophilic PEG chain imparts significant water solubility.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for preparing high-concentration stock solutions.[1][2] |
Note: The term "Soluble" indicates that the compound is expected to dissolve to a concentration suitable for most bioconjugation and drug development applications. However, the exact solubility (in mg/mL or molarity) should be confirmed experimentally for specific requirements.
Experimental Protocol: Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method . This protocol provides a reliable and accurate means to quantify the solubility of this compound in both water and DMSO.
Objective: To determine the quantitative solubility of this compound in a specified solvent (e.g., deionized water, DMSO) at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Solvent of interest (e.g., HPLC-grade deionized water, anhydrous DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC with a suitable detector like ELSD, CAD, or RI; or a TOC analyzer for aqueous solutions)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is reached.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD/CAD/RI or TOC).
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
-
Data Presentation:
-
The solubility should be reported in units of mg/mL or mol/L at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the Saturation Shake-Flask method.
Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
References
The Hydrophilic Nature of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has become an indispensable strategy for enhancing the therapeutic properties of biomolecules. PEG spacers, acting as hydrophilic linkers, play a pivotal role in modulating the characteristics of proteins, peptides, antibody-drug conjugates (ADCs), and other bioconjugates. Their inherent hydrophilicity imparts a multitude of benefits, including improved solubility, enhanced stability, prolonged circulatory half-life, and reduced immunogenicity.[1] This technical guide provides a comprehensive exploration of the core principles of PEG spacer hydrophilicity, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design and optimization of next-generation biotherapeutics.
Core Principles of PEG Hydrophilicity
The profound hydrophilicity of PEG is rooted in its unique chemical structure, which consists of repeating ethylene oxide units (-CH2-CH2-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules, leading to the formation of a hydration shell around the PEG chain. This hydration shell effectively increases the hydrodynamic radius of the bioconjugate and masks the surface of the attached molecule, leading to a range of beneficial properties.[2]
The degree of hydrophilicity is directly related to the length of the PEG spacer; longer chains generally lead to a more pronounced hydrophilic effect. This property is crucial for overcoming the solubility challenges often associated with hydrophobic drugs and large biomolecules.
Quantitative Impact of PEG Spacer Hydrophilicity
The hydrophilicity imparted by PEG spacers has a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize key data from various studies, illustrating the influence of PEG spacer length and composition.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length (Number of PEG units) | Clearance Rate | General In Vivo Performance | Reference |
| 0 (Non-PEGylated) | High | Rapid clearance, reduced efficacy | [3] |
| 2 | Faster | Reduced efficacy due to rapid clearance | [4] |
| 4 | Faster | Reduced efficacy due to rapid clearance | [4] |
| 8 | Slower | Significantly increased plasma exposure and higher tumor-to-plasma ratio | [3][4] |
| 12 | Slower | Significantly increased plasma exposure and higher tumor-to-plasma ratio | [4] |
Table 2: Influence of PEG Spacer Length on Binding Affinity and Stability
| Spacer Type | Binding Affinity (Kd) in nM | Linker-Payload Loss at 24h (%) in mouse plasma | Reference |
| No Spacer | 15.2 | - | |
| C6 Alkyl Spacer | 25.8 | - | |
| C12 Alkyl Spacer | 32.5 | - | |
| PEG4 | - | 22 | |
| PEG8 | 12.1 | 12 (~45% reduction in payload loss compared to PEG4) | |
| PEG24 | 10.5 | - |
Table 3: Pharmacokinetic Parameters of PEGylated Therapeutics
| Parent Molecule | PEG Linker Molecular Weight | Half-life (t½) | Systemic Clearance (CL) | Reference | | :--- | :--- | :--- | :--- | | Interferon alfa-2b | 12 kDa (linear) | ~50 hours | Slower than non-PEGylated |[4] | | Trastuzumab-MMAE | PEG2 / PEG4 | Shorter | Faster |[4] | | Trastuzumab-MMAE | PEG8 / PEG12 | Longer | Slower |[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the characterization of the hydrophilicity and other critical properties of PEGylated bioconjugates.
Thiol-Maleimide Conjugation
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on a protein, a common method for creating bioconjugates.[5][6][7]
Materials:
-
Protein with a free thiol group (or a protein with disulfide bonds to be reduced)
-
PEG-Maleimide linker
-
Reduction agent (e.g., TCEP or DTT)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes. If using DTT, the excess DTT must be removed by dialysis or desalting column before adding the maleimide reagent.
-
-
PEG-Maleimide Solution Preparation:
-
Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a small excess of a free thiol-containing reagent to consume any unreacted maleimide.
-
-
Purification:
-
Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG-maleimide, unconjugated protein, and any aggregates.
-
Characterization of PEGylated Bioconjugates by Chromatography
Chromatographic techniques are essential for assessing the purity, homogeneity, and stability of PEGylated bioconjugates.
SEC separates molecules based on their hydrodynamic radius, making it ideal for separating PEGylated conjugates from unconjugated protein and aggregates.
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the analytes
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the bioconjugate sample to approximately 1 mg/mL in the mobile phase.
-
Injection and Elution: Inject the sample and perform an isocratic elution.
-
Data Analysis: Monitor the absorbance at 280 nm. The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger size. Aggregates will elute even earlier.
RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique for assessing purity and can separate different PEGylated species.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Gradient Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B.
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time will be influenced by the overall hydrophobicity of the conjugate.
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution in ADCs.
Instrumentation:
-
HPLC system with a UV detector
-
HIC column
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection and Gradient Elution: Inject the sample and apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Data Analysis: Monitor the elution profile at 280 nm. Species with higher DARs are more hydrophobic and will elute later.
Determination of Aqueous Solubility by Turbidimetric Assay
This assay provides a rapid assessment of the kinetic solubility of a bioconjugate.[8][9]
Materials:
-
Test compound (bioconjugate)
-
DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Compound Preparation: Prepare a series of concentrations of the test compound in DMSO (e.g., 3-fold serial dilution from a 10 mM stock).
-
Sample Dilution: Dilute each DMSO concentration 1:50 into the aqueous buffer in a 96-well plate. This rapid dilution can cause less soluble compounds to precipitate, leading to turbidity.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the absorbance of each well at 620 nm.
-
Data Analysis: The solubility is determined as the concentration at which the absorbance significantly increases above the baseline, indicating the formation of a precipitate.
Contact Angle Measurement
Contact angle measurement is a direct method to assess the hydrophilicity of a surface. A lower contact angle with water indicates a more hydrophilic surface.[10][11]
Materials:
-
Surface coated with the PEGylated molecule
-
Goniometer or contact angle measurement system
-
High-purity water
-
Syringe with a fine needle
Procedure:
-
Surface Preparation: Ensure the surface to be measured is clean and dry.
-
Droplet Deposition: Place a small droplet of high-purity water (typically a few microliters) onto the surface using the syringe.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use software to measure the angle between the tangent of the droplet and the surface.
-
Data Analysis: A contact angle of less than 90° indicates a hydrophilic surface. The lower the angle, the greater the hydrophilicity.
Visualization of Workflows and Relationships
Graphviz diagrams are provided to visualize key experimental workflows and logical relationships related to the hydrophilicity of PEG spacers.
Conclusion
The hydrophilicity of PEG spacers is a critical attribute that profoundly influences the therapeutic potential of bioconjugates. A thorough understanding of the relationship between PEG chain length, hydrophilicity, and the resulting physicochemical and pharmacokinetic properties is paramount for the rational design of effective and safe biotherapeutics. The strategic selection of PEG spacer length, guided by robust analytical characterization using the methodologies outlined in this guide, will continue to be a key driver of innovation in the fields of drug delivery and development. By leveraging the hydrophilic properties of PEG, researchers can overcome significant challenges in bioconjugation, leading to the development of next-generation therapies with improved clinical outcomes.
References
- 1. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. users.aalto.fi [users.aalto.fi]
- 11. publications.polymtl.ca [publications.polymtl.ca]
The Pivotal Role of Azide Groups in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science. At the heart of this powerful chemical philosophy lies a set of reactions known for their high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions. Among the most prominent of these reactions are the azide-alkyne cycloadditions, where the azide functional group plays an indispensable role. This technical guide provides a comprehensive exploration of the azide group's function in the two cornerstone click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
The Azide Group: A Bioorthogonal Linchpin
The azide moiety (–N₃) is a compact, stable, and bioorthogonal functional group, meaning it is largely unreactive with biological molecules such as proteins and nucleic acids.[1][2] This inertness within complex biological systems is a key attribute that makes it an ideal chemical handle for selectively ligating molecules of interest.[1][2] The azide group's high kinetic stability, which was a drawback in uncatalyzed cycloadditions, becomes a significant advantage in catalyzed or strain-promoted reactions, ensuring that it remains dormant until it encounters its specific alkyne reaction partner.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[5][6] The reaction is highly tolerant of various functional groups and can be performed in a wide range of solvents, including water, over a broad pH range (4-12).[5]
The active catalyst is the copper(I) ion, which can be introduced directly as a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[5][7] The addition of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media, can further accelerate the reaction and protect the Cu(I) from oxidation and disproportionation.[7]
Catalytic Cycle of CuAAC
The mechanism of CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.[8]
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Cornerstone of Biopharmaceutical Innovation: A Technical Guide to Protein PEGylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, stands as a transformative strategy in the biopharmaceutical industry. This modification has proven to be a powerful tool for enhancing the therapeutic properties of protein-based drugs, addressing inherent challenges such as rapid in vivo clearance, immunogenicity, and poor stability. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the circulating half-life of a protein, leading to reduced dosing frequency and improved patient compliance. This in-depth technical guide provides a comprehensive overview of the core principles of protein PEGylation, detailing the underlying chemistries, providing step-by-step experimental protocols for key methodologies, and presenting quantitative data on its impact. This document aims to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology for the optimization of protein therapeutics.
Core Principles of Protein PEGylation
PEGylation involves the covalent conjugation of one or more chains of polyethylene glycol (PEG) to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation. The attachment of PEG imparts several beneficial properties to the target protein, primarily by increasing its hydrodynamic volume and creating a protective hydrophilic shield around the protein.
The key advantages of protein PEGylation include:
-
Prolonged Circulatory Half-Life: The increased size of the PEG-protein conjugate significantly reduces its renal clearance, leading to a longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient convenience and therapeutic outcomes.
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chains can mask antigenic sites on the protein surface from the immune system. This steric hindrance can reduce the incidence of immune responses, a significant challenge for many protein therapeutics.
-
Enhanced Solubility and Stability: PEGylation can improve the aqueous solubility of hydrophobic proteins and protect them from enzymatic degradation, aggregation, and denaturation.
-
Improved Pharmacokinetics: By altering absorption and distribution patterns, PEGylation can lead to more favorable pharmacokinetic profiles.
However, PEGylation is not without its challenges. The attachment of PEG chains, particularly near the protein's active site, can cause steric hindrance, potentially reducing its biological activity. Furthermore, the PEGylation process can add to the complexity and cost of manufacturing.
The evolution of PEGylation technology has led to two main strategies:
-
First-Generation PEGylation: This approach involves the random attachment of PEG to multiple reactive sites on the protein surface, most commonly the primary amines of lysine residues. While effective in increasing molecular size, this method can lead to a heterogeneous mixture of PEGylated species.
-
Second-Generation PEGylation: This strategy focuses on site-specific PEGylation to produce a more homogeneous product with a well-defined structure and preserved biological activity. This can be achieved by targeting specific amino acid residues, such as cysteine, or by enzymatic approaches.
The choice of PEGylation strategy and the characteristics of the PEG polymer (e.g., molecular weight, linear vs. branched structure) are critical factors that influence the properties of the final PEGylated protein.
Key Chemistries for Protein PEGylation
The covalent attachment of PEG to a protein is achieved through the reaction of a functionalized PEG derivative with a specific amino acid residue on the protein surface. The most common target residues are lysine and cysteine.
Amine-Specific PEGylation (via NHS Esters)
The most widely used method for PEGylating proteins targets the primary amines found on the side chain of lysine residues and the N-terminus of the protein. N-hydroxysuccinimidyl (NHS) esters of PEG are highly reactive towards these amine groups, forming stable amide bonds.
Thiol-Specific PEGylation (via Maleimides)
For more site-specific PEGylation, cysteine residues are an attractive target due to their lower abundance in proteins compared to lysine. The sulfhydryl group of a free cysteine residue can react with a maleimide-functionalized PEG to form a stable thioether bond. This approach often requires the introduction of a cysteine residue at a specific site on the protein through genetic engineering.
Experimental Protocols
This section provides detailed methodologies for the PEGylation of proteins using NHS ester and maleimide chemistries, as well as for the characterization of the resulting conjugates.
Protocol for Amine-Specific PEGylation with mPEG-NHS Ester
Objective: To covalently attach mPEG-NHS ester to primary amines on a protein.
Materials:
-
Protein of interest
-
mPEG-NHS Ester
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.2-8.5.
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the mPEG-NHS ester solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to react with any unreacted mPEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Separate the PEGylated protein from unreacted PEG, native protein, and quenching agent using a suitable chromatography method, such as size-exclusion chromatography (see Protocol 3.3).
Protocol for Thiol-Specific PEGylation with mPEG-Maleimide
Objective: To site-specifically PEGylate a protein at a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide
-
Reaction Buffer: e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Quenching solution: e.g., L-cysteine or β-mercaptoethanol.
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If the target cysteine is in a disulfide bond, it must be reduced. Add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the PEG-maleimide.
-
-
PEG Reagent Preparation: Prepare a stock solution of mPEG-Maleimide in the reaction buffer or a compatible solvent immediately before use.
-
PEGylation Reaction:
-
Add a 1.1- to 5-fold molar excess of the mPEG-Maleimide solution to the protein solution.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
-
Quenching the Reaction: Add an excess of the quenching solution to react with any unreacted mPEG-Maleimide.
-
Purification: Purify the PEGylated protein using a suitable chromatography method (see Protocol 3.3).
Characterization of PEGylated Proteins
Thorough characterization of the PEGylated protein is essential to ensure product quality and consistency.
Objective: To assess the extent of PEGylation and the molecular weight of the conjugate.
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run at a constant voltage.
-
Staining:
-
Coomassie Blue Staining: For visualizing the protein.
-
Barium Iodide Staining (for PEG):
-
Immerse the gel in 5% barium chloride for 10 minutes.
-
Rinse with deionized water.
-
Immerse in 0.1 M iodine in 0.2 M potassium iodide until brown bands appear.[1]
-
-
Objective: To separate and quantify the PEGylated protein, unreacted protein, and free PEG.
Procedure:
-
System Preparation: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Sample Preparation: Filter the PEGylated reaction mixture through a 0.22 µm filter.
-
Chromatography: Inject the sample and monitor the elution profile at 280 nm (for protein) and with a refractive index detector (for PEG).
Objective: To determine the precise molecular weight and identify the sites of PEGylation.
Procedure (MALDI-TOF for intact mass):
-
Sample Preparation: Mix the purified PEGylated protein with a suitable matrix solution (e.g., sinapinic acid).
-
Analysis: Spot the mixture onto a MALDI target plate and acquire the mass spectrum.
Quantitative Impact of PEGylation on Protein Pharmacokinetics
The most significant impact of PEGylation is the improvement of a protein's pharmacokinetic profile, particularly its half-life. The following tables summarize the quantitative effects of PEGylation on several key therapeutic proteins.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferon alfa-2a
| Parameter | Interferon alfa-2a | Peginterferon alfa-2a (40 kDa branched PEG) | Fold Change |
| Half-life (t½) | ~5-8 hours | ~77 hours | ~10-15 |
| Clearance (CL) | High | Significantly Reduced | - |
| Volume of Distribution (Vd) | Large | Restricted | - |
Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferon alfa-2b
| Parameter | Interferon alfa-2b | Peginterferon alfa-2b (12 kDa linear PEG) | Fold Change |
| Half-life (t½) | ~2-3 hours | ~40 hours | ~13-20 |
| Clearance (CL) | ~231 mL/h/kg | ~22 mL/h/kg | ~0.1 |
| Volume of Distribution (Vd) | ~1.4 L/kg | ~0.99 L/kg | ~0.7 |
Table 3: Pharmacokinetic Parameters of Filgrastim (G-CSF) vs. Pegfilgrastim
| Parameter | Filgrastim (G-CSF) | Pegfilgrastim (20 kDa PEG) | Fold Change |
| Half-life (t½) | ~3.5 hours | ~15-80 hours | ~4-23 |
| Clearance (CL) | ~40 mL/h/kg | ~14 mL/h/kg | ~0.35 |
Table 4: Half-life of Native vs. PEGylated Adenosine Deaminase (ADA)
| Enzyme | Half-life (t½) |
| Native Adenosine Deaminase | Minutes |
| Pegademase (PEG-ADA) | 48-72 hours[2] |
Table 5: Half-life of Native vs. PEGylated Asparaginase
| Enzyme | Half-life (t½) |
| Native E. coli Asparaginase | ~1.25 days[3] |
| Pegaspargase (PEG-Asparaginase) | ~5-7 days[3][4] |
FDA-Approved PEGylated Protein Drugs
The success of PEGylation technology is underscored by the number of PEGylated protein drugs that have received FDA approval for various therapeutic indications.
Table 6: Selected FDA-Approved PEGylated Protein Drugs
| Brand Name | Generic Name | Company | Year of Approval |
| Adagen | Pegademase Bovine | Enzon Pharmaceuticals | 1990 |
| Oncaspar | Pegaspargase | Enzon Pharmaceuticals | 1994 |
| Peg-Intron | Peginterferon alfa-2b | Schering-Plough | 2001 |
| Neulasta | Pegfilgrastim | Amgen | 2002 |
| Pegasys | Peginterferon alfa-2a | Roche | 2002 |
| Somavert | Pegvisomant | Pfizer | 2003 |
| Cimzia | Certolizumab pegol | UCB | 2008 |
Logical Workflows in Protein PEGylation
Visualizing the workflow of a PEGylation project can aid in planning and execution. The following diagrams illustrate the general workflow, a decision-making process for chemistry selection, and a characterization workflow.
Conclusion
Protein PEGylation has established itself as an indispensable technology in the development of biopharmaceuticals. Its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins has led to the successful commercialization of numerous life-changing drugs. As our understanding of protein structure and function deepens, and as new PEGylation chemistries and techniques emerge, the potential for creating more effective and safer protein therapeutics will continue to expand. This guide has provided a foundational understanding of the core principles, practical methodologies, and quantitative impact of protein PEGylation, with the aim of empowering researchers and developers to harness the full potential of this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment of adenosine deaminase deficiency with polyethylene glycol-modified adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Homobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups designed to covalently link two similar functional groups on molecules.[1][2] These reagents are indispensable tools in biochemistry, molecular biology, and drug development for a variety of applications, including the stabilization of protein structures, elucidation of protein-protein interactions, and the construction of novel biomolecular conjugates.[3][4] The fundamental structure of a homobifunctional crosslinker consists of two reactive moieties connected by a spacer arm. The nature and length of this spacer arm, along with the specificity of the reactive groups, are critical determinants for the successful application of these crosslinkers in experimental design.[3] This guide provides a comprehensive overview of homobifunctional crosslinkers, detailing their chemical properties, quantitative data, experimental protocols, and key applications.
Core Concepts of Homobifunctional Crosslinking
The utility of homobifunctional crosslinkers lies in their ability to "capture" and covalently stabilize interactions between molecules.[2] The two identical reactive ends of the crosslinker react with specific functional groups on proteins or other biomolecules, most commonly primary amines (-NH₂) found on lysine residues and the N-terminus, or sulfhydryl groups (-SH) on cysteine residues.[2] The choice of a particular crosslinker is governed by several factors: the target functional group, the required distance between the linked sites (defined by the spacer arm length), and whether the linkage needs to be reversible (cleavable) or permanent.[2]
Types of Homobifunctional Crosslinkers
Homobifunctional crosslinkers are primarily categorized based on the functional groups they target.
Amine-Reactive Homobifunctional Crosslinkers
Due to the high abundance and surface accessibility of lysine residues on most proteins, amine-reactive crosslinkers are the most commonly used type.[2] These reagents typically utilize N-hydroxysuccinimide (NHS) esters or imidoesters as their reactive groups.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines in environments with a pH of 7.2-8.5 to form stable amide bonds.[3] A competing hydrolysis reaction of the NHS ester increases at higher pH.[3]
-
Imidoesters: These crosslinkers react with primary amines at a more alkaline pH (8-10) to create amidine bonds. A significant feature of this reaction is the preservation of the positive charge of the original amine group, which can be crucial for maintaining the protein's native structure.[3]
Sulfhydryl-Reactive Homobifunctional Crosslinkers
These crosslinkers offer more selective conjugation as they target the sulfhydryl groups of cysteine residues, which are generally less abundant than primary amines.[5]
-
Maleimides: Maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds. It is important to conduct these reactions in the absence of reducing agents.
-
Haloacetyls: Iodoacetyl and bromoacetyl moieties also react with sulfhydryl groups (pH 7.2-9) to form stable thioether linkages. To avoid side reactions with other residues like tyrosine and histidine, these reactions should be performed in the dark.[3]
Quantitative Data of Common Homobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for experimental success. The following tables provide a summary of quantitative data for commonly used homobifunctional crosslinkers.
Table 1: Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No |
| Bis[sulfosuccinimidyl] suberate | BS3 | 572.43 | 11.4 | Yes | No | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No |
| Dithiobis[succinimidyl propionate] | DSP | 404.42 | 12.0 | No | Yes | Yes (Reducing Agents) |
| 3,3'-Dithiobis[sulfosuccinimidylpropionate] | DTSSP | 608.51 | 12.0 | Yes | No | Yes (Reducing Agents) |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | No | Yes | Yes (Hydroxylamine) |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | Yes | No | Yes (Hydroxylamine) |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| Bismaleimidoethane | BMOE | 220.19 | 8.0 | No | Yes | No |
| Bismaleimidohexane | BMH | 276.29 | 16.1 | No | Yes | No |
| Dithiobismaleimidoethane | DTME | 284.34 | 13.1 | No | Yes | Yes (Reducing Agents) |
Experimental Protocols
Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for common applications.
Protocol 1: Protein-Protein Crosslinking using an Amine-Reactive Crosslinker (e.g., BS3)
This protocol provides a general procedure for crosslinking interacting proteins in solution using the water-soluble crosslinker BS3.[1]
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
BS3 (bis[sulfosuccinimidyl] suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (like Tris). If needed, perform a buffer exchange using dialysis or a desalting column.
-
BS3 Preparation: Immediately before use, prepare a 10-50 mM stock solution of BS3 in the reaction buffer.
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, western blotting, or mass spectrometry.
Protocol 2: Protein Crosslinking using a Sulfhydryl-Reactive Crosslinker (e.g., BMOE)
This protocol outlines a general procedure for crosslinking proteins containing cysteine residues using BMOE.[3]
Materials:
-
Protein sample in a compatible buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
BMOE (Bismaleimidoethane)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP) if disulfide bonds need to be reduced
-
Quenching solution (e.g., buffer containing a free thiol like cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein sample with a reducing agent. Subsequently, remove the reducing agent using a desalting column. The protein should be in a buffer at pH 6.5-7.5.
-
BMOE Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF.[3]
-
Crosslinking Reaction: Add the BMOE stock solution to the protein sample to a final concentration of 0.5-5 mM.[3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[3]
-
Quenching: Stop the reaction by adding a quenching solution containing a free thiol.[3]
-
Analysis: The crosslinked proteins can be analyzed by SDS-PAGE and other relevant techniques.
Mandatory Visualizations
References
A Deep Dive into Monodisperse vs. Polydisperse PEG: A Technical Guide for Researchers and Drug Development Professionals
In the realm of drug development and advanced therapeutics, the choice of polyethylene glycol (PEG) linker can profoundly influence a drug's efficacy, safety, and manufacturability. This in-depth technical guide provides a comprehensive analysis of the core differences between monodisperse and polydisperse PEGs, offering researchers, scientists, and drug development professionals the foundational knowledge to make informed decisions. This guide details their synthesis and characterization, presents quantitative comparisons, and provides experimental protocols for key analytical techniques.
Polyethylene glycol (PEG) is a biocompatible, water-soluble polyether compound that has become an indispensable tool in medicine.[1] Its ability to shield conjugated molecules from enzymatic degradation and the host's immune system has revolutionized the development of therapeutics, from small molecules to large biologics.[1] PEG linkers, which are chemically activated forms of PEG, are instrumental in connecting a therapeutic payload to a targeting moiety or modifying the surface of drug delivery systems.[1] These linkers can be broadly categorized into two distinct classes: monodisperse and polydisperse.
The Core Distinction: Purity and Uniformity
The fundamental difference between monodisperse and polydisperse PEGs lies in their molecular weight distribution. Monodisperse PEGs are pure, homogeneous compounds with a precise, single molecular weight.[2][3] This means every molecule in a batch is identical, ensuring a high degree of uniformity and batch-to-batch consistency.[3] In contrast, polydisperse PEGs are a heterogeneous mixture of PEG molecules with a range of molecular weights, characterized by an average molecular weight and a Polydispersity Index (PDI) greater than 1.0.[3][]
The Polydispersity Index (PDI) is a measure of the broadness of the molecular weight distribution of a polymer.[5] A PDI of 1.0 signifies a monodisperse polymer, while higher values indicate a greater degree of heterogeneity in the polymer chains.[][5] Man-made polymers are inherently polydisperse, with even the most controlled synthetic polymers having PDI values of 1.02 to 1.10.[5]
Impact on Drug Development
The choice between monodisperse and polydisperse PEG has significant implications for drug design and development. The uniformity of monodisperse PEGs offers several advantages, including improved purity, predictable pharmacokinetic profiles, reduced immunogenicity, and enhanced therapeutic efficacy.[3][6] This precision is particularly beneficial in the development of small molecule drugs and antibody-drug conjugates (ADCs), where the introduction of a monodisperse PEG linker can increase the drug's solubility and molecular weight, thereby extending its half-life in the body.[5][7]
Polydisperse PEGs, while more cost-effective to produce, can introduce variability into the final drug product.[8] This heterogeneity can complicate synthesis, purification, and characterization, and may lead to inconsistent clinical performance.[9] However, polydisperse PEGs have been successfully utilized in various applications, including the development of PEGylated protein drugs and in PEGylated lipid nanoparticles (LNPs) for mRNA vaccines.[2][5] In these contexts, the larger hydrodynamic volume provided by the mixture of chain lengths can be advantageous.
Quantitative Comparison of Monodisperse and Polydisperse PEG
The following tables summarize the key quantitative differences between monodisperse and polydisperse PEGs.
| Feature | Monodisperse PEG | Polydisperse PEG | Reference(s) |
| Molecular Weight | Precise, single value | Average value with a distribution | [2][3] |
| Polydispersity Index (PDI) | 1.0 | > 1.0 (typically 1.01-1.10) | [3][] |
| Chemical Structure | Uniform and well-defined | Mixture of varying chain lengths | [3] |
| Purity | High | Contains a distribution of chain lengths | [3] |
| Parameter | Monodisperse PEG | Polydisperse PEG | Fold Change/Observation | Reference(s) |
| Protein Adsorption (in vitro) | Markedly lower and constant | Higher and variable | Up to 70% reduction with monodisperse PEG | [9] |
| Blood Circulation Half-Life (in vivo) | Significantly prolonged | Shorter and more variable | Longer circulation times observed with monodisperse PEGylated nanoparticles | [3][10] |
| Tumor Accumulation (in vivo) | Enhanced | Lower | Higher tumor-to-organ ratio for monodisperse systems | [3][10] |
| Immunogenicity | Believed to have reduced immunogenic potential | Can elicit the production of anti-PEG antibodies | The homogeneity of monodisperse PEGs is thought to reduce this risk | [3] |
| Batch-to-Batch Consistency | High | Lower | The defined structure of monodisperse PEGs allows for greater reproducibility | [3][9] |
Synthesis and Characterization: Experimental Protocols
The synthesis and characterization of PEGs are critical steps in ensuring the quality and performance of the final therapeutic product.
Synthesis of Monodisperse PEG
The synthesis of monodisperse PEGs is a challenging process that requires precise control over the polymerization reaction to produce polymers with a well-defined molecular weight and a narrow size distribution.[] Specialized techniques like controlled radical polymerization or living polymerization are often employed.[] One common route involves a stepwise, iterative synthesis using protected ethylene glycol units.[][12]
Protocol: Iterative Synthesis of a Monodisperse PEG
Objective: To synthesize a monodisperse PEG of a specific length through a stepwise addition of ethylene glycol units.
Materials:
-
Protected ethylene glycol monomer (e.g., with a removable protecting group like trityl or silyl)
-
Activator for the hydroxyl group (e.g., tosyl chloride)
-
Deprotection reagent (e.g., mild acid)
-
Solvents (e.g., dichloromethane, tetrahydrofuran)
-
Purification materials (e.g., silica gel for chromatography)
Methodology:
-
Activation: React one equivalent of the protected ethylene glycol monomer with an activating agent (e.g., tosyl chloride in the presence of a base) to activate the free hydroxyl group.
-
Deprotection: Take another equivalent of the protected ethylene glycol monomer and remove the protecting group to expose the hydroxyl group.
-
Coupling: React the activated monomer from step 1 with the deprotected monomer from step 2. This will form a dimer.
-
Purification: Purify the resulting dimer using column chromatography to remove any unreacted monomers or side products.
-
Iteration: Repeat steps 1-4, using the purified dimer as the starting material to create a tetramer, and so on, until the desired length of the monodisperse PEG is achieved.
-
Characterization: At each step, characterize the product using techniques like Mass Spectrometry and NMR to confirm its molecular weight and purity.
Synthesis of Polydisperse PEG
Polydisperse PEGs are typically synthesized through the ring-opening polymerization of ethylene oxide.[13] This process can be catalyzed by acids, bases, or metal catalysts and generally results in a mixture of polymer chains with varying lengths.[14][15]
Protocol: Anionic Ring-Opening Polymerization of Ethylene Oxide
Objective: To synthesize a polydisperse PEG with a target average molecular weight.
Materials:
-
Ethylene oxide
-
Initiator (e.g., sodium methoxide)
-
Solvent (e.g., tetrahydrofuran)
-
Terminating agent (e.g., water or a weak acid)
Methodology:
-
Initiation: Dissolve the initiator in the solvent in a reaction vessel under an inert atmosphere.
-
Polymerization: Introduce a controlled amount of ethylene oxide into the reaction vessel. The initiator will attack the ethylene oxide ring, initiating the polymerization process. The reaction is exothermic and should be carefully controlled.
-
Propagation: The polymer chain will grow as more ethylene oxide monomers are added. The average molecular weight can be controlled by the ratio of monomer to initiator.
-
Termination: Once the desired average molecular weight is reached, add a terminating agent to quench the reaction and cap the polymer chains.
-
Purification: Precipitate the polymer by adding a non-solvent (e.g., diethyl ether) and then dry the resulting polydisperse PEG.
-
Characterization: Characterize the polymer using Size-Exclusion Chromatography (SEC) to determine the average molecular weight and the Polydispersity Index (PDI).
Characterization Techniques
Accurate characterization of both monodisperse and polydisperse PEGs is crucial for quality control and regulatory compliance.
Protocol: Characterization by Size-Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution and Polydispersity Index (PDI) of a PEG sample.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the PEG sample in a suitable mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with an SEC column and a refractive index (RI) detector.
-
Calibration: Calibrate the SEC column using a series of monodisperse polymer standards with known molecular weights.
-
Analysis: Inject the PEG sample into the SEC system. The molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.
-
Data Analysis: The RI detector will record the elution profile. The weight average molecular weight (Mw) and number average molecular weight (Mn) are calculated from the chromatogram using the calibration curve. The PDI is then calculated as PDI = Mw/Mn.[3] For a monodisperse sample, the chromatogram should display a single, sharp peak, and the PDI should be close to 1.0.[3]
Protocol: Characterization by Mass Spectrometry (MS)
Objective: To determine the precise molecular weight of a monodisperse PEG or the distribution of molecular weights in a polydisperse PEG.
Methodology:
-
Sample Preparation: Prepare the PEG sample in a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or in a volatile solvent for Electrospray Ionization (ESI).
-
Analysis: Analyze the sample using a MALDI-Time of Flight (TOF) or an ESI mass spectrometer.
-
Data Interpretation:
-
Monodisperse PEG: The mass spectrum will show a single major peak corresponding to the precise molecular weight of the PEG molecule.
-
Polydisperse PEG: The mass spectrum will show a distribution of peaks, each corresponding to a different chain length. The average molecular weight can be calculated from this distribution.
-
Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the degree of polymerization of a PEG sample.
Methodology:
-
Sample Preparation: Dissolve the PEG sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Analysis: Acquire a ¹H NMR spectrum of the sample.
-
Data Interpretation: The characteristic repeating ethylene oxide units of PEG will produce a large signal around 3.6 ppm. By comparing the integration of this signal to the integration of the signals from the end groups of the polymer chain, the average number of repeating units, and thus the molecular weight, can be determined.
Visualizing Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important concepts and workflows related to monodisperse and polydisperse PEGs.
Caption: Core distinction between monodisperse and polydisperse PEG.
Caption: Impact of PEG dispersity on drug development outcomes.
Caption: Workflow for the comprehensive characterization of PEG.
Conclusion
The transition from polydisperse to monodisperse PEGs represents a significant advancement in the field of drug development. The precise and uniform nature of monodisperse PEGs provides a level of control and predictability that is unattainable with polydisperse mixtures. Experimental data clearly indicates that this molecular homogeneity translates into tangible benefits, including improved pharmacokinetic profiles, reduced protein binding, and enhanced targeting.[3] While polydisperse PEGs remain a viable and cost-effective option for certain applications, the demand for precision and consistency in modern therapeutics is driving the increasing adoption of monodisperse PEGs. A thorough understanding of the differences, synthesis, and characterization of these two classes of PEGs is essential for researchers and drug development professionals to optimize the design and performance of next-generation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 6. Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures [pharmafeatures.com]
- 7. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
A Technical Guide to Azido-PEG12-azide: Molecular Weight and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Azido-PEG12-azide, a homobifunctional, monodisperse polyethylene glycol (PEG) linker. The focus of this document is to detail its molecular weight, the methodology for its calculation and experimental verification, and its application in bioconjugation, particularly through copper-catalyzed click chemistry.
Core Molecular Data
This compound is a valuable tool in chemical biology and drug development, serving as a hydrophilic spacer that connects two molecules of interest through its terminal azide groups. Its precise molecular weight is a critical parameter for the characterization of the resulting conjugates.
| Property | Value | Source |
| Chemical Formula | C₂₆H₅₂N₆O₁₂ | [1] |
| Average Molecular Weight | 640.7 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Water, DMSO, DCM, DMF | [1] |
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₂₆H₅₂N₆O₁₂. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 26 | 12.011 | 312.286 |
| Hydrogen | H | 52 | 1.008 | 52.416 |
| Nitrogen | N | 6 | 14.007 | 84.042 |
| Oxygen | O | 12 | 15.999 | 191.988 |
| Total | 640.732 |
Note: The calculated molecular weight of 640.732 g/mol is consistent with the commonly cited value of 640.7 g/mol .
Experimental Protocols
Protocol 1: Molecular Weight Verification by Mass Spectrometry
The theoretical molecular weight of this compound must be confirmed experimentally to ensure the identity and purity of the material. Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard technique for this purpose.
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile, methanol, or water)
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µM) in a suitable solvent. The choice of solvent will depend on the instrument and ionization mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Direct Infusion/LC-MS: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC-MS is preferred for complex mixtures to separate the analyte from impurities.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets. As the solvent evaporates, ions of the analyte are formed (e.g., [M+H]⁺, [M+Na]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum. The monoisotopic mass of the most abundant adduct (e.g., sodium adduct [C₂₆H₅₂N₆O₁₂ + Na]⁺) should be identified and compared to the theoretical value. High-resolution mass spectrometry allows for the confirmation of the elemental composition.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily used in "click chemistry," a powerful bioconjugation method. The following is a general protocol for the copper(I)-catalyzed reaction between an azide (like this compound) and an alkyne-containing molecule to form a stable triazole linkage.[2][3]
Objective: To conjugate an alkyne-modified molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent: Sodium Ascorbate
-
Copper(I)-stabilizing Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7-8
-
Solvent: DMSO or DMF for dissolving non-aqueous soluble components
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of all reactants. For example: 10 mM this compound in DMSO, 100 mM CuSO₄ in water, 200 mM Sodium Ascorbate in water (prepare fresh), and 100 mM THPTA ligand in water.[1]
-
Dissolve the alkyne-modified molecule in an appropriate buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified molecule and this compound (typically using a slight molar excess of the PEG linker).
-
Add the copper-stabilizing ligand (e.g., THPTA) to the mixture.
-
Add the CuSO₄ solution.
-
-
Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2] The ascorbate reduces Cu(II) to the catalytically active Cu(I) state.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction should be protected from light, as light can degrade some of the reagents.[1]
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove excess reagents, catalyst, and unreacted starting materials. Purification methods may include size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugate.
-
-
Analysis:
-
Analyze the purified product using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
References
An In-depth Technical Guide to the Storage and Handling of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely adopted strategy in pharmaceutical development to enhance the therapeutic properties of proteins, peptides, oligonucleotides, and small molecule drugs. This modification can significantly improve a compound's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life, enhance solubility, improve thermal and enzymatic stability, and reduce immunogenicity.[1][2] However, the inherent heterogeneity of PEGylation reactions and the susceptibility of the PEG moiety and the attached molecule to various degradation pathways necessitate robust protocols for their storage and handling to ensure product quality, safety, and efficacy.
This guide provides a comprehensive overview of the critical aspects of storing and handling PEGylated compounds, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment and characterization.
Recommended Storage and Handling Practices
Proper storage and handling are paramount to maintaining the integrity of PEGylated compounds. The primary goals are to minimize degradation, prevent aggregation, and preserve biological activity.
General Storage Conditions
Due to their sensitivity to light, oxidation, and moisture, specific storage conditions are crucial for both short-term and long-term stability.
-
Temperature: Low temperatures are generally recommended for long-term storage. For most PEGylated compounds, especially proteins and peptides, storage at ≤ -15°C is strongly suggested.[3] Lyophilized (freeze-dried) formulations can also enhance stability by removing water, a key component in hydrolytic degradation.[3][4] For short-term storage, 4°C is often acceptable.[5] It is critical to avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation.[5]
-
Inert Atmosphere: PEGs and their derivatives are susceptible to oxidation.[3] Therefore, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended for both long-term and short-term storage to prevent oxidative degradation.[3]
-
Protection from Light: Exposure to light, particularly UV light, can initiate degradation of the PEG chain.[6] Therefore, all PEGylated compounds should be stored in the dark or in light-protective containers.[3]
-
Protection from Moisture: PEG NHS esters and other activated PEGs are highly sensitive to moisture, which can lead to a loss of reactivity.[3] Storage in dry conditions, often with a desiccant, is essential.[3] When removing a container from cold storage, it should be allowed to warm to room temperature before opening to prevent condensation.[3]
Handling of PEGylated Compounds
Careful handling is crucial to prevent contamination and degradation.
-
Aseptic Techniques: For biological therapeutics, aseptic handling techniques are necessary to prevent microbial contamination.
-
Aliquotting: To avoid repeated freeze-thaw cycles and contamination of the bulk material, it is best practice to aliquot the compound into single-use vials upon receipt.
-
Dissolution: PEG powders are generally soluble in water and common organic solvents like DMF and DMSO. Gentle heating can sometimes aid dissolution. However, it is important to be aware that PEGs are hygroscopic and can absorb moisture from the air, which can make accurate weighing challenging.
Degradation Pathways of PEGylated Compounds
Understanding the potential degradation pathways is essential for developing stable formulations and appropriate storage strategies. The primary degradation mechanisms include oxidation, hydrolysis, and aggregation.
Oxidation
The polyether backbone of PEG is susceptible to auto-oxidation, which can be initiated by heat, light, or transition metals and is propagated by oxygen.[7] This process can lead to chain scission and the formation of impurities such as aldehydes and carboxylic acids (e.g., formaldehyde, formic acid, glycolic acid, and acetaldehyde), which can potentially react with the therapeutic molecule.[8]
Hydrolysis
The linkage between the PEG moiety and the therapeutic molecule can be susceptible to hydrolysis, leading to "de-PEGylation." The rate of hydrolysis is highly dependent on the type of linker used and the pH of the solution. For instance, ester linkages, such as those in PEG-succinimidyl succinate (PEG-SS), are known to be susceptible to hydrolytic cleavage.[9][10]
Aggregation
Aggregation is a common degradation pathway for protein therapeutics, and PEGylation can have a significant impact on this process. While PEGylation generally reduces the propensity for aggregation by providing a hydrophilic shield and steric hindrance, aggregates can still form, particularly under stress conditions such as elevated temperatures or mechanical stress.[4][11] These aggregates can be soluble or insoluble and may lead to a loss of biological activity and an increased risk of immunogenicity.
Quantitative Stability Data
The stability of PEGylated compounds is influenced by various factors, including temperature, pH, and light exposure. The following tables summarize quantitative data from studies on different PEGylated molecules.
Table 1: Thermal Stability of PEGylated Proteins
| PEGylated Protein | Storage Condition | Time | Observation | Reference |
| Peginterferon alfa-2b | +2°C to +8°C (liquid) | 3 months | Significant increase in free interferon alfa-2b (de-PEGylation) | [1] |
| Peginterferon alfa-2b | ≤ -70°C (frozen) | 3 months | No significant increase in free interferon alfa-2b | [1] |
| PEGylated G-CSF (20 kDa) | 37°C, pH 6.9 | 48 hours | Remained completely soluble, whereas non-PEGylated G-CSF precipitated | [3] |
| PEGylated Lysozyme | 4°C and 25°C | 60 days | Retained 30-40% more residual activity than unPEGylated lysozyme | [12] |
| PEGylated Fab' | Temperature ramp | - | Increased transition temperature for aggregation compared to non-PEGylated Fab' | [13] |
Table 2: Influence of pH on the Stability of PEGylated Compounds
| PEGylated Compound | pH Condition | Observation | Reference |
| PEGylated Gold Nanoparticles | pH 5 (acidic) | Stable | [11] |
| PEGylated Gold Nanoparticles | pH 10 (alkaline) | Stable | [11] |
| PEG-succinimidyl succinate linkage | pH 7.4 and 8.0 | Significant hydrolysis | [14] |
| PEG-succinimidyl succinate linkage | pH 5.5 | Stable | [14] |
| PEGylated Fab' | pH 6-7 | Maximized physical stability | [13] |
Table 3: Stability of Lyophilized PEGylated Proteins
| PEGylated Protein | Lyophilization System | Observation | Reference |
| PEGylated Hemoglobin | PEG/dextran system | Reduced loss of secondary structure compared to native hemoglobin | [4] |
| Peginterferon alfa-2b | With lactose as cryoprotectant | Stable formulation with a short lyophilization process | [3] |
| Peginterferon alfa-2b | With sucrose as cryoprotectant | Required a longer lyophilization process for stability | [3] |
Experimental Protocols
A robust analytical toolbox is essential for characterizing PEGylated compounds and assessing their stability. This section provides detailed methodologies for key experiments.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions.
Objective: To evaluate the stability of a PEGylated compound under stress conditions.
Materials:
-
PEGylated compound
-
Buffers at various pH values (e.g., pH 3, 7, 9)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
High-intensity light source (compliant with ICH Q1B guidelines)
-
Temperature-controlled incubators
-
Mechanical shaker
Procedure:
-
Sample Preparation: Prepare solutions of the PEGylated compound in the appropriate buffers.
-
Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period (e.g., 1-4 weeks).
-
pH Stress: Incubate samples in buffers of varying pH at a set temperature (e.g., 25°C or 40°C).
-
Oxidative Stress: Add the oxidizing agent to the sample solution and incubate at room temperature for a defined period (e.g., 24 hours).
-
Photostability: Expose samples to a controlled light source according to ICH Q1B guidelines.
-
Mechanical Stress: Subject samples to agitation on a mechanical shaker.
-
-
Time Points: Collect aliquots of the stressed samples at various time points.
-
Analysis: Analyze the samples using appropriate analytical methods such as SEC-HPLC and RP-HPLC to detect and quantify degradation products.
Protocol for Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC is a primary method for separating and quantifying aggregates, monomers, and fragments of PEGylated proteins based on their hydrodynamic volume.
Objective: To determine the size-variant distribution of a PEGylated protein.
Materials:
-
HPLC or UPLC system with a UV detector
-
Size-exclusion chromatography column appropriate for the molecular weight range of the analytes
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
Low-protein-binding syringe filters (0.22 µm)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter. Dilute the sample in the mobile phase to a suitable concentration.
-
Chromatographic Run: Inject a defined volume of the prepared sample onto the column.
-
Detection: Monitor the elution profile using the UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas to determine the relative percentages of high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).
Protocol for the PEG-Switch Assay to Detect Reversible Cysteine Oxidation
The PEG-switch assay is a method to detect the reversible oxidation of cysteine residues in proteins.
Objective: To identify and semi-quantify reversibly oxidized cysteine residues in a target protein.
Materials:
-
Protein sample
-
Blocking buffer (e.g., buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM))
-
Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))
-
PEG-maleimide reagent
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Antibody specific to the target protein
Procedure:
-
Blocking of Free Thiols: Incubate the protein sample with a thiol-blocking agent (e.g., NEM) to block all reduced cysteine residues.
-
Removal of Excess Blocking Agent: Remove the excess blocking agent by methods such as precipitation or size-exclusion chromatography.
-
Reduction of Oxidized Thiols: Treat the sample with a reducing agent (e.g., DTT) to reduce any reversibly oxidized cysteine residues (e.g., sulfenic acids, disulfides).
-
Labeling with PEG-maleimide: Add PEG-maleimide to the sample. The maleimide group will react with the newly exposed thiol groups, covalently attaching the PEG moiety.
-
Analysis by SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE. The PEGylated protein will migrate slower than the non-PEGylated protein, resulting in a band shift.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein to visualize the bands. The presence of a higher molecular weight band indicates reversible oxidation.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the handling and degradation of PEGylated compounds.
Caption: Key degradation pathways for PEGylated compounds.
Caption: Experimental workflow for the PEG-switch assay.
Caption: Hydrolytic degradation of a PEG-SS-protein conjugate.
Conclusion
The stability and efficacy of PEGylated compounds are intrinsically linked to their proper storage and handling. By understanding the key factors that can lead to degradation—namely temperature, light, oxygen, moisture, and pH—researchers and drug development professionals can implement strategies to mitigate these risks. The use of robust analytical methods, such as those detailed in this guide, is crucial for monitoring the stability and quality of these valuable therapeutic agents throughout their lifecycle. Adherence to these principles will help ensure the delivery of safe and effective PEGylated medicines to patients.
References
- 1. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization and Photochemical Regulation of Antisense Agents through PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Conformational stability of lyophilized PEGylated proteins in a phase-separating system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Poly(Ethylene Glycol) End Groups on Poly(Ethylene Glycol)-Albumin System Properties as a Potential Degradable Tissue Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azide-Alkyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized molecular synthesis and bioconjugation with its high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the most prominent azide-alkyne cycloaddition reactions, tailored for professionals in research and drug development.
Introduction to Azide-Alkyne Cycloaddition
The foundation of this powerful class of reactions is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring. While the thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the development of catalyzed and strain-promoted variants has dramatically expanded its utility.[1] These modern iterations offer significant rate accelerations and exquisite control over regioselectivity, even in complex biological environments.
This guide will delve into the three primary modalities of the azide-alkyne cycloaddition:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, known for its speed and specificity in forming 1,4-disubstituted triazoles.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free approach ideal for live-cell and in vivo applications, driven by the release of ring strain in cyclooctynes.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary method that selectively yields 1,5-disubstituted triazoles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used azide-alkyne cycloaddition due to its exceptional reliability and high reaction rates, often accelerated by a factor of 107 to 108 compared to the uncatalyzed version.[1] It exclusively produces the 1,4-disubstituted triazole isomer.
Mechanism of CuAAC
The reaction proceeds through a stepwise mechanism involving a copper(I)-acetylide intermediate. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, coordinates with the terminal alkyne to form a copper-acetylide complex. This complex then reacts with the azide, leading to the formation of a six-membered metallacycle that subsequently rearranges to the stable triazole product, regenerating the catalyst.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, including antibodies. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced immunogenicity, and enhanced stability.
This document provides detailed protocols for the use of Azido-PEG12-azide, a homobifunctional linker, for the conjugation of antibodies. This linker consists of two terminal azide groups separated by a 12-unit PEG spacer. The azide groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, thus allowing for highly specific conjugation reactions.[1][2] This linker is particularly useful for crosslinking molecules that have been functionalized with alkyne groups through "click chemistry," a suite of rapid, efficient, and highly specific reactions.[1][3]
The protocols described herein cover the initial modification of the antibody to introduce alkyne functional groups, followed by the conjugation with this compound via two common click chemistry methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][][7]
Data Presentation
The efficiency and outcome of the antibody conjugation process can be evaluated using several quantitative parameters. The following table summarizes typical data obtained during the preparation of antibody conjugates using PEG linkers. Optimal conditions may vary depending on the specific antibody and other reaction components.
| Parameter | Typical Value | Method of Analysis | Reference(s) |
| Antibody Modification | |||
| Degree of Labeling (Alkyne/Ab) | 2 - 8 | Mass Spectrometry (MALDI-TOF or ESI-MS) | [8] |
| Antibody Recovery after Modification | > 90% | UV-Vis Spectroscopy (A280) | [9] |
| Antibody Conjugation | |||
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy | [10][11] |
| Conjugation Efficiency | > 90% | SDS-PAGE, Size Exclusion Chromatography (SEC) | [7][12] |
| Final Conjugate Purity | > 95% | Size Exclusion Chromatography (SEC) | [] |
| Aggregate Content | < 5% | Size Exclusion Chromatography (SEC) | [14] |
| Antibody Recovery after Conjugation | > 85% | UV-Vis Spectroscopy (A280) | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the conjugation of an antibody using this compound. The overall process is a two-step procedure:
-
Antibody Modification: Introduction of alkyne functional groups onto the antibody.
-
Antibody Conjugation: Crosslinking of the alkyne-modified antibody with this compound via click chemistry.
Protocol 1: Antibody Modification with Alkyne Groups
This protocol describes the modification of an antibody with alkyne groups by reacting primary amines (lysine residues and the N-terminus) with an alkyne-containing N-hydroxysuccinimide (NHS) ester.[3]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Alkyne-PEG4-NHS Ester (or similar alkyne-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for buffer exchange
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the Alkyne-NHS ester in anhydrous DMF or DMSO.[3]
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the Alkyne-NHS ester stock solution to the antibody solution. A 20-fold molar excess is a common starting point.[3][8]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to maintain antibody integrity.[8]
-
-
Incubation:
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted Alkyne-NHS ester and quenching buffer by dialysis against PBS or by using a desalting column.
-
-
Characterization:
-
Determine the concentration of the purified alkyne-modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
Assess the degree of labeling (number of alkyne groups per antibody) using mass spectrometry.
-
Protocol 2: Antibody Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the crosslinking of the alkyne-modified antibody using this compound in the presence of a copper(I) catalyst.[4][7][15]
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.[4]
-
-
Crosslinking Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with this compound. The molar ratio of alkyne groups on the antibody to the diazido linker will determine the extent of crosslinking and should be optimized. A starting point is a 2:1 molar ratio of alkyne groups to this compound for dimerization.
-
Add the pre-mixed catalyst solution to the reaction mixture. A typical final concentration of copper is 0.1-1 mM.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3][4]
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[3] The reaction progress can be monitored by SDS-PAGE, looking for the appearance of higher molecular weight species.
-
-
Purification:
-
Remove the excess crosslinker and catalyst components by dialysis or using a desalting column.
-
Further purification to separate crosslinked species from unreacted monomeric antibody can be achieved using size exclusion chromatography (SEC).[]
-
-
Characterization:
-
Analyze the reaction products by SDS-PAGE under reducing and non-reducing conditions to visualize the crosslinked antibody conjugates.
-
Characterize the purified conjugate by SEC to determine the purity and extent of aggregation.
-
Confirm the identity of the conjugate by mass spectrometry.
-
Protocol 3: Antibody Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free method for crosslinking antibodies that have been modified with a strained alkyne (e.g., DBCO or BCN) using this compound.[5][16][]
Materials:
-
Strained alkyne-modified antibody (e.g., DBCO-modified antibody)
-
This compound
-
PBS, pH 7.4 (azide-free)
-
Desalting columns or size exclusion chromatography system
Procedure:
-
Antibody and Reagent Preparation:
-
Prepare the strained alkyne-modified antibody in azide-free PBS at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
-
Crosslinking Reaction:
-
To the strained alkyne-modified antibody solution, add the this compound stock solution. The molar ratio should be optimized based on the desired level of crosslinking.
-
The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[16]
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[16] Reaction times for SPAAC are generally longer than for CuAAC.
-
-
Purification:
-
Remove the excess this compound using a desalting column.
-
Isolate the crosslinked antibody conjugates from the unreacted monomeric antibody using size exclusion chromatography.
-
-
Characterization:
-
Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight conjugates.
-
Use SEC to assess the purity and aggregation state of the final product.
-
Confirm the identity of the conjugate using mass spectrometry.
-
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. furthlab.xyz [furthlab.xyz]
- 10. benchchem.com [benchchem.com]
- 11. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Nanoparticle Surface Functionalization using Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using Azido-PEG12-azide. This bifunctional linker, featuring a 12-unit polyethylene glycol (PEG) spacer flanked by two azide groups, is instrumental in advanced drug delivery, molecular imaging, and diagnostics. The integration of this compound onto nanoparticle surfaces, a process known as PEGylation, significantly enhances their biocompatibility and pharmacokinetic properties.[1][2][3] The hydrophilic PEG chain forms a protective layer that minimizes non-specific protein adsorption, thereby reducing clearance by the reticuloendothelial system (RES) and extending circulation time in the bloodstream.[1][3][4]
The terminal azide groups serve as versatile handles for the covalent attachment of a wide array of molecules, including targeting ligands (such as antibodies, peptides, and aptamers), therapeutic agents, and imaging probes, through highly efficient and specific "click chemistry" reactions.[1][5][6][7] This modular approach allows for the precise engineering of nanoparticles with tailored functionalities for targeted therapies and diagnostics.[1][5] The most common click chemistry reactions employed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole linkages.[1][5][8]
Data Presentation
Successful functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be confirmed through various analytical techniques. The following tables summarize representative quantitative data from such experiments.
Table 1: Characterization of Nanoparticle Surface Functionalization
| Nanoparticle Stage | Technique | Parameter | Typical Value | Significance |
| Unfunctionalized Nanoparticles | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Varies (e.g., 50 nm) | Baseline size of the nanoparticle core. |
| Zeta Potential | Zeta Potential | Varies (e.g., -30 mV) | Indicates the initial surface charge and stability of the nanoparticles. | |
| This compound Functionalized Nanoparticles | DLS | Hydrodynamic Diameter | Increase of 10-20 nm | Confirms the presence of the PEG layer on the nanoparticle surface. |
| Zeta Potential | Zeta Potential | Shift towards neutral (e.g., -10 mV) | The PEG layer shields the surface charge of the nanoparticle core.[1][9] | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic Peak | ~2100 cm⁻¹ | Confirms the presence of the azide group on the nanoparticle surface.[9][10] | |
| Ligand-Conjugated Nanoparticles | DLS | Hydrodynamic Diameter | Further increase (e.g., 5-10 nm) | Indicates the successful attachment of the targeting ligand. |
| Zeta Potential | Zeta Potential | Further shift depending on ligand charge | Reflects the surface charge of the conjugated ligand. |
Note: The exact values will vary depending on the nanoparticle core material, size, the specific ligand used, and the reaction conditions.
Experimental Protocols
This section provides detailed methodologies for the surface functionalization of nanoparticles with this compound and subsequent ligand conjugation via click chemistry.
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol describes the attachment of this compound to nanoparticles with surface amine groups. This is achieved by first activating the carboxylic acid end of a heterobifunctional PEG linker (Azido-PEG12-acid) to form an NHS ester, which then reacts with the amine groups on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide or polymeric nanoparticles)
-
Azido-PEG12-acid[11]
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Magnetic separator (for magnetic nanoparticles)
-
Centrifuge
-
Acetone
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Activation of Azido-PEG12-acid:
-
Dissolve Azido-PEG12-acid, NHS, and EDC in anhydrous DMF. A molar ratio of 1:1.2:1.2 (Acid:NHS:EDC) is recommended.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-ester activated PEG linker.
-
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
-
Conjugation:
-
Add the NHS-ester-PEG12-Azide solution to the nanoparticle dispersion. A 5-10 fold molar excess relative to the estimated surface amine groups is a good starting point.[1]
-
Add DIPEA to act as a non-nucleophilic base.[1]
-
Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.[1]
-
-
Purification:
-
For magnetic nanoparticles, use a magnetic separator to collect the nanoparticles and discard the supernatant.[1] For other nanoparticles, use centrifugation.
-
Wash the nanoparticles extensively with DMF and then with acetone to remove unreacted materials.[1]
-
Dry the purified Azido-PEG12-functionalized nanoparticles under vacuum.[1]
-
-
Characterization:
-
Confirm the successful functionalization using FTIR, DLS, and zeta potential measurements.[1]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation
This protocol outlines the "clicking" of an alkyne-modified targeting ligand to the azide-functionalized nanoparticles.[1]
Materials:
-
Azido-PEG12-functionalized nanoparticles
-
Alkyne-modified targeting ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Nuclease-free water or appropriate buffer
Procedure:
-
Reaction Setup:
-
Click Reaction:
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.[1] If using, pre-mix CuSO₄ with THPTA.
-
Add the sodium ascorbate solution to the nanoparticle/ligand mixture, followed by the CuSO₄ solution (or CuSO₄/THPTA complex).[1]
-
A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[1]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[1]
-
-
Purification:
-
Final Characterization:
-
Characterize the final ligand-conjugated nanoparticles to confirm successful conjugation and assess their final properties (size, charge, and stability).[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle surface functionalization and ligand conjugation.
Targeted Drug Delivery Signaling Pathway
Caption: Targeted drug delivery and induced apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Click Chemistry with Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry provides a powerful and versatile platform for the rapid and efficient covalent ligation of molecules.[1][2] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount for their high efficiency, specificity, and biocompatibility.[3][4] Azido-PEG12-azide is a homobifunctional polyethylene glycol (PEG) linker containing two terminal azide groups. This symmetrical structure is ideal for conjugating two alkyne-containing molecules, making it a valuable tool in drug delivery, biomaterial science, and diagnostics. The long PEG12 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[5][6][7]
These application notes provide detailed protocols and reaction conditions for utilizing this compound in both CuAAC and SPAAC reactions.
Principle of the Reactions
This compound can participate in two primary forms of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the terminal azide groups of the PEG linker with terminal alkynes, catalyzed by a Cu(I) salt.[1] The reaction is known for its speed and high yields, forming a stable 1,4-disubstituted triazole linkage.[1][7] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), using a reducing agent such as sodium ascorbate.[8][9] A stabilizing ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to enhance reaction efficiency and protect biomolecules from oxidative damage.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the reaction partner for the azide.[5][] The high ring strain of the cyclooctyne lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[5][12] This makes SPAAC ideal for applications involving live cells or sensitive biological systems.[3]
Data Presentation: Reaction Conditions
The efficiency of click chemistry reactions can be influenced by several factors including the concentration of reactants, catalyst, ligand, solvent, temperature, and time. The following tables summarize typical starting conditions for reactions with this compound. Optimization may be required for specific applications.
Table 1: Typical Reaction Parameters for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| This compound to Alkyne Molar Ratio | 1:2 to 1.2:2 (Azide:Alkyne) | A slight excess of the PEG linker can help drive the reaction to completion when conjugating two different alkynes. For homodimerization, a 1:2 ratio is theoretical. |
| Alkyne Concentration | 10 µM - 5 mM | Higher concentrations generally lead to faster reaction rates. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | The final concentration should be optimized for each specific reaction.[13] |
| Sodium Ascorbate | 1 mM - 5 mM | Should be prepared fresh. A 5-fold molar excess over CuSO₄ is common.[9] |
| Ligand (e.g., THPTA) | 250 µM - 10 mM | A 1:5 ratio of CuSO₄ to ligand is a good starting point to protect biomolecules.[13] |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4), DMSO, DMF, t-BuOH/water | The choice of solvent depends on the solubility of the reactants.[7][14] |
| Temperature | Room Temperature (20-25°C) | Reactions are typically efficient at ambient temperatures. |
| Reaction Time | 30 minutes - 24 hours | Reaction progress can be monitored by LC-MS or TLC.[7][15] |
Table 2: Typical Reaction Parameters for SPAAC with this compound
| Parameter | Recommended Range | Notes |
| This compound to Strained Alkyne Molar Ratio | 1:2 to 1.5:2 (Azide:Alkyne) | A slight excess of one reactant can be used to ensure complete consumption of the other.[16] |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations lead to faster kinetics.[15] |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4), DMSO, DMF | Highly dependent on the application (e.g., PBS for bioconjugation).[5][16] |
| Temperature | 4°C - 37°C | The reaction proceeds well at a range of temperatures, including physiological conditions.[15] |
| Reaction Time | 1 - 48 hours | Reaction times are generally longer than CuAAC and depend on the specific strained alkyne used.[6][15] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to both ends of this compound.
Materials:
-
This compound
-
Alkyne-containing molecule(s)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[14]
-
THPTA stock solution (e.g., 100 mM in water)[14]
-
Sodium Ascorbate stock solution (e.g., 100 mM or 300 mM in water, prepare fresh )[14]
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis, or HPLC)[15][17]
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-containing molecule (e.g., 20 mM in DMSO).
-
Prepare a fresh stock solution of Sodium Ascorbate in water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the this compound and the alkyne-containing molecule(s) to the reaction buffer. A typical starting molar ratio is 1:2.1 (Azide-PEG12-azide:Alkyne).
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions (e.g., at a 1:5 molar ratio).[13] Let it stand for a few minutes.[14]
-
Add the CuSO₄/THPTA premix to the reaction vessel containing the azide and alkyne. Vortex briefly to mix.[13][14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7][8]
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, purify the conjugate from excess reagents and catalyst.
-
For large molecules, dialysis or size-exclusion chromatography is effective.[15][17]
-
For smaller molecules, purification can be achieved by silica gel chromatography, although PEG-containing compounds can be challenging and may require specific solvent systems like CHCl₃/MeOH or EtOH/IPA in CHCl₃.[18]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for the copper-free conjugation of a strained alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction Solvent (e.g., PBS pH 7.4, DMSO, or a mixture)[16]
-
Purification system (e.g., SEC, Dialysis, or HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the chosen solvent to a desired stock concentration (e.g., 10 mM in DMSO).
-
Dissolve the strained alkyne-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the strained alkyne molecule(s). A slight molar excess (e.g., 1.5 equivalents) of one component can be used to drive the reaction to completion.[16]
-
For biological applications, ensure the final concentration of any organic solvent (like DMSO) is kept low to avoid detrimental effects on biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C).[15][16]
-
Reaction times can vary from 1 to 48 hours depending on the reactivity of the strained alkyne and the concentration of reactants.[15] Monitor the reaction by an appropriate analytical method (e.g., LC-MS).
-
-
Purification:
-
If necessary, purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.[15]
-
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Bifunctional conjugation using this compound.
Caption: Comparison of CuAAC and SPAAC reaction characteristics.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for Peptide Bioconjugation with Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides using Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a well-established strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's solubility, stability against enzymatic degradation, and circulation half-life, while concurrently reducing its immunogenicity.[1][2] Homobifunctional linkers, such as Azido-PEG12-azide, offer the capability to covalently link two molecules, enabling the synthesis of peptide dimers.
Peptide dimers often exhibit enhanced biological activity compared to their monomeric counterparts.[3] This can include increased binding affinity to target receptors, altered specificity, and the ability to modulate intracellular signaling pathways more effectively.[3][4] The this compound linker is particularly suited for this purpose, utilizing the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to conjugate two alkyne-modified peptides.[5] This reaction is characterized by its high yield, mild reaction conditions, and compatibility with a wide range of biological molecules.
These application notes provide a detailed protocol for the synthesis of peptide dimers using this compound, as well as methods for the purification and characterization of the resulting conjugates.
Key Applications
The creation of peptide dimers using this compound is a versatile technique with several applications in research and drug development:
-
Enhanced Receptor Binding and Avidity: Dimerizing peptides can significantly increase their avidity for target receptors, particularly those that exist as dimers or in close proximity on the cell surface. This can lead to a substantial improvement in binding affinity and biological potency.[3][4][6]
-
Modulation of Signaling Pathways: Peptide dimers can be designed to simultaneously engage multiple receptor subunits or interacting proteins, leading to altered downstream signaling cascades. This can be used to either amplify or inhibit specific cellular responses.[3][4]
-
Increased In Vivo Stability: The larger size of peptide dimers can reduce their rate of renal clearance, leading to a longer circulating half-life in vivo. The PEG linker itself also contributes to this effect by shielding the peptide from proteolytic enzymes.[2][3]
-
Development of Novel Therapeutics: The ability to create homodimers or heterodimers of peptides opens up new avenues for designing therapeutics with unique pharmacological profiles, such as bispecific agents that can target two different receptors simultaneously.[3][6]
Experimental Protocols
This section provides a detailed protocol for the dimerization of an alkyne-modified peptide with this compound in solution.
Materials and Reagents
-
Alkyne-modified peptide (e.g., containing propargylglycine)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical Instruments: Liquid chromatography-mass spectrometry (LC-MS) and/or Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS)
Protocol for Peptide Dimerization
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified peptide solution and the this compound stock solution. A molar ratio of 2.2:1 (peptide:linker) is a recommended starting point to favor the formation of the dimer.
-
In a separate tube, pre-mix the CuSO₄ and THPTA stock solutions at a 1:1 molar ratio. This forms a copper-ligand complex that improves reaction efficiency and reduces peptide degradation.
-
Add the CuSO₄/THPTA mixture to the peptide/linker solution. The final concentration of CuSO₄ should be approximately 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-8 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the progress of the reaction by LC-MS to observe the consumption of the starting peptide and the formation of the dimeric product.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper catalyst.
-
Purify the peptide dimer from the reaction mixture using RP-HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system for peptide purification.
-
Collect the fractions corresponding to the desired product and confirm their identity by LC-MS or MALDI-TOF MS.
-
-
Characterization:
-
The purified peptide dimer should be characterized to confirm its identity and purity.
-
Mass Spectrometry (LC-MS or MALDI-TOF MS): Determine the molecular weight of the final product to confirm the successful conjugation of two peptide molecules with the this compound linker.
-
RP-HPLC: Assess the purity of the final product.
-
Quantitative Data
The efficiency of peptide dimerization can be influenced by factors such as the peptide sequence, reaction conditions, and purification methodology. The following table provides representative data for a typical dimerization reaction.
| Parameter | Value |
| Reactants | |
| Alkyne-Modified Peptide | 2.2 equivalents |
| This compound | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | PBS, pH 7.4 with 10% DMSO |
| Catalyst | CuSO₄/THPTA |
| Reducing Agent | Sodium Ascorbate |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Results | |
| Conversion Rate (LC-MS) | >90% |
| Isolated Yield (Post-HPLC) | 50-70% |
| Purity (HPLC) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for peptide dimerization using this compound.
Signaling Pathway Example: Targeting a Dimeric Receptor
The dimerization of peptides can be a powerful strategy for targeting cell surface receptors that function as dimers, such as many G protein-coupled receptors (GPCRs) like the CXCR4 receptor.[4] By presenting two receptor-binding motifs on a single molecule, the dimeric peptide can achieve higher avidity and potentially modulate receptor signaling more effectively than its monomeric counterpart.
Caption: Dimeric peptide targeting the CXCR4 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Peptide Dimers: Structure & Applications - Creative Peptides [creative-peptides.com]
- 4. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Peptide heterodimers for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the PEGylation of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a powerful and widely utilized strategy in drug development to enhance the therapeutic properties of small molecules. By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.[1][] Key benefits include increased aqueous solubility, extended plasma half-life, reduced immunogenicity, and improved stability.[][3] This document provides a detailed guide to the principles, protocols, and characterization techniques for the successful PEGylation of small molecules.
Core Principles of Small Molecule PEGylation
The success of small molecule PEGylation hinges on a strategic approach to the selection of the PEG reagent, the conjugation chemistry, and the purification and characterization of the resulting conjugate. Small molecules present unique challenges compared to larger biologics due to their limited number of available functional groups for conjugation without compromising biological activity.[3]
1. PEG Reagent Selection:
The choice of PEG reagent is critical and depends on the desired properties of the final conjugate. Key considerations include:
-
Molecular Weight: Low molecular weight PEGs (<1000 Da) are often used for permanent PEGylation to improve oral bioavailability, while larger PEGs (1000–60,000 Da) are employed in releasable "prodrug" approaches to prolong circulation half-life.[4]
-
Architecture:
-
Functional Group: The PEG reagent must have a reactive functional group that is compatible with the target functional group on the small molecule.
2. Conjugation Chemistry:
The conjugation strategy should be highly specific and efficient, targeting a functional group on the small molecule that is not essential for its therapeutic activity. Common target functional groups and corresponding PEGylation chemistries include:
-
Primary Amines (-NH2): Targeted by N-hydroxysuccinimidyl (NHS) esters of PEG, which form stable amide bonds. This reaction is typically performed under mild basic conditions (pH 7-9).[6][7]
-
Thiols (-SH): React specifically with maleimide-functionalized PEGs to form stable thioether linkages. This reaction is most efficient at a pH between 6.5 and 7.5.[7]
-
Carboxylic Acids (-COOH): Can be coupled with amine-terminated PEGs using carbodiimide chemistry (e.g., EDC, DCC).[6]
-
Hydroxyls (-OH): Can be targeted with isocyanate or epoxide-functionalized PEGs.[6]
Experimental Workflow for Small Molecule PEGylation
The general workflow for PEGylating a small molecule involves several key steps, from initial reaction setup to final characterization.
Caption: General experimental workflow for the PEGylation of a small molecule.
Detailed Experimental Protocols
The following are detailed protocols for the PEGylation of small molecules targeting primary amine and thiol functional groups.
Protocol 1: PEGylation of an Amine-Containing Small Molecule using mPEG-NHS Ester
Objective: To conjugate a monomethoxy-PEG-N-hydroxysuccinimidyl (mPEG-NHS) ester to a small molecule drug containing a primary amine.
Materials:
-
Amine-containing small molecule drug
-
Activated mPEG-NHS ester
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Preparation of Solutions:
-
Dissolve the amine-containing small molecule in the Reaction Buffer to the desired concentration. If solubility is an issue, a minimal amount of an anhydrous aprotic solvent can be used for initial dissolution before adding the buffer.
-
Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMF or DMSO.
-
-
PEGylation Reaction:
-
Add the dissolved small molecule to a reaction vial with a magnetic stir bar.
-
While stirring, add a 3-5 fold molar excess of the dissolved mPEG-NHS ester to the small molecule solution. The optimal molar ratio should be determined empirically.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Monitor the reaction progress by a suitable analytical technique, such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), to track the formation of the PEGylated conjugate and the consumption of the starting material.
-
-
Quenching the Reaction:
-
Once the reaction has reached the desired level of completion, add a small amount of Quenching Buffer (e.g., to a final concentration of 20-50 mM) to quench any unreacted mPEG-NHS ester.
-
Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated small molecule from unreacted small molecule, excess PEG reagent, and reaction byproducts using an appropriate chromatographic method.
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying small molecule conjugates.
-
Size-Exclusion Chromatography (SEC): Effective if there is a significant size difference between the conjugate and impurities.
-
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as:
-
Mass Spectrometry (MS): To verify the molecular weight of the PEGylated conjugate.
-
HPLC: To assess purity.
-
-
Protocol 2: PEGylation of a Thiol-Containing Small Molecule using PEG-Maleimide
Objective: To achieve site-specific conjugation of a maleimide-functionalized PEG to a small molecule containing a free thiol group.
Materials:
-
Thiol-containing small molecule
-
PEG-Maleimide reagent
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Preparation of Solutions:
-
Dissolve the thiol-containing small molecule in the Reaction Buffer to the desired concentration.
-
Immediately before use, dissolve the PEG-Maleimide reagent in a small volume of anhydrous DMSO or DMF.
-
-
PEGylation Reaction:
-
Add the small molecule solution to a reaction vial equipped with a stir bar.
-
Add a 2 to 10-fold molar excess of the dissolved PEG-Maleimide reagent to the protein solution.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Monitor the reaction progress by RP-HPLC.
-
-
Purification:
-
The maleimide reaction is self-quenching over time due to hydrolysis. Proceed directly to purification using SEC or RP-HPLC to remove unreacted PEG and small molecule.
-
-
Characterization:
-
Analyze the purified fractions using SDS-PAGE (if applicable, for larger molecules) and mass spectrometry to confirm the successful conjugation and determine the purity of the PEGylated product.
-
Data Presentation: Impact of PEGylation on Small Molecule Properties
The following tables summarize the quantitative effects of PEGylation on key properties of small molecules, demonstrating the significant improvements that can be achieved.
Table 1: Enhancement of Aqueous Solubility
| Small Molecule | PEG Molecular Weight (Da) | Fold Increase in Solubility | Reference |
| Paclitaxel | 2,000 | >1,000 | [8] |
| Camptothecin | 5,000 | ~200 | Fictional Example |
| Acyclovir | 2,000 | 10 | [4] |
| Curcumin | 35,000 | Significantly Increased | [4] |
| Silybin | Not Specified | >1,300 | [4] |
Table 2: Improvement of Pharmacokinetic Parameters
| Small Molecule | PEG Molecular Weight (Da) | Change in Half-life (t1/2) | Change in Bioavailability | Reference |
| Interferon-α2a | 40,000 | ~100-fold increase | - | [] |
| Naloxol | <1,000 | - | Increased Oral Bioavailability | [4] |
| SN-38 | 40,000 | Prolonged | - | [4] |
| Doxorubicin | 2,000 | Increased | Enhanced Tumor Accumulation | [4] |
Logical Relationships and Benefits of PEGylation
The decision to PEGylate a small molecule is driven by the desire to overcome specific limitations of the parent drug. The following diagram illustrates the logical relationships between the challenges faced by small molecule drugs and the solutions provided by PEGylation.
Caption: Logical relationships illustrating the benefits of small molecule PEGylation.
Conclusion
PEGylation is a versatile and powerful tool for enhancing the therapeutic potential of small molecule drugs. By carefully selecting the appropriate PEG reagent and conjugation strategy, researchers can overcome challenges such as poor solubility, rapid clearance, and immunogenicity. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of PEGylation in drug development programs, ultimately leading to safer and more effective medicines.
References
Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. The attachment of functional moieties, such as polyethylene glycol (PEG) linkers, can enhance the pharmacokinetic properties of oligonucleotide-based drugs, improve their stability, and enable their conjugation to other molecules. Azido-PEG12-azide is a homo-bifunctional linker that allows for the introduction of a discrete 12-unit PEG spacer with terminal azide groups. This linker is particularly useful for creating well-defined bioconjugates through "click chemistry," a set of biocompatible and highly efficient chemical reactions.
This document provides detailed application notes and protocols for a two-step strategy to label oligonucleotides with this compound. The methodology involves the initial functionalization of an amine-modified oligonucleotide with a dibenzocyclooctyne (DBCO) group, followed by a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with the this compound linker. This approach offers high specificity and efficiency, yielding a precisely labeled oligonucleotide with a terminal azide group available for subsequent conjugation to other molecules of interest.
Experimental Protocols
Part 1: Preparation of DBCO-Functionalized Oligonucleotide
This protocol describes the modification of an amine-terminated oligonucleotide with a DBCO-NHS ester to prepare it for subsequent reaction with the this compound linker.
Materials:
-
Amine-modified oligonucleotide
-
DBCO-PEG4-NHS Ester (or similar DBCO-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Desalting columns (e.g., spin columns)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, cold
-
70% Ethanol, cold
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
DBCO-NHS Ester Solution: Immediately before use, prepare a 10-20 mM solution of DBCO-NHS ester in anhydrous DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with 0.1 M sodium bicarbonate buffer (pH 8.5) to the desired final reaction volume.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the oligonucleotide solution.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. Protect from light if the DBCO reagent is light-sensitive.
-
Purification of DBCO-Oligonucleotide:
-
Ethanol Precipitation (for desalting):
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[1]
-
Add 3 volumes of cold 100% ethanol and mix well.[1]
-
Incubate at -20°C for at least 30 minutes.[1]
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.[2]
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Size-Exclusion Chromatography (alternative): Use a desalting column according to the manufacturer's instructions to remove excess DBCO-NHS ester.
-
Part 2: Labeling of DBCO-Oligonucleotide with this compound
This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized oligonucleotide and the this compound linker.
Materials:
-
Purified DBCO-functionalized oligonucleotide
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Reagent Preparation:
-
Dissolve the purified DBCO-oligonucleotide in PBS to a final concentration of 1-5 mM.
-
Prepare a 10-20 mM solution of this compound in nuclease-free water or an appropriate buffer.
-
-
Click Reaction:
-
Purification of Azido-PEG12-labeled Oligonucleotide:
Data Presentation
Successful labeling of the oligonucleotide with this compound can be quantified and summarized. The following table provides a representative summary of the expected quantitative data from the labeling process.
| Parameter | Unmodified Oligo | DBCO-Oligo | Azido-PEG12-Oligo | Method of Analysis |
| Concentration (µM) | 100 | 95 | 90 | UV-Vis Spectroscopy (A260) |
| Molecular Weight (Da) | 6000 | 6303 | 7000 | Mass Spectrometry |
| Purity (%) | >95 | >90 | >90 | HPLC / Gel Electrophoresis |
| Labeling Efficiency (%) | N/A | >90 | >85 | Mass Spectrometry / UV-Vis |
Note: The values presented are illustrative and may vary depending on the specific oligonucleotide sequence, length, and experimental conditions.
Quality Control and Characterization
It is essential to perform quality control at each stage of the labeling process to ensure the desired product is obtained with high purity.
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm to determine the concentration of the oligonucleotide. The successful incorporation of the DBCO group can be monitored by measuring the absorbance at its maximum (around 309 nm).[1][4]
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the DBCO group and the this compound linker by observing the expected increase in molecular weight.[1]
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to visualize the shift in mobility between the unlabeled, DBCO-labeled, and final Azido-PEG12-labeled oligonucleotide. The labeled oligonucleotide will migrate slower than the unlabeled one.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) or ion-exchange (IE-HPLC) can be used to assess the purity of the final conjugate and to separate it from unlabeled starting materials and excess reagents.[6][7]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction involved in labeling an oligonucleotide with this compound.
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Caption: Chemical reaction scheme for oligonucleotide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
Synthesis of Antibody-Drug Conjugates Using PEG12 Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent.[1][2][3] The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the ADC's stability, solubility, pharmacokinetic profile, and overall therapeutic index.[1][2][] Polyethylene Glycol (PEG) linkers, particularly those with a discrete chain length like PEG12, have emerged as a valuable tool in ADC development.[1][][5] The inclusion of a PEG12 spacer enhances the hydrophilicity of the ADC, which is especially beneficial when working with hydrophobic payloads, thereby reducing aggregation and improving solubility.[5][6][7] Furthermore, PEGylation can extend the circulation half-life of the ADC and may allow for higher drug-to-antibody ratios (DARs) without compromising the biophysical properties of the conjugate.[][5][7]
This document provides detailed application notes and protocols for the synthesis of ADCs utilizing PEG12 linkers. It covers common conjugation strategies, purification methodologies, and characterization techniques.
Data Presentation: Impact of PEG12 Linkers on ADC Properties
The incorporation of a PEG12 linker can significantly enhance the physicochemical and pharmacokinetic properties of an ADC. The following tables provide a summary of quantitative data illustrating these effects.
Table 1: Illustrative Pharmacokinetic Parameters of a PEG12-Containing ADC in Mice
| ADC Construct | Linker Type | Mean Residence Time (MRT) (hours) | Plasma Clearance (mL/h/kg) |
| ADC-Payload | Non-PEGylated | 45 | 0.42 |
| ADC-PEG12-Payload | Linear PEG12 | 85 | 0.21 |
| Data represents typical trends observed in preclinical studies.[1] |
Table 2: Comparative Stability of ADCs with Different Linker Architectures
| Linker Type | Drug-to-Antibody Ratio (DAR) | % Soluble Aggregates (Day 0) | % Soluble Aggregates (Day 28 at 40°C) |
| Non-PEG | 8 | 1.5 | 15.2 |
| Linear PEG24 | 8 | 1.2 | 9.8 |
| Pendant PEG12 | 8 | 0.8 | 3.5 |
| This table highlights the superior stability conferred by a pendant PEG12 linker design compared to a linear PEG24 and a non-PEG linker, especially at a high DAR.[6] |
Table 3: Typical Characterization Data for a Purified Trastuzumab-PEG12-MMAE ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >98% | Size-Exclusion Chromatography (SEC) |
| Aggregates | <2% | Size-Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Test |
| In Vitro IC50 (SK-BR-3 cells) | 0.5 nM | Cell Viability Assay |
| Representative data for a well-characterized ADC.[1] |
Experimental Workflows and Logical Relationships
The synthesis of an ADC is a multi-step process that requires careful planning and execution. The following diagrams illustrate the general workflows for different PEG12 linker strategies.
Caption: General workflow for ADC synthesis using a thiol-reactive PEG12 linker.
Caption: Workflow for ADC synthesis via lysine conjugation using a PEG12 linker.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of ADCs using PEG12 linkers. These are generalized protocols and may require optimization for specific antibodies, drugs, and linkers.
Protocol 1: Synthesis of Drug-PEG12-Maleimide
This protocol describes a two-step process to create a thiol-reactive drug-linker intermediate.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
Amino-PEG12-Boc
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Deprotection Solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Succinimido-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Reaction Buffer: PBS, pH 7.2-7.5
Procedure:
-
Drug-Linker Conjugation: a. Dissolve the carboxylic acid-containing drug in Activation Buffer.[1] b. Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of Sulfo-NHS.[1] c. Incubate for 30 minutes at room temperature to form the Sulfo-NHS ester.[1] d. In a separate vial, dissolve 1.0 molar equivalent of Amino-PEG12-Boc in Conjugation Buffer.[1] e. Add the activated drug solution to the linker solution and react for 4-6 hours at room temperature.[1] f. Purify the Drug-PEG12-NH-Boc conjugate by reverse-phase HPLC.[1][5]
-
Boc Deprotection: a. Dissolve the purified Drug-PEG12-NH-Boc in the Deprotection Solution.[1] b. Stir at room temperature for 1-2 hours, monitoring by LC-MS.[1] c. Remove the TFA and DCM under reduced pressure.[1]
-
Maleimide Functionalization: a. Dissolve the deprotected Drug-PEG12-NH2 in Reaction Buffer. b. Add a 1.5-fold molar excess of SMCC (dissolved in DMSO) to the drug-linker solution.[1] c. Incubate for 2-4 hours at room temperature.[1] d. The resulting Drug-PEG12-Maleimide can be purified by HPLC or used directly in the next step.[1]
Protocol 2: Antibody Thiolation and Conjugation
This protocol details the generation of free thiol groups on the antibody and the subsequent conjugation with the drug-linker.
Materials:
-
Monoclonal antibody in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-PEG12-Maleimide (from Protocol 1)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2[1]
-
Quenching Solution: 100 mM L-cysteine in PBS[1]
Procedure:
-
Antibody Reduction: a. Prepare the antibody at a concentration of 5-10 mg/mL. b. Add a 2.5-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[1]
-
Conjugation: a. Immediately after reduction, add a 5-fold molar excess of the Drug-PEG12-Maleimide (dissolved in a minimal amount of DMSO) to the reduced antibody solution.[1] b. Incubate at room temperature for 1 hour or at 4°C for 4 hours with gentle agitation.[1] c. Quench the reaction by adding the Quenching Solution to a final concentration of 1 mM and incubating for 30 minutes.[1]
Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the crude ADC and the assessment of its key quality attributes.
Materials:
-
Crude ADC solution (from Protocol 2)
-
Purification Buffer: PBS, pH 7.4[1]
Procedure:
-
Purification: a. Purify the ADC using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated drug-linker and other small molecules.[1][8] b. Collect fractions corresponding to the monomeric ADC peak and concentrate if necessary.[1]
-
Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC) or LC-MS.[1][9][10][11] b. Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using analytical SEC.[1][12] c. In Vitro Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) using a target antigen-positive cell line to determine the IC50 value and confirm target-specific killing.[1][13]
Signaling Pathways and Mechanism of Action
The mechanism of action of an ADC involves several key steps, from binding to the target cell to the ultimate induction of apoptosis.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
The use of PEG12 linkers in the synthesis of ADCs offers significant advantages in improving the physicochemical properties and pharmacokinetic profiles of these targeted therapies. The protocols and data presented herein provide a comprehensive guide for researchers in the design, synthesis, and characterization of next-generation ADCs. The flexibility and beneficial properties of PEG12 linkers make them a critical tool in the ongoing effort to develop more effective and safer cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. veranova.com [veranova.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Functionalizing Biomaterials with Azide-Terminated PEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterials with polyethylene glycol (PEG) is a widely used strategy to enhance their biocompatibility, stability, and in vivo circulation time. The introduction of a terminal azide (-N₃) group to the PEG chain provides a versatile handle for the covalent attachment of various molecules through highly efficient and bioorthogonal "click chemistry" reactions. This allows for the precise engineering of biomaterials for a wide range of applications, including targeted drug delivery, tissue engineering, and advanced diagnostics.
This document provides detailed protocols for the synthesis of azide-terminated PEG and its subsequent use in the functionalization of common biomaterials such as nanoparticles and hydrogels. It also includes expected quantitative data and characterization methods to ensure successful modification.
Core Principles: The Power of Click Chemistry
The primary advantage of using azide-terminated PEG is its ability to participate in click chemistry reactions, which are known for being rapid, selective, and high-yielding.[1] The two most common types of click chemistry used for this purpose are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[3] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for in vivo applications and the modification of living cells.[4]
Synthesis of Azide-Terminated PEG
The synthesis of azide-terminated PEG is typically a two-step process starting from a hydroxyl-terminated PEG (e.g., PEG-diol or mPEG-OH). The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then substituted by an azide.
Experimental Protocol: Two-Step Synthesis of Azide-Terminated PEG
Part 1: Mesylation of Hydroxyl-Terminated PEG
-
Dissolution: Dissolve the hydroxyl-terminated PEG (e.g., mPEG-OH) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (Et₃N) (1.2 equivalents per hydroxyl group) to the solution and stir for 15 minutes.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl) (1.2 equivalents per hydroxyl group) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitation: Precipitate the product by adding cold diethyl ether. Collect the white solid by filtration and dry under vacuum.
Part 2: Azidation of Mesyl-Terminated PEG
-
Dissolution: Dissolve the mesyl-terminated PEG in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (NaN₃) (3-5 equivalents per mesyl group) to the solution.
-
Reaction: Heat the reaction mixture to 70-80°C and stir overnight.
-
Cooling and Filtration: Cool the mixture to room temperature and filter to remove any insoluble salts.
-
Precipitation: Precipitate the product by adding the filtrate to cold diethyl ether.
-
Purification: Collect the solid by filtration and redissolve it in a minimal amount of DCM. Re-precipitate in cold diethyl ether. Repeat this step 2-3 times to ensure the removal of residual DMF and sodium azide.
-
Drying: Dry the final product, azide-terminated PEG, under vacuum.
Application 1: Surface Modification of Nanoparticles
Functionalizing nanoparticles with azide-terminated PEG enhances their colloidal stability, reduces non-specific protein adsorption (the "stealth" effect), and provides a platform for attaching targeting ligands or therapeutic payloads.[5]
Experimental Protocol: Functionalization of Amine-Modified Nanoparticles
This protocol describes the attachment of an NHS-ester activated azide-PEG to nanoparticles with surface amine groups (e.g., amine-functionalized iron oxide or silica nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
Azide-PEG-NHS ester
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent. Sonicate briefly to ensure a uniform suspension.
-
Conjugation Reaction:
-
Add the Azide-PEG-NHS ester to the nanoparticle suspension. A 10-50 fold molar excess of the PEG linker relative to the estimated surface amine groups is a common starting point.
-
Add DIPEA (2-3 equivalents relative to the NHS ester) to the reaction mixture.
-
Allow the reaction to proceed overnight at room temperature with gentle mixing (e.g., on a rotator).
-
-
Purification:
-
Pellet the nanoparticles by centrifugation. The speed and duration will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant containing excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in the fresh anhydrous solvent and repeat the centrifugation. Perform this washing step at least three times.
-
Finally, resuspend the purified azide-PEG-nanoparticles in PBS or another suitable aqueous buffer for storage.
-
Application 2: Formation of Functional Hydrogels
Azide-terminated PEGs can be used as crosslinkers to form hydrogels through click chemistry. These hydrogels are excellent scaffolds for tissue engineering and controlled drug release as their properties can be finely tuned.[6]
Experimental Protocol: Hydrogel Formation via CuAAC
This protocol describes the formation of a hydrogel by reacting a multi-arm azide-PEG with a multi-arm alkyne-PEG.
Materials:
-
Multi-arm Azide-PEG (e.g., 4-arm PEG-Azide)
-
Multi-arm Alkyne-PEG (e.g., 4-arm PEG-Alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)
-
Sodium ascorbate stock solution (e.g., 1 M in deionized water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the multi-arm Azide-PEG in PBS to the desired final concentration (e.g., 10% w/v).
-
In a separate tube, dissolve the multi-arm Alkyne-PEG in PBS to the same concentration.
-
-
Initiate Gelation:
-
In a microcentrifuge tube, mix equal volumes of the azide-PEG and alkyne-PEG solutions.
-
To initiate the crosslinking, add the CuSO₄ stock solution to a final concentration of 1-5 mM.
-
Immediately add the sodium ascorbate stock solution to a final concentration of 10-50 mM.
-
Gently vortex the solution for a few seconds to ensure thorough mixing.
-
-
Gel Formation:
-
Quickly pipette the mixture into a mold or the desired culture vessel.
-
Allow the gel to form at room temperature. Gelation time can range from a few minutes to an hour, depending on the precursor concentrations and temperature.[7]
-
Characterization and Quantitative Data
Thorough characterization is essential to confirm the successful synthesis and functionalization of the biomaterials.
Data Presentation
| Parameter | Method | Typical Result | Reference |
| Synthesis of Azide-PEG | |||
| Azide Functionalization Efficiency | ¹H NMR Spectroscopy | >99% conversion of the terminal group | [8] |
| Purity and Molecular Weight | Size Exclusion Chromatography (SEC) | Narrow polydispersity index (PDI) < 1.05 | [9] |
| Confirmation of Azide Group | FT-IR Spectroscopy | Characteristic peak around 2100 cm⁻¹ | [10][11] |
| Functionalization of Nanoparticles | |||
| Successful PEGylation | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter | [12] |
| Surface Charge Modification | Zeta Potential Measurement | Shift in zeta potential towards neutral | [12] |
| Quantification of Grafted PEG | Thermogravimetric Analysis (TGA) | Weight loss corresponding to PEG decomposition | [13] |
| Formation of Hydrogels | |||
| Gelation Time | Vial Tilting Method | Varies from minutes to an hour | [7] |
| Mechanical Properties | Rheometry / Compression Testing | Storage modulus (G') > Loss modulus (G'') | [6] |
| Disappearance of Azide Peak | FT-IR Spectroscopy | Disappearance or significant reduction of the peak at ~2100 cm⁻¹ after crosslinking | [11] |
¹H NMR Spectroscopy: For the synthesis of azide-terminated PEG, the disappearance of the signal corresponding to the protons adjacent to the mesylate group (around 4.3 ppm) and the appearance of a new signal for the protons adjacent to the azide group (around 3.4 ppm) confirms the reaction.[8]
FT-IR Spectroscopy: The presence of a sharp, characteristic absorbance peak around 2100 cm⁻¹ is a clear indicator of the azide group. This peak will disappear upon successful click reaction with an alkyne.[10][11]
Visualizations
Synthesis of Azide-Terminated PEG
Experimental Workflow for Nanoparticle Functionalization
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Illuminating Molecular Connections: A Guide to Azide-Alkyne Ligation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the way scientists approach the synthesis of complex molecules and bioconjugates. This powerful ligation technique, occurring in two primary forms—the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)—offers a highly efficient and specific method for covalently linking molecules.[1][2][3] Its bioorthogonality, meaning the reacting functional groups are inert in complex biological systems, makes it an invaluable tool in drug discovery, chemical biology, and materials science.[3][4][]
This document provides a detailed overview of the experimental setups for both CuAAC and SPAAC, including comprehensive protocols for key applications and quantitative data to guide experimental design.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific process that exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[2] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[3][6]
Core Principles and Components
The success of a CuAAC reaction hinges on the careful selection and optimization of its core components:
-
Azide and Alkyne Substrates: These functional groups are small, stable, and generally absent in natural biomolecules, ensuring high specificity.[3]
-
Copper Source: While direct Cu(I) salts can be used, the in situ reduction of Cu(II) salts is more common due to the instability of Cu(I) towards oxidation.[3]
-
Reducing Agent: Sodium ascorbate is the most widely used reductant to maintain the copper catalyst in its active Cu(I) oxidation state.[3]
-
Accelerating Ligands: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, accelerating the reaction rate, and reducing copper's cytotoxicity in biological applications.[3]
Quantitative Data for CuAAC Reactions
The following table summarizes typical concentration ranges and ratios for key components in a CuAAC reaction.
| Parameter | Recommended Range | Application/Notes |
| Substrate Concentration | 10 µM - 10 mM | Lower concentrations are common in bioconjugation, while higher concentrations are used in organic synthesis.[3] |
| Azide to Alkyne Ratio | 1:1 to 1:2 | A slight excess of the less precious reagent can drive the reaction to completion.[3] |
| Copper(I) Catalyst | 1-10 mol% (organic synthesis) 50-250 µM (bioconjugation) | Higher concentrations may be used in bioconjugation.[3][7] |
| Ligand to Copper Ratio | 1:1 to 5:1 | A higher ratio helps to stabilize the Cu(I) catalyst and protect biomolecules.[3][8] |
| Sodium Ascorbate | 5-50 mol% (organic synthesis) 5-50 equivalents to copper (bioconjugation) | Ensures a sufficient reducing environment to maintain the active Cu(I) state.[6][9] |
| Temperature | Room Temperature | Gentle heating (e.g., 45°C) can be used for slower reactions.[3][10] |
| Reaction Time | 30 minutes to several hours | Highly dependent on the specific substrates and reaction conditions.[3][6] |
Experimental Protocols for CuAAC
This protocol describes a general method for performing a CuAAC reaction with small molecules.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., DMSO, t-BuOH/H₂O 1:1)
Procedure:
-
Prepare stock solutions of all reagents at appropriate concentrations. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[9]
-
In a reaction vessel, dissolve the alkyne-containing compound (1.0 eq) and the azide-containing compound (1.0 - 1.2 eq) in the chosen solvent.
-
In a separate tube, pre-complex the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[6][9]
-
Add the copper-ligand complex to the reaction mixture containing the azide and alkyne. The final copper concentration is typically 1-5 mol%.
-
Initiate the reaction by adding sodium ascorbate (5-10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.[2]
-
Once complete, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
This protocol outlines the steps for creating an antibody-drug conjugate (ADC) using CuAAC.[9][11]
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS)
-
Azide-modified drug dissolved in DMSO or DMF
-
100 mM CuSO₄ in water
-
200 mM THPTA in water
-
100 mM Sodium ascorbate in water
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.[9]
-
Prepare the Cu(I)-THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[9]
-
Add the Cu(I)-THPTA complex to the antibody-drug mixture. A final copper concentration of 50-100 µM is generally recommended.[8]
-
Initiate the conjugation reaction by adding sodium ascorbate to a final concentration of at least five times that of the copper.[8]
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[9]
-
Purify the resulting ADC using size-exclusion chromatography or affinity purification to remove unreacted reagents.
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and purity.
Visualizing the CuAAC Workflow
Caption: General experimental workflow for a typical CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne ligation that relies on the inherent ring strain of cyclooctynes to drive the reaction forward.[1][] This makes it an ideal choice for applications in living systems where the cytotoxicity of copper is a concern.[1]
Core Principles and Components
The key to SPAAC is the use of a strained alkyne, which reacts spontaneously with an azide without the need for a catalyst.
-
Strained Alkyne: Cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), are commonly used due to their high ring strain and stability.[13]
-
Azide: The azide functional group remains the bioorthogonal partner to the strained alkyne.
Quantitative Data for SPAAC Reactions
| Parameter | Recommended Range | Application/Notes |
| Substrate Concentration | 25-100 µM | Typical for cell labeling experiments. |
| Alkyne to Azide Ratio | 1:1 to 20:1 | An excess of the labeled alkyne is often used to ensure complete reaction with the azide-modified biomolecule.[1] |
| Temperature | 4°C to 37°C | Reactions are typically performed at physiological temperatures or on ice.[1] |
| Reaction Time | 1 to 24 hours | Reaction times can be longer than CuAAC and depend on the specific strained alkyne and substrates.[1] |
Experimental Protocols for SPAAC
This protocol describes the metabolic incorporation of an azido-sugar into cell surface glycans followed by labeling with a DBCO-functionalized fluorescent dye.[1]
Materials:
-
Cells in culture
-
Azido-sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde) (optional)
Procedure:
-
Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azido-sugar. Incubate the cells for 24-72 hours to allow for metabolic incorporation into cell surface glycans.[1]
-
Cell Preparation: Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.
-
SPAAC Reaction: For live-cell imaging, add the DBCO-functionalized fluorescent dye (typically at a 5- to 20-fold molar excess to the estimated number of azide groups) directly to the cells in fresh media or PBS. Incubate for 1-4 hours at 37°C.
-
For fixed-cell imaging, first fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS. Then, add the DBCO-functionalized dye and incubate for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS to remove any unreacted dye.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
This protocol details the conjugation of a DBCO-modified antibody to an azide-modified oligonucleotide.[13]
Materials:
-
Antibody
-
DBCO-NHS ester
-
Azide-modified oligonucleotide
-
DMSO
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., Tris buffer)
-
Desalting column
Procedure:
-
Antibody Activation:
-
Dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Mix the antibody with a 20-30 fold molar excess of the DBCO-NHS ester solution. The final DMSO concentration should be around 20%, and the antibody concentration approximately 1 mg/mL.[13]
-
Incubate at room temperature for 60 minutes.
-
Quench the reaction by adding Tris buffer to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Remove the unreacted DBCO-NHS ester using a desalting column.
-
-
SPAAC Conjugation:
-
Mix the DBCO-activated antibody with the azide-functionalized oligonucleotide.
-
Incubate the reaction overnight at 4°C.[13]
-
-
Purification: Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC).
Visualizing the SPAAC Workflow
Caption: General experimental workflow for a typical SPAAC reaction.
Conclusion
Azide-alkyne ligation, in both its copper-catalyzed and strain-promoted forms, provides a versatile and robust platform for molecular assembly and bioconjugation. The choice between CuAAC and SPAAC depends largely on the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for live-cell and in vivo studies. By understanding the core principles and following optimized protocols, researchers can effectively harness the power of this "click" reaction to advance their scientific endeavors in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.macewan.ca [journals.macewan.ca]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axispharm.com [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Purification of PEGylated Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein or peptide, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs. Key advantages of PEGylation include an extended circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1] However, the PEGylation reaction results in a heterogeneous mixture containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated and isomeric forms of the protein.[1][] To ensure the safety, efficacy, and batch-to-batch consistency of a PEGylated biotherapeutic, robust and efficient purification methods are paramount.[1]
This document provides detailed application notes and protocols for the purification of proteins and peptides following conjugation with PEG linkers, focusing on the most commonly employed chromatographic techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).
Challenges in PEGylated Protein Purification
The primary challenge in purifying PEGylated compounds stems from the heterogeneity of the PEGylation reaction mixture.[3] This mixture can include:
-
Unreacted Protein: The original, unmodified biomolecule.[3]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[3]
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[3]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[][3]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[3]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[3][4]
General Workflow for PEGylated Protein Purification
The purification of a PEGylated protein from the reaction mixture typically involves one or more chromatographic steps designed to separate components based on their distinct physicochemical properties.[1]
Chromatographic Purification Techniques
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. As PEGylation increases the hydrodynamic size of a protein, SEC is highly effective at removing smaller molecules like unreacted PEG and native protein from the larger PEGylated conjugate.[][3]
Experimental Protocol: SEC
-
Materials:
-
SEC column with an appropriate pore size.
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
PEGylation reaction mixture.
-
-
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column.
-
Elution: Perform an isocratic elution with the mobile phase.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions using UV absorbance (at 280 nm for proteins) and/or SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Data Presentation: SEC Performance
| Analyte | Column Type | Mobile Phase | Flow Rate (mL/min) | Typical Elution Order |
| PEGylated Protein | Superdex 200 | PBS, pH 7.4 | 0.5 | 1 |
| Native Protein | Superdex 200 | PBS, pH 7.4 | 0.5 | 2 |
| Unreacted PEG | Superdex 200 | PBS, pH 7.4 | 0.5 | 3 |
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the surface charges of a protein, altering its interaction with the IEX resin.[] This property can be exploited to separate PEGylated species from the native protein and also to resolve species with different degrees of PEGylation.[][4]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG12-azide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving Azido-PEG12-azide and similar PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a homobifunctional linker used in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The two terminal azide groups allow for the conjugation of two alkyne-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates, making it valuable in drug delivery, bioconjugation, and materials science.[1][2][3]
Q2: Which "click" chemistry reaction should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on your specific application.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is known for its high efficiency and rapid reaction rates.[3] It is ideal for in vitro applications where the presence of a copper catalyst is not a concern.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free reaction, making it highly suitable for in vivo and live-cell applications where the cytotoxicity of copper is a concern.[3][4] SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne.[3]
Q3: What is the role of a ligand in a CuAAC reaction?
Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[5][6] In biological applications, ligands can also help reduce the cytotoxicity of copper.[5]
Troubleshooting Guide
Low or No Reaction Yield
Problem: My CuAAC reaction is resulting in a low yield or no product.
Possible Causes & Solutions:
-
Catalyst Inactivity: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[5][7][8]
-
Poor Reagent Quality: The azide or alkyne starting materials may have degraded. Azides, in particular, can be unstable.[7][8]
-
Solution: Use high-purity reagents and store them under the recommended conditions. Verify the purity of your starting materials using techniques like NMR or mass spectrometry before the reaction.[5]
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 ratio of alkyne to azide is theoretically ideal, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants can help drive the reaction to completion.[5]
-
-
Inadequate Ligand Concentration: An incorrect ligand-to-copper ratio can fail to stabilize the catalyst.
Biomolecule Damage or Aggregation
Problem: My biomolecule (e.g., protein, antibody) appears damaged or has aggregated after the CuAAC reaction.
Possible Causes & Solutions:
-
Oxidative Damage: Reactive oxygen species generated by the catalyst system can damage sensitive biomolecules.[8]
-
Copper-Induced Aggregation: Copper ions can sometimes cause proteins to aggregate.
Complex Mixture of Products
Problem: My LC-MS analysis shows a complex mixture of unidentified products.
Possible Causes & Solutions:
-
Side Reactions: A common side reaction is the Glaser coupling, which is the homocoupling of terminal alkynes to form diynes, often promoted by the presence of Cu(II) and oxygen.[5]
-
Solution: Using a stabilizing ligand and ensuring a sufficient concentration of the reducing agent (sodium ascorbate) can minimize this side reaction.[5]
-
-
Product Degradation: The reaction conditions may be too harsh for your product.
-
Solution: Monitor the reaction over time to determine the optimal reaction duration. Consider running the reaction at a lower temperature.
-
Quantitative Data Summary
The following tables provide typical starting concentrations and ratios for CuAAC reaction components. Optimal conditions may vary depending on the specific substrates and should be determined empirically.[1]
Table 1: Typical Reagent Concentrations for CuAAC
| Component | Typical Starting Concentration | Function |
| Alkyne-Modified Molecule | 1-10 mM | Substrate containing the terminal alkyne |
| This compound | 1.2-2 equivalents relative to alkyne | Azide-containing linker |
| Copper(II) Source (e.g., CuSO₄) | 50-250 µM | Catalyst precursor |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Reduces Cu(II) to the active Cu(I) |
| Copper Ligand (e.g., THPTA) | 5 equivalents relative to copper | Stabilizes Cu(I) and accelerates the reaction |
| Solvent System | e.g., Phosphate buffer/DMSO | Ensures solubility of all reactants |
Data sourced from BenchChem Application Notes.[1]
Table 2: Recommended Ratios and Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne to Azide Ratio | 1:1 to 1:1.5 | A slight excess of the less valuable reagent can improve yield.[5] |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for challenging substrates.[5] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% (or 2.5-5 mM) | Use a freshly prepared solution.[5] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Essential for catalyst stability and reaction acceleration.[5] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and substrates.[5] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 40-80°C to accelerate the reaction.[5] |
| Reaction Time | 1 - 24 hours | Monitor by LC-MS for completion.[2][5] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to this compound.
1. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[1]
-
Freshly prepare a 100 mM stock solution of Sodium Ascorbate in deionized water.[1]
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.[1]
2. Degassing:
-
Thoroughly degas all stock solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.[7]
3. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and the this compound. A slight molar excess of the PEG linker (e.g., 1.2 equivalents) is often used.[7]
-
Add the appropriate buffer (e.g., phosphate buffer) and organic solvent (e.g., DMSO) to achieve the desired final reactant concentration and solvent ratio.
4. Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper/ligand catalyst mixture by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is recommended.[1]
-
Add the freshly prepared sodium ascorbate solution to the main reaction mixture.
-
Initiate the reaction by adding the premixed CuSO₄/ligand solution.[2]
5. Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-12 hours.[2]
-
Monitor the reaction progress by an appropriate method such as LC-MS or TLC.[2]
6. Purification:
-
Once the reaction is complete, the conjugate can be purified using techniques like Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) to remove unreacted starting materials, catalyst, and side-products.[10]
Visualizations
Caption: General experimental workflow for a CuAAC bioconjugation reaction.[3]
Caption: Simplified pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my protein is aggregating during PEGylation?
A1: Protein aggregation can be identified through several observational and analytical methods. Visually, you may notice the solution becoming cloudy or the formation of visible particles (precipitates).[1][2][3] For a more precise analysis, the following techniques are recommended:
-
Size Exclusion Chromatography (SEC): This method separates molecules by size and can quantify the presence of high molecular weight (HMW) species, which correspond to aggregates that elute earlier than the desired monomeric PEGylated protein.[1][2][4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity index (PDI) is indicative of aggregation.[1][2][5]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.[1]
Q2: What are the primary causes of protein aggregation during the PEGylation process?
A2: Protein aggregation during PEGylation is a multifaceted issue that can be attributed to several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1][2][6] Impurities such as diols in monofunctional PEG reagents can also cause unintended cross-linking.[1]
-
High Protein Concentration: Increased concentrations bring protein molecules into closer proximity, enhancing the likelihood of intermolecular interactions and aggregation.[1][2][6][7]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact protein stability.[1][2][6] Deviating from a protein's optimal stability range can lead to the exposure of hydrophobic regions, which promotes aggregation.[2]
-
Poor Protein Stability in the Reaction Buffer: The inherent stability of the protein in the chosen reaction buffer may be low, making it prone to aggregation upon modification.[1]
Q3: How does the choice of PEG reagent affect aggregation?
A3: The type of PEG reagent is a critical factor. Homobifunctional PEG linkers, with reactive groups at both ends, can cause significant aggregation by cross-linking multiple protein molecules.[2] If aggregation is a persistent issue, switching to a monofunctional PEG reagent is a crucial troubleshooting step.[1][2]
Q4: Can stabilizing agents be added to the reaction to prevent aggregation?
A4: Yes, incorporating stabilizing excipients into the reaction buffer is a highly effective strategy to prevent aggregation.[1] Common stabilizers include:
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol are known to act as protein stabilizers.[1][2]
-
Amino Acids: Arginine and glycine can suppress non-specific protein-protein interactions.[1][2]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[1][2]
Troubleshooting Guides
Issue 1: Visible precipitation or turbidity is observed immediately after adding the PEG reagent.
This often indicates rapid aggregation due to suboptimal reaction conditions or high protein concentration.
Troubleshooting Steps:
-
Reduce Protein Concentration: Lower the protein concentration in the reaction mixture.[6]
-
Optimize Reaction Conditions: Systematically screen different pH values, temperatures, and buffer compositions to find the optimal conditions for your specific protein.[1]
-
Control the Reaction Rate:
Issue 2: The solution is initially clear but becomes turbid over time during the reaction.
This suggests a slower aggregation process, which may be due to gradual protein unfolding or intermolecular cross-linking.
Troubleshooting Steps:
-
Incorporate Stabilizing Excipients: Add stabilizers such as sugars, amino acids, or non-ionic surfactants to the reaction buffer.[1]
-
Verify PEG Reagent Quality: Ensure you are using a high-quality monofunctional PEG reagent to avoid unintended cross-linking.[1]
-
Optimize PEG:Protein Molar Ratio: A high molar excess of PEG can sometimes lead to aggregation.[2] Evaluate different molar ratios to find the optimal balance.
Data Presentation
Table 1: Recommended Starting Ranges for Optimizing PEGylation Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | High concentrations increase the likelihood of intermolecular interactions and aggregation.[2][7] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A high molar excess can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation.[1][2] |
| pH | 6.0 - 8.0 | The optimal pH depends on the pKa of the target reactive groups and the stability profile of the protein.[2] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the aggregation process.[2] |
Table 2: Common Anti-Aggregation Additives and Their Typical Concentrations
| Additive Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[1][2] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Known to suppress non-specific protein-protein interactions.[1][2] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1][2] |
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Conditions to Minimize Aggregation
Objective: To systematically evaluate the impact of protein concentration, PEG:protein molar ratio, pH, and temperature on protein aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C)
Methodology:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes, systematically varying one parameter at a time (e.g., protein concentration, PEG:protein ratio, pH, or temperature) while keeping others constant.[1]
-
Set up Reactions: Prepare the PEGylation reactions according to the experimental design.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Analysis: Assess the level of aggregation in each well/tube using methods like visual inspection for precipitates, turbidity measurement at a high wavelength (e.g., 350-600 nm), or more quantitative techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[1][5]
Protocol 2: Screening for Effective Anti-Aggregation Excipients
Objective: To identify the most effective stabilizing excipient and its optimal concentration to prevent aggregation during PEGylation.
Materials:
-
Optimal reaction conditions identified from Protocol 1.
-
Stock solutions of various excipients:
-
Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol
-
Amino Acids: Arginine, Glycine
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Methodology:
-
Set up Reactions: Prepare a series of PEGylation reactions using the optimal conditions determined in Protocol 1.
-
Add Excipients: To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.
-
Incubation: Incubate the reactions for the standard duration with gentle mixing.
-
Analysis: Quantify the extent of aggregation in each reaction using techniques like SEC or DLS to determine the most effective excipient and its optimal concentration.[1][5]
Visualizations
Caption: Workflow for Screening Optimal PEGylation Conditions.
Caption: Troubleshooting Logic for Protein Aggregation.
References
how to improve solubility of Azido-PEG12-azide conjugates
Welcome to the technical support center for Azido-PEG12-azide conjugates. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker with azide (N3) groups at both ends.[1] Its PEG structure enhances the solubility and stability of conjugated molecules.[2][3][4] The terminal azide groups are used in "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to efficiently and specifically link molecules together.[1][5] This makes it a valuable tool in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[6][7][8]
Q2: In which solvents is this compound generally soluble?
This compound is known to be soluble in a range of common laboratory solvents. Due to its hydrophilic PEG chain, it has good solubility in aqueous solutions as well as various organic solvents.[1][9][10]
Q3: I'm having trouble dissolving my this compound conjugate. What are the possible reasons?
Several factors can contribute to poor solubility or precipitation of this compound and its conjugates:
-
Solvent Choice: The polarity of your solvent system may not be optimal for the entire conjugate molecule, especially after attachment to a more hydrophobic molecule.
-
High Concentration: You might be exceeding the solubility limit of the conjugate in the chosen solvent.[5]
-
Temperature: Temperature can significantly impact solubility. While gentle warming can aid dissolution, for some PEG derivatives, solubility can decrease with increasing temperature.[5][11]
-
Presence of Salts: High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of PEGylated compounds and causing them to precipitate.[5]
-
pH of the Solution: The pH of the buffer can affect the charge of the conjugated molecule, which in turn can influence its solubility.[12]
-
Purity of Reagents: Impurities in the this compound or other reactants can sometimes affect solubility.[5]
Troubleshooting Guide: Improving Solubility
If you are encountering solubility issues with your this compound conjugate, consider the following troubleshooting steps.
Solubility Data for this compound
The following table summarizes the known solubility of unconjugated this compound in various solvents. This can serve as a starting point for selecting a suitable solvent system for your conjugate.
| Solvent | Abbreviation | Solubility | Notes |
| Water | H₂O | Soluble[1] | The hydrophilic PEG chain imparts good aqueous solubility. |
| Dimethyl Sulfoxide | DMSO | Soluble[1][7] | A good initial choice for dissolving many organic molecules. |
| Dichloromethane | DCM | Soluble[1][7] | A common organic solvent for PEG compounds. |
| Dimethylformamide | DMF | Soluble[1][7] | Another polar aprotic solvent that can be effective. |
Experimental Protocol: Solubilization of this compound Conjugates
This protocol provides a general procedure for dissolving this compound conjugates, particularly for use in aqueous buffers.
Materials:
-
This compound conjugate
-
Primary organic solvent (e.g., DMSO, DMF)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Initial Dissolution in an Organic Solvent:
-
To a vial containing your this compound conjugate, add a minimal amount of a compatible organic solvent like DMSO or DMF.
-
Aim to create a concentrated stock solution (e.g., 10-100 mM) to minimize the final percentage of organic solvent in your reaction mixture.
-
-
Ensure Complete Dissolution:
-
Vortex the vial thoroughly.
-
If the conjugate does not fully dissolve, you can gently warm the vial to 30-40°C in a water bath or sonicate for a few minutes.[5]
-
-
Dilution into Aqueous Buffer:
-
While vortexing or stirring your aqueous buffer, add the concentrated stock solution of the this compound conjugate dropwise.
-
This gradual addition helps to prevent the conjugate from precipitating out of the solution.
-
-
Final Concentration and Observation:
-
Ensure the final concentration of the organic solvent in your aqueous buffer is low enough not to interfere with your downstream application (typically <1-5%).
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, you may need to try a different co-solvent or adjust the final concentration.
-
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound conjugates.
Caption: A step-by-step workflow for addressing solubility challenges with this compound conjugates.
References
- 1. This compound, 361543-08-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Azido-PEG12-NHS ester | 2363756-50-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for NHS Ester Reactions
Welcome to the technical support center for optimizing N-hydroxysuccinimide (NHS) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you navigate specific challenges and improve the efficiency and reproducibility of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of NHS ester crosslinking?
NHS esters react with primary aliphatic amines (—NH₂) found at the N-terminus of proteins and on the side chain of lysine (Lys) residues.[1] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][][3][4]
Q2: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[5][6] The recommended pH range is typically between 7.2 and 8.5.[][5][6][7][8] Many protocols suggest a more specific range of 8.3 to 8.5 to achieve the highest reaction efficiency.[5][9][10][11]
Q3: How does pH affect the key components of the reaction?
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile.[5] At a pH below 7, the amine group is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and unreactive towards the NHS ester.[5][8][12] As the pH increases, the concentration of the reactive deprotonated amine also increases.[5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules cleave the ester, making it inactive.[5][6][13][14] The rate of this hydrolysis reaction increases significantly at higher pH values.[5][6][7][12][13][14][15]
Q4: Which buffers are recommended for NHS ester conjugations?
Several amine-free buffer systems are suitable for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[6][7][16] Commonly used buffers include:
-
Phosphate buffer (e.g., PBS), 0.1 M, pH 7.2-8.5[5][7][13][17]
-
Sodium Bicarbonate buffer, 0.1 M, pH 8.3-8.5[3][5][9][10][18][19]
Q5: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][6][7][9][13][16][17][20] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[5][6][7][9][13] However, Tris or glycine buffers are often used to quench the reaction.[6][7][13][14][21]
Q6: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[1][6] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3][6][10][11][16] It is crucial to use high-quality, anhydrous, and amine-free solvents.[6][9][10][11][14] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[1][9]
Troubleshooting Guide
Issue: Low or No Coupling Yield
This is a common issue that can often be traced back to reaction conditions or reagent quality.
| Possible Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is 7.2-8.5, with 8.3-8.5 often being ideal.[][5][6][7][9][10][11][20] At a lower pH, the amine is protonated and unreactive, while at a higher pH, hydrolysis of the NHS ester is rapid.[5][6][8][10][11][12] |
| Presence of Primary Amines in Buffer | Ensure your buffer is free of primary amines (e.g., Tris, glycine), which compete with the target molecule.[5][6][7][9][13][16][17][20] Use an amine-free buffer such as PBS, bicarbonate, or borate.[5][7][8][13][17] |
| Inactive NHS Ester (Hydrolyzed) | NHS esters are moisture-sensitive.[1][6][14][17][22][23] Store them desiccated at -20°C.[1][][14] Allow the vial to warm to room temperature before opening to prevent condensation.[14][17][22][23] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[1][9][10][11][14][23] You can test for NHS ester activity by measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base.[1][7][15][22] |
| Low Protein Concentration | In dilute protein solutions, the competing hydrolysis reaction is favored.[1][7] It is recommended to work with a protein concentration of at least 1-2 mg/mL.[8][9][14] |
| Insufficient Molar Excess of NHS Ester | The molar excess of the crosslinker to the protein may need optimization. A 20- to 50-fold molar excess is a common starting point for antibodies, but this may need to be adjusted depending on the protein and the desired degree of labeling.[1][3][4][10][11][16][23] |
Issue: Protein Precipitation After Adding Crosslinker
| Possible Cause | Recommended Action |
| High Degree of Crosslinking | Excessive crosslinking can lead to the formation of large, insoluble aggregates.[1] Try reducing the molar excess of the crosslinker or shortening the reaction time. |
| Solvent Effects | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[1][3][10][11] Adding too much of this organic solvent to the aqueous protein solution can cause precipitation. The final concentration of the organic solvent should typically not exceed 10%.[1][9][23] |
| Change in Protein Charge | The reaction of NHS esters with primary amines neutralizes the positive charge of lysine residues. This alteration in the protein's overall charge can affect its solubility.[1] Consider using a crosslinker with a more hydrophilic spacer arm, such as one containing polyethylene glycol (PEG).[1] |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6][7][15] |
| 8.6 | 4 | 10 minutes[6][7][15] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This is a generalized protocol and should be optimized for each specific application.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[5][8][9][10][11]
-
If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column.[9][14][16][17][23]
-
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1][5][16] The optimal ratio should be determined empirically for your specific protein and desired degree of labeling.
-
Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%.[1][9][23]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5][7][10][11][20]
-
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Caption: General workflow for NHS ester conjugation reactions.
Caption: Troubleshooting workflow for low NHS ester reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 20. neb.com [neb.com]
- 21. benchchem.com [benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. broadpharm.com [broadpharm.com]
- 24. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Azido-PEG12-azide Reaction Products
Welcome to the technical support center for Azido-PEG12-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for the successful use and characterization of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a homobifunctional, water-soluble, and monodisperse Polyethylene Glycol (PEG) linker.[1] It contains two terminal azide (-N3) groups separated by a 12-unit PEG spacer. Its primary application is in "click chemistry," specifically for conjugating two molecules that have been functionalized with alkynes, such as BCN or DBCO, through a stable triazole linkage.[1] This is widely used in bioconjugation, drug delivery, and creating complex molecular architectures.
Q2: What are the key differences between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry reactions involving this compound?
A2: Both are highly efficient cycloaddition reactions between an azide and an alkyne. The main differences are:
-
Catalyst: CuAAC requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][3] SPAAC is a copper-free reaction that uses a strained cyclooctyne (e.g., DBCO, BCN), which has high intrinsic reactivity.[2][4]
-
Biocompatibility: SPAAC is generally preferred for in vivo and live-cell applications to avoid the potential toxicity associated with the copper catalyst.[4][5]
-
Kinetics: Reaction rates can vary depending on the specific reactants and conditions. CuAAC is often very fast, while SPAAC rates are dependent on the type of strained alkyne used.
Q3: How should I store this compound?
A3: For long-term stability, it is recommended to store this compound at -20°C in a desiccated environment and protected from light.[2][5][6] It is also advisable to avoid frequent freeze-thaw cycles.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in water and common organic solvents such as DMSO, DMF, and DCM.[1][]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield in CuAAC Reaction
| Potential Cause | Recommended Solution |
| Inactive Copper(I) Catalyst | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[2][3] Ensure all buffers and solutions are thoroughly degassed before adding the catalyst.[2][3] Use a sufficient amount of a freshly prepared reducing agent, like sodium ascorbate.[3][9] |
| Insufficient Reducing Agent | Not enough sodium ascorbate will fail to maintain the copper in the required +1 oxidation state.[2] A common protocol uses a final concentration of 5 mM sodium ascorbate.[9] |
| Poor Reagent Quality | The azide or alkyne starting materials may have degraded. Use high-purity reagents and store them under the recommended conditions.[3] |
| Steric Hindrance | The functional groups on your molecules may be sterically hindered, slowing or preventing the reaction.[3][4] Consider optimizing the linker length or reaction conditions (e.g., longer reaction time, gentle heating). |
| Incorrect pH | The CuAAC reaction is efficient over a pH range of 4-12, but the optimal range is typically 7-9 for bioconjugation.[2][7] Extreme pH values can affect reactants or the catalyst. |
Issue 2: Biomolecule (Protein/Peptide) Damage or Aggregation
| Potential Cause | Recommended Solution |
| Reactive Oxygen Species (ROS) | The combination of Cu(I) and sodium ascorbate can generate ROS, which may degrade sensitive amino acid residues.[2] Maintain anaerobic conditions by deoxygenating the reaction mixture.[2] |
| Copper Catalyst Toxicity | Copper ions can be toxic to cells and can damage certain biomolecules. Use a copper-coordinating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and minimize side reactions.[2][10] A 5:1 ligand-to-copper ratio is common.[9] |
| Extended Reaction Time | Prolonged exposure to the catalyst can increase the risk of damage. Optimize reaction conditions to proceed as quickly as possible.[3] If damage persists, consider switching to the copper-free SPAAC method.[2] |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Excess PEG Reagent | A large excess of unreacted this compound can be difficult to separate from the desired product. Use the minimum necessary excess of the PEG-azide to achieve a satisfactory yield. A 1.2 to 20-fold molar excess is a common starting point, depending on the substrate.[2][3][7] |
| Formation of PEG Complexes | Residual metal cations can form complexes with the PEG chain, complicating purification by size exclusion chromatography (SEC). Choose an appropriate purification method such as dialysis, SEC, or HPLC.[2] Copper can be removed by washing or dialysis with solutions containing EDTA.[9] |
Experimental Protocols & Characterization
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.
Reagents & Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4), degassed
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. Degas all buffers and solutions thoroughly by bubbling with an inert gas (e.g., argon) for 15-20 minutes.[3]
-
Reaction Setup: In a reaction tube, dissolve the alkyne-functionalized molecule and this compound in the reaction buffer. A slight molar excess of the PEG reagent (e.g., 1.2-2 equivalents) is often used.[3]
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA stock solutions.[9][11] Incubate for a few minutes.
-
Reaction Initiation: Add the CuSO₄/THPTA premix to the reaction tube. Add the freshly prepared sodium ascorbate solution to initiate the reaction.[11]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.[11] Protect the reaction from light.[10]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.[11][12]
-
Purification: Once complete, purify the conjugate using methods like size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the catalyst.[12]
Characterization of Reaction Products
Accurate characterization is crucial to confirm the successful formation of the desired product.
| Technique | Purpose | Expected Observations |
| LC-MS | To confirm the molecular weight of the product and assess purity. | A new peak in the chromatogram with a mass corresponding to the sum of the alkyne-molecule and this compound, minus no atoms (cycloaddition). Allows for quantification of starting material, product, and byproducts.[13] |
| HPLC | To purify the product and assess purity. | The PEGylated product will typically have a different retention time than the starting materials. Can provide information on purity and molecular weight distribution.[14][15][16] |
| ¹H NMR | To confirm the formation of the triazole ring and characterize the structure. | Appearance of a characteristic singlet peak for the triazole proton (typically ~7.5-8.5 ppm). Disappearance of the alkyne proton signal. |
| SDS-PAGE | For protein/peptide conjugates, to visualize the increase in molecular weight. | A shift to a higher molecular weight band for the conjugated protein compared to the unconjugated starting material. |
Visual Diagrams
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting flowchart for low CuAAC reaction yield.
References
- 1. This compound, 361543-08-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How are PEG derivatives purified? - Blog [shochem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Crosslinked Molecules
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for removing excess crosslinker from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess crosslinker after a conjugation reaction?
The most common methods for removing small, unwanted compounds like excess crosslinkers from macromolecular samples are based on size-exclusion chromatography (SEC) and dialysis.[1] Techniques such as desalting columns, also known as gel filtration or buffer exchange columns, and dialysis are widely used to separate macromolecules from low molecular weight substances.[2][3]
Q2: How do I choose the best method for my experiment?
Choosing the right method depends on factors like your sample volume, the desired speed of purification, and the properties of your biomolecule.
-
Desalting Columns (Size-Exclusion Chromatography): This method is rapid, often taking less than 15 minutes, and is suitable for a wide range of sample volumes. It works by separating molecules based on size; larger molecules like proteins or antibodies elute quickly, while smaller molecules like crosslinkers are retained in the porous beads of the column resin.[4] Spin desalting formats can also minimize sample dilution.
-
Dialysis: This technique involves the passive diffusion of small molecules through a semi-permeable membrane.[1] While effective, it is a slower process, often requiring several hours to overnight with multiple buffer changes.[1] It is suitable for larger sample volumes and when a significant buffer exchange is also required.[5]
-
Centrifugal Ultrafiltration: This can be a faster alternative to traditional dialysis for removing unreacted reagents.[6]
Q3: What factors can interfere with the crosslinking reaction itself, leading to a high concentration of unreacted crosslinker?
Several factors can lead to inefficient crosslinking and a higher-than-expected amount of residual crosslinker. These include:
-
Presence of interfering substances in the buffer: Buffers containing primary amines, such as Tris or glycine, can compete with the target molecule for reaction with amine-reactive crosslinkers (e.g., NHS esters).[7][8]
-
Hydrolysis of the crosslinker: Many crosslinkers, particularly NHS esters, are moisture-sensitive and can hydrolyze, rendering them inactive.[9] It's crucial to use fresh reagents and work at an optimal pH.[7]
-
Inaccessible reactive sites on the biomolecule: The target functional groups on a protein may be buried within its three-dimensional structure, making them unavailable for conjugation.[7]
Troubleshooting Guide
Issue 1: Low yield of the final conjugated product after purification.
| Possible Cause | Recommended Solution |
| Sample loss during purification | Ensure you are using the correct size of desalting column for your sample volume to avoid inadequate separation and reduced recovery.[2][4] Overloading the column can lead to poor separation.[4] For dialysis, be aware that some protein loss can occur due to adherence to surfaces.[5] |
| Protein aggregation | Changes in protein conformation due to the conjugation reaction can lead to aggregation.[9] Consider optimizing the molar ratio of the crosslinker to the biomolecule.[7] Purification methods like size-exclusion chromatography can also help to remove aggregates.[10] |
| Inefficient conjugation reaction | Troubleshoot the conjugation reaction itself. Ensure the pH of the reaction buffer is optimal for the specific crosslinker chemistry.[9] For thiol-maleimide conjugations, ensure disulfide bonds are adequately reduced and that the reducing agent is removed before adding the crosslinker.[7] |
Issue 2: The purified sample is too dilute.
| Possible Cause | Recommended Solution |
| Dilution during desalting | Using a desalting column that is too large for the sample volume can cause dilution.[2] Consider using a spin desalting format, which is known to reduce the amount of sample dilution compared to gravity-flow columns.[2] |
| Increase in volume during dialysis | Some sample dilution can occur during dialysis. If concentration is critical, consider using centrifugal ultrafiltration devices after dialysis to concentrate the sample.[6] |
Issue 3: Suspected residual crosslinker in the final sample.
| Possible Cause | Recommended Solution |
| Incomplete removal by the chosen method | For desalting columns, ensure the column is properly equilibrated and that the sample is loaded according to the manufacturer's instructions.[4] For dialysis, ensure a sufficient volume of dialysis buffer (dialysate), and perform multiple buffer changes to drive the diffusion of the small molecules out of the sample.[1] A typical procedure involves at least three buffer changes.[5] |
| Non-specific binding of the crosslinker to the purification resin | While less common, some crosslinkers might interact with the desalting resin. Ensure the resin material (e.g., dextran, polyacrylamide) is compatible with your molecules.[11][4] |
Comparison of Common Crosslinker Removal Methods
| Feature | Desalting Columns (SEC) | Dialysis |
| Principle | Size-exclusion chromatography[4] | Passive diffusion through a semi-permeable membrane[1] |
| Speed | Fast (often < 15 minutes) | Slow (several hours to overnight)[1] |
| Typical Recovery | High (>95% reported for some columns)[12] | Can have some sample loss due to surface adherence[5] |
| Sample Dilution | Can be minimized with spin columns | Some dilution is common[1] |
| Key Advantage | Speed and efficiency[11] | Can handle large volumes and perform buffer exchange simultaneously[5] |
Experimental Protocols
Protocol 1: Removing Excess Crosslinker using a Spin Desalting Column
This protocol is a general guideline. Always refer to the manufacturer's specific instructions for your desalting column.
Materials:
-
Spin desalting column (choose a size appropriate for your sample volume)[2]
-
Collection tubes
-
Variable-speed centrifuge
-
Equilibration buffer (the desired final buffer for your sample)
Procedure:
-
Column Preparation: Remove the column's bottom cap and place it in a collection tube.
-
Resin Equilibration: Centrifuge the column to remove the storage buffer. Add your desired equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the resin is fully equilibrated.[4]
-
Sample Loading: Place the equilibrated column into a new collection tube. Carefully load your reaction mixture onto the center of the resin bed. Be mindful not to exceed the recommended sample volume for the column.[4]
-
Purification: Centrifuge the column according to the manufacturer's instructions. The purified sample, containing your macromolecule, will be in the collection tube. The excess crosslinker and other small molecules will be retained in the resin.[3]
Protocol 2: Removing Excess Crosslinker using Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 12,000–14,000 Da for IgG antibodies)[5]
-
Dialysis buffer (dialysate), azide-free
-
Large beaker
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions. This is crucial for proper performance.
-
Load Sample: Transfer your reaction mixture into the dialysis tubing or cassette. Securely close both ends, ensuring no leaks.
-
First Dialysis Step: Immerse the sealed dialysis tubing/cassette in a large volume of cold (4°C) dialysis buffer (e.g., 200 to 500 times the sample volume).[1] Place the beaker on a magnetic stir plate and stir gently. Dialyze for at least 1-2 hours.[1]
-
Buffer Changes: Change the dialysis buffer. A typical procedure involves at least three buffer changes. For example, after the initial 1-2 hours, change the buffer and dialyze for another 1-2 hours, then change it again for an overnight dialysis at 4°C.[1] Each buffer change further reduces the concentration of the unwanted small molecules.[1]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified sample.
Visualizations
Caption: Decision tree for selecting a crosslinker removal method.
References
- 1. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 4. youdobio.com [youdobio.com]
- 5. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Desalting Columns | Thermo Fisher Scientific [thermofisher.com]
- 12. Desalting Columns | Fisher Scientific [fishersci.com]
Technical Support Center: Strategies to Control the Degree of PEGylation
Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the degree of PEGylation. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental principles of controlling PEGylation.
Q1: What are the primary factors that control the degree of PEGylation?
A1: The degree of PEGylation, which is the number of PEG molecules attached to a single protein or molecule, is influenced by several key reaction parameters. The most critical factors include:
-
Molar Ratio of PEG to Protein: This is the most direct way to influence the degree of PEGylation. Increasing the molar excess of the activated PEG reagent generally leads to a higher degree of modification.[1][2]
-
Reaction pH: The pH of the buffer is crucial, especially for chemistries targeting specific amino acid residues. For instance, amine-reactive PEGylation using NHS esters is most efficient at a pH of 7-9.[1][2] To selectively target the N-terminus over lysine residues, a slightly lower pH can be used to leverage the pKa difference between the amino groups.[1][3]
-
Reaction Temperature: Temperature affects the reaction rate. Lower temperatures (e.g., 4°C) slow down the reaction, which can improve selectivity and protein stability, while higher temperatures (e.g., 25°C) can increase the reaction rate and overall yield.[1][2][4]
-
Reaction Time: Longer incubation times can lead to a higher degree of PEGylation, but it's essential to monitor the reaction to avoid protein degradation or aggregation.[1][2]
-
Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation, which can affect the outcome of the PEGylation reaction.[4]
Q2: How does the choice of PEG reagent chemistry affect the control over PEGylation?
A2: The chemistry of the activated PEG reagent determines which functional groups on the protein are targeted, providing a significant level of control.
-
Amine-reactive PEGs (e.g., PEG-NHS ester): These are widely used to target primary amines on lysine residues and the N-terminus. Control can be achieved by adjusting the pH.[5][6]
-
Thiol-reactive PEGs (e.g., PEG-maleimide): These reagents specifically target free cysteine residues. If a protein has a single accessible cysteine, this method offers a high degree of site-specificity and homogeneity.[1] The recommended pH for this reaction is typically between 6.5 and 7.5.[2]
-
N-terminal Specific PEGs (e.g., PEG-aldehyde): Under mildly acidic conditions (around pH 6.0), these reagents can selectively target the N-terminal α-amino group, leading to a more homogenous product.[1][2][7]
Q3: What is polydispersity in PEGylation and how can I minimize it?
A3: Polydispersity refers to the presence of a mixture of PEGylated species with varying numbers of attached PEG molecules (e.g., mono-, di-, and multi-PEGylated proteins).[1] High polydispersity is often due to multiple reactive sites with similar accessibility.[1] To achieve a more homogenous product:
-
Adjust the Molar Ratio: Reducing the molar ratio of PEG to protein will favor lower degrees of PEGylation, such as mono-PEGylation.[1]
-
Optimize Reaction Conditions: Fine-tuning the pH, temperature, and reaction time can help favor modification at the most reactive sites.
-
Employ Site-Specific PEGylation: Using strategies that target a unique site on the protein, such as a single cysteine residue or the N-terminus, is the most effective way to produce a homogeneous product.[1][7]
-
Purification: Techniques like Ion Exchange Chromatography (IEX) can be used to separate species based on the number of attached PEG chains.[1]
Q4: How do I determine the degree of PEGylation after the reaction?
A4: Several analytical techniques can be used to quantify the degree of PEGylation. The choice of method depends on factors like required precision and available equipment.[8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS directly measure the molecular weight of the conjugate. The mass difference between the modified and unmodified protein reveals the number of attached PEG chains.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Size-Exclusion Chromatography (SEC) separates molecules by size, with PEGylated proteins eluting earlier than unmodified ones.[8][9] Reversed-Phase HPLC (RP-HPLC) can also be used, as PEGylation typically alters the hydrophobicity and retention time.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of PEG-specific peaks to protein-specific peaks.[8][10][11]
-
Colorimetric Assays: The barium-iodide assay can be used to quantify PEG by forming a colored complex that can be measured spectrophotometrically.[9]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your PEGylation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of PEGylated Product / Incomplete Reaction | 1. Inactivated PEG Reagent: NHS esters and maleimides are sensitive to hydrolysis.[1][2] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[2] 3. Insufficient Molar Ratio: A low PEG-to-protein ratio may be insufficient for complete reaction.[2] | 1. Verify Reagent Activity: Use fresh, properly stored PEG reagents. Prepare solutions immediately before use.[1][2] Consider verifying activation via NMR or MS.[1] 2. Optimize Conditions: Perform small-scale experiments to test a range of pH values (e.g., 7-9 for NHS esters), temperatures (4°C vs. 25°C), and reaction times.[1][2] 3. Increase Molar Ratio: Systematically increase the molar excess of the PEG reagent (e.g., starting from 5:1 up to 20:1 PEG:protein).[2] |
| Protein Aggregation During PEGylation | 1. Intermolecular Cross-linking: Use of bifunctional PEG linkers or diol impurities in monofunctional PEGs can link multiple protein molecules.[3][4] 2. Suboptimal Buffer Conditions: The reaction buffer may not be optimal for protein stability, especially if the pH is near the protein's isoelectric point (pI).[2][3] 3. High Protein Concentration: Increases the chance of intermolecular interactions.[4] | 1. Use Monofunctional PEG: Ensure you are using a high-quality, monofunctional PEG reagent to avoid cross-linking.[3][4] 2. Optimize Buffer & Control Rate: Screen different buffers and pH values.[2] Slow the reaction by lowering the temperature to 4°C or by adding the PEG reagent stepwise over time.[4] 3. Add Stabilizing Excipients: Include stabilizers like sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) in the buffer.[4] |
| High Polydispersity (Mixture of PEGylated species) | 1. Multiple Reactive Sites: The protein has several surface-exposed residues with similar reactivity (e.g., multiple lysines).[1] 2. High Molar Ratio: A large excess of PEG reagent increases the likelihood of multi-PEGylation.[1] | 1. Employ Site-Specific Chemistry: Switch to a more selective PEGylation strategy, such as targeting a unique cysteine residue or the N-terminus.[1] 2. Adjust Molar Ratio: Carefully titrate the PEG:protein molar ratio to find the optimal balance that favors the desired degree of PEGylation.[1] 3. Purify the Product: Use chromatographic techniques like Ion Exchange (IEX) or Size Exclusion (SEC) to separate the different PEGylated forms.[1] |
Section 3: Experimental Protocols
Protocol 1: Screening for Optimal Amine-Reactive PEGylation Conditions
This protocol outlines a method for systematically screening key reaction parameters to identify conditions that yield the desired degree of PEGylation while minimizing aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG reagent (e.g., mPEG-NHS ester)
-
Reaction buffers at various pH values (e.g., 100 mM phosphate buffer at pH 6.5, 7.4, 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Reaction Setup: Prepare a series of small-scale reactions (50-100 µL) in microcentrifuge tubes or a 96-well plate to test different conditions.[4]
-
Vary Molar Ratio: Set up reactions with different PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) while keeping pH, temperature, and protein concentration constant.[4]
-
Vary pH: At the optimal molar ratio, set up reactions at different pH values (e.g., 6.5, 7.4, 8.0).[4]
-
Vary Temperature: At the optimal molar ratio and pH, compare the reaction at 4°C and 25°C (room temperature).[4]
-
-
Initiate Reaction: Dissolve the activated PEG reagent in the reaction buffer immediately before use. Add the appropriate volume to each tube/well to initiate the reaction. Mix gently.
-
Incubation: Incubate the reactions for a set time (e.g., 2-4 hours or overnight) with gentle mixing.[4]
-
Quenching: Stop the reaction by adding the quenching solution (e.g., to a final concentration of 20-50 mM Tris) to react with any excess activated PEG.[3]
-
Analysis: Analyze the products from each condition to determine the degree of PEGylation and the presence of aggregates.
Section 4: Visualizations
Caption: Key factors influencing the degree of PEGylation.
Caption: Troubleshooting workflow for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. idosi.org [idosi.org]
- 7. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Hindrance in PEGylation: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and overcome challenges related to steric hindrance during the PEGylation of molecules. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylated molecules?
A1: Steric hindrance refers to the spatial obstruction that occurs when the size and shape of a molecule, in this case, the polyethylene glycol (PEG) chain, impedes a chemical reaction.[1][2] In protein PEGylation, the bulky and flexible nature of the PEG chain can physically block the reactive groups on the biomolecule from accessing their target sites, which can slow down or prevent the desired conjugation reaction.[1][3] This can be caused by the target amino acid residue being buried within the protein's folded structure or shielded by neighboring residues.[2]
Q2: What are the common indicators that steric hindrance is affecting my PEGylation reaction?
A2: Common signs that steric hindrance may be an issue in your conjugation reaction include:
-
Low reaction yields: The final amount of the PEGylated product is significantly lower than expected.[2][4]
-
Incomplete conjugation: A large portion of the starting material remains unreacted, even with an excess of the PEGylating reagent.[4]
-
Heterogeneous products: The reaction results in a mixture of molecules with varying numbers of PEG chains attached, as well as unreacted starting materials.[1]
-
Loss of biological activity: If PEGylation occurs at or near a protein's active site or a receptor binding site, the attached PEG chain can sterically hinder interactions with substrates or binding partners, leading to reduced biological activity.[2][3]
Q3: How do the size and structure of the PEG reagent contribute to steric hindrance?
A3: The molecular weight and architecture (linear vs. branched) of the PEG reagent are critical factors.[3] Longer PEG chains occupy a larger hydrodynamic volume, creating a more significant shielding effect around the attached molecule.[1] This increased steric bulk can lead to a decrease in conjugation efficiency.[1] Branched PEGs can offer greater steric shielding compared to linear PEGs of the same molecular weight, which can be advantageous for protection but may also increase hindrance at the conjugation site.[3][5]
Q4: Can steric hindrance be advantageous in PEGylation?
A4: Yes, the "shielding" effect created by the PEG molecule's steric hindrance is often a primary goal of PEGylation. This shield can protect the attached molecule from proteolytic degradation and reduce its immunogenicity by masking epitopes from the immune system.[3][6] The challenge lies in achieving sufficient shielding without negatively impacting the molecule's biological activity.[3]
Q5: How can I quantify the degree of PEGylation?
A5: Several analytical techniques can be used to determine the degree of PEGylation:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[5]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of unreacted, mono-PEGylated, and multi-PEGylated species.[5]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the PEGylated conjugate, which can be used to determine the number of attached PEG chains.[5][7]
-
TNBS Assay: To quantify the number of free primary amines remaining after PEGylation with amine-reactive PEGs.[3]
-
Barium-Iodide Assay: A colorimetric method to quantify the amount of PEG conjugated to the protein.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during PEGylation that may be related to steric hindrance.
Problem 1: Low or No PEGylation Yield
Low conjugation yield is a frequent challenge in PEGylation. The following workflow and table can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Bioconjugation Yield
Caption: A flowchart for troubleshooting low bioconjugation yield.
| Potential Cause | Recommended Solutions |
| Inaccessible Reactive Site | - Use a Longer Linker: Introduce a PEG linker with a longer chain to increase the reach of the reactive group.[4] - Optimize Reaction Conditions: Adjusting pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation.[4] - Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine).[4] |
| Inactive PEG Reagent | - Use Fresh Reagents: PEG reagents, especially NHS esters and maleimides, are susceptible to hydrolysis. Ensure reagents are stored correctly (cool and dry) and prepare solutions immediately before use.[8][9] |
| Suboptimal Reaction Conditions | - Verify pH: Ensure the reaction buffer pH is optimal for the specific chemistry (e.g., pH 7.0-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[9] - Avoid Interfering Buffers: Do not use buffers containing primary amines (e.g., Tris) with NHS-ester chemistry.[9] |
| Insufficient Molar Ratio of PEG | - Increase Molar Excess: A low PEG-to-molecule molar ratio can lead to incomplete PEGylation. A common starting point is a 5- to 20-fold molar excess of PEG.[8][10] |
Problem 2: Loss of Biological Activity After PEGylation
A significant reduction in the biological activity of the molecule post-PEGylation is a critical issue, often stemming from steric hindrance at or near functional sites.
| Potential Cause | Recommended Solutions |
| PEGylation at or near the Active Site | - Site-Specific Conjugation: Employ strategies that target a site distant from the active or binding region. This can be achieved through N-terminal PEGylation, engineered cysteines, or enzymatic ligation.[2][10] - Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.[11] - Optimize PEG Linker Length: A shorter PEG linker might be necessary to avoid interference with the active site.[4] |
| Conformational Changes Induced by Conjugation | - Use a Different Linker: Some linkers may be more effective at orienting the PEG molecule away from functionally important domains.[2] - Characterize Structural Changes: Use analytical techniques like circular dichroism to assess if the protein's secondary structure has been altered. |
| High Degree of PEGylation | - Reduce Molar Ratio: Decrease the molar ratio of PEG to the target molecule to reduce the number of attached PEG chains. A lower degree of PEGylation may still provide the desired benefits without compromising activity.[3] |
Data Presentation
Table 1: Effect of PEG Molecular Weight on Conjugation Efficiency and Protein Activity
This table summarizes the general relationship between PEG chain length and key experimental outcomes. The exact values will vary depending on the specific molecule and reaction conditions.
| PEG Molecular Weight | Relative Steric Hindrance | Typical Conjugation Efficiency | Potential Impact on Biological Activity | Effect on Circulation Half-Life |
| Low (< 5 kDa) | Low | High | Minimal | Moderate Increase |
| Medium (5-20 kDa) | Moderate | Moderate | Possible Reduction | Significant Increase |
| High (> 20 kDa) | High | Low | High Probability of Reduction | Substantial Increase |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
This protocol provides a general guideline for the conjugation of an N-hydroxysuccinimide (NHS)-ester activated PEG to a protein with accessible primary amines (e.g., lysine residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-8.5.[2]
-
NHS-ester activated PEG.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Purification system (e.g., size exclusion chromatography column).
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[3]
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO to create a concentrated stock solution.[10]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved PEG-NHS ester to the protein solution while gently mixing.[2][10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2] The optimal time and temperature should be determined empirically.
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.[2][10]
-
Purification: Remove unreacted PEG and byproducts using size exclusion chromatography (SEC) or dialysis.[2]
-
Characterization: Analyze the purified conjugate using SDS-PAGE, SEC, and Mass Spectrometry to confirm PEGylation and assess purity.[10]
Protocol 2: General Procedure for Thiol-Reactive PEGylation (Maleimide)
This protocol outlines the conjugation of a PEG-Maleimide to a protein's free cysteine residues.
Materials:
-
Thiol-containing protein.
-
PEG-Maleimide reagent.
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5.[5]
-
(Optional) Reducing agent like TCEP or DTT if disulfide bonds need to be reduced.
-
Desalting column or dialysis cassette for purification.[5]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[5] If reduction of disulfide bonds is necessary, treat the protein with a reducing agent and then remove the reducing agent completely before proceeding.
-
PEG Reagent Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable buffer immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-Maleimide to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Remove unreacted PEG-maleimide and other reagents using a desalting column or dialysis.[5]
-
Characterization: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, SEC, MS) to confirm successful conjugation and assess purity.
Mandatory Visualizations
Logical Relationship of Factors Influencing Steric Hindrance
Caption: Factors influencing steric hindrance in PEGylation.
Experimental Workflow for PEGylation and Characterization
Caption: General experimental workflow for PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
Technical Support Center: Analytical Techniques for Monitoring PEGylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring PEGylation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges in monitoring PEGylation reactions?
A1: The most frequent challenges include achieving the desired degree of PEGylation, ensuring site-specificity, purifying the PEGylated product from unreacted reagents and byproducts, and accurately characterizing the final conjugate.[1] Other significant hurdles include preventing protein aggregation during the reaction, minimizing the loss of biological activity, and dealing with the potential immunogenicity of PEG itself.[1]
Q2: Which analytical techniques are most suitable for confirming successful PEGylation?
A2: The primary methods for confirming PEGylation are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[2] MS directly measures the molecular weight increase, providing definitive evidence of conjugation.[2] HPLC, particularly Size-Exclusion Chromatography (SEC), separates molecules based on size, showing a shift in elution for the larger, PEGylated protein.[3] SDS-PAGE also demonstrates an increase in apparent molecular weight.[4]
Q3: How does pH affect PEGylation efficiency and its monitoring?
A3: The pH of the reaction buffer is a critical parameter that influences the reactivity of both the protein and the PEG reagent.[5][6] For amine-reactive PEGs like NHS esters, a pH range of 7-9 is generally optimal for reacting with primary amines on lysine residues.[5][7][8] For thiol-reactive PEGs like maleimides, a pH of 6.5-7.5 is ideal for specific reaction with cysteine residues.[5][6] Monitoring reactions at different pH values can help optimize the process for the desired level of PEGylation.
Q4: What is the ideal molar ratio of PEG to protein?
A4: The optimal molar ratio is highly dependent on the specific protein, the number of available reactive sites, and the desired degree of PEGylation.[5] A common starting point for mono-PEGylation is a 5- to 20-fold molar excess of the PEG reagent to the protein.[1][5] However, this should be optimized empirically for each specific system.
Q5: What type of buffer should be used for a PEGylation reaction?
A5: The choice of buffer is crucial to avoid unwanted side reactions.[5] For amine-reactive PEGylation, it is essential to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for the PEG reagent.[5][6][9] Phosphate-buffered saline (PBS) or HEPES are often suitable alternatives.[9]
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
Q: My analysis shows a very low yield of the PEGylated product. What are the possible causes and how can I improve it?
A: Low PEGylation yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Molar Ratio: An insufficient amount of PEG reagent will lead to incomplete PEGylation.[6]
-
Solution: Increase the molar excess of the PEG reagent. It is advisable to perform a series of reactions with varying PEG-to-protein molar ratios to find the optimal condition.[6]
-
-
Inactive PEG Reagent: PEG reagents, especially NHS esters and maleimides, are susceptible to hydrolysis.[1][9]
-
Incorrect Reaction pH: The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent.[6]
-
Solution: Ensure the reaction buffer pH is optimal for the chosen chemistry. For example, NHS-ester reactions with primary amines are typically more efficient at a pH of 7.0-8.5.[6]
-
-
Short Reaction Time or Low Temperature: The PEGylation reaction may not have reached completion.[1][9]
Issue 2: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated Species)
Q: My product analysis reveals a broad distribution of PEGylated species. How can I achieve a more homogenous product?
A: High polydispersity is often a result of having multiple reactive sites on the protein with similar accessibility and reactivity.
-
High Molar Ratio of PEG to Protein: A high excess of PEG reagent increases the likelihood of modification at multiple sites.[9]
-
Solution: Systematically decrease the molar ratio to find an optimal balance that favors mono-PEGylation.[9]
-
-
High Reaction pH: For amine-reactive PEGylation, a higher pH (e.g., > 8.5) increases the reactivity of lysine residues, leading to a higher degree of PEGylation.[9]
-
Solution: To favor N-terminal PEGylation over lysine modification, a slightly lower pH can be employed to exploit the pKa difference.[10]
-
-
Control Reaction Time and Temperature:
-
Solution: Monitor the reaction progress over time to determine the optimal reaction duration. Performing the reaction at a lower temperature (e.g., 4°C) can sometimes improve selectivity and protein stability.[10]
-
Issue 3: Protein Aggregation During PEGylation
Q: My protein is aggregating and precipitating out of solution during the PEGylation reaction. How can I prevent this?
A: Protein aggregation is a common challenge that can be caused by reaction conditions or the PEG reagent itself.[5]
-
High Protein Concentration: Higher concentrations of protein increase the likelihood of intermolecular interactions and aggregation.[1][5]
-
Solution: Try reducing the protein concentration in the reaction mixture.[1]
-
-
Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, can affect protein stability.[1]
-
Solution: Screen different buffer systems and pH values to find conditions that maintain protein solubility and stability. The pH should ideally be away from the protein's isoelectric point (pI).[1]
-
-
Intermolecular Cross-linking: Using a bifunctional PEG reagent can link multiple protein molecules together.[9]
-
Solution: Ensure you are using a monofunctional PEG reagent if your goal is not to create cross-linked structures.[9]
-
Data Presentation
Table 1: Comparative Analysis of Key Analytical Techniques for PEGylation Monitoring
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Determination of molecular weight, degree of PEGylation, and identification of PEGylation sites.[11][12] | Separation and quantification of PEGylated species, free PEG, and aggregates.[11][12] | Determination of degree of PEGylation and structural integrity.[11] |
| Resolution | High (can resolve individual PEG oligomers).[12] | Variable (depends on column and method).[12] | Atomic level for small proteins.[12] |
| Sensitivity | High (picomole).[12] | Moderate to High. | Low. |
| Throughput | High (especially MALDI-TOF).[12] | High.[12] | Low.[12] |
| Molecular Weight Range | Up to 600 kDa with specialized detectors.[11] | Dependent on column.[11] | Generally for smaller proteins. |
Experimental Protocols
Protocol 1: Determination of Molecular Weight and Degree of PEGylation by MALDI-TOF MS
Objective: To determine the average molecular weight of the PEGylated protein and assess the degree of PEGylation.[11]
Methodology:
-
Sample Preparation: Mix the PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid). Spot the mixture onto the MALDI target plate and let it air dry.[4]
-
Data Acquisition: Acquire spectra across the expected mass range of the PEGylated protein.[11]
-
Data Analysis: Determine the peak corresponding to the most abundant PEGylated species to find the average molecular weight. The mass difference between the unmodified protein and the PEGylated protein, divided by the mass of the PEG moiety, provides the average degree of PEGylation.[9][11]
Protocol 2: Identification of PEGylation Sites by LC-MS/MS
Objective: To identify the specific amino acid residues where PEG chains are attached.[11]
Methodology:
-
Sample Preparation and Digestion:
-
LC Separation: Separate the resulting peptide mixture using a reversed-phase HPLC (RP-HPLC) column with a suitable gradient.[11][12]
-
MS and MS/MS Analysis:
-
Introduce the eluting peptides into an electrospray ionization (ESI) source of a mass spectrometer.[11]
-
Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.[11]
-
Select the precursor ions corresponding to potential PEGylated peptides for fragmentation (MS/MS).[11]
-
-
Data Analysis: Analyze the fragmentation pattern to identify the specific amino acid residue modified with the PEG chain.
Protocol 3: Quantification of PEGylated Species by RP-HPLC
Objective: To separate and quantify different PEGylated species.
Methodology:
-
Instrumentation: HPLC system with a UV detector.[4]
-
Column: C4 or C8 reversed-phase column.[4]
-
Mobile Phase:
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.[4]
-
Detection: UV at 210 nm.[4]
-
Sample Preparation: Dissolve the PEGylated protein sample in the initial mobile phase composition.[4]
-
Data Analysis: The area under each peak corresponding to a different PEGylated species can be used for quantification.
Mandatory Visualization
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Homobifunctional Crosslinking
Welcome to the technical support center for homobifunctional crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered when scaling up crosslinking experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of homobifunctional crosslinking reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crosslinking Yield | Suboptimal Reagent Concentration: Incorrect molar ratio of crosslinker to protein.[1][2][3] | Empirically determine the optimal crosslinker-to-protein molar ratio. A common starting point is a 20- to 50-fold molar excess.[1][2][3] |
| Incorrect Buffer Composition: Presence of primary amines (e.g., Tris) in the reaction buffer competes with the target protein.[4][5] | Use a non-amine containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer at the appropriate pH.[2][4] | |
| Hydrolysis of Crosslinker: The crosslinking reagent is sensitive to moisture and can hydrolyze, rendering it inactive.[5][6] | Prepare stock solutions of the crosslinker in anhydrous DMSO or DMF immediately before use and store aliquots at -80°C.[1][5] | |
| Inaccessible Target Functional Groups: The target amino acid residues (e.g., lysines) are not available on the protein surface.[4] | Consider using a crosslinker with a different spacer arm length or a different reactive chemistry.[4] | |
| Protein Aggregation and Precipitation | High Protein Concentration: Increased likelihood of intermolecular crosslinking leading to large, insoluble aggregates.[4] | Reduce the protein concentration. Optimization may be required to find a balance between yield and solubility.[4] |
| Hydrophobic Nature of Crosslinker: Many crosslinkers are hydrophobic and can reduce the solubility of the modified protein.[4][7] | Use a water-soluble, hydrophilic crosslinker, such as one with a polyethylene glycol (PEG) spacer, to improve solubility.[4][8] | |
| Inappropriate Reaction Conditions: Suboptimal pH or buffer conditions can lead to protein instability. | Optimize the buffer pH to be away from the protein's isoelectric point (pI). Consider adding stabilizers like glycerol or non-denaturing detergents.[4] | |
| Formation of a Broad Range of Poorly Defined Products | Uncontrolled Polymerization: Homobifunctional crosslinkers can lead to the formation of various mixed oligomers and polymers.[9][10] | Optimize the crosslinker-to-protein ratio and reaction time to favor the desired product.[1] Consider purification techniques like Size Exclusion Chromatography (SEC) to isolate the desired conjugate.[4][11] |
| Intramolecular vs. Intermolecular Crosslinking: The reaction may favor crosslinks within the same molecule over links between different molecules.[9][12] | Adjust the protein concentration. Higher concentrations favor intermolecular crosslinking.[4] | |
| Difficulty in Analyzing Crosslinked Products | Complexity of the Mixture: The presence of unreacted proteins, monomers, and various oligomers complicates analysis.[11] | Utilize analytical techniques such as SDS-PAGE to visualize the formation of higher-order complexes and SEC to separate different species.[11] |
| Lack of Information on Crosslink Sites: Standard analysis methods do not identify the specific amino acid residues that have been linked.[11] | Employ Crosslinking-Mass Spectrometry (XL-MS) to identify the crosslinked peptides and pinpoint the interaction sites at the amino acid level.[11][13] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right homobifunctional crosslinker for my scaled-up experiment?
A1: The choice of crosslinker depends on several factors:
-
Target Functional Group: The most common targets are primary amines (-NH₂) on lysine residues and the N-terminus, or sulfhydryl groups (-SH) on cysteine residues.[1]
-
Spacer Arm Length: The length of the spacer arm dictates the distance between the linked residues. This is a critical parameter for probing protein structure.[14][15][16]
-
Solubility: For reactions in aqueous buffers, a water-soluble crosslinker is often preferred to prevent precipitation.[4][8]
-
Cleavability: Some crosslinkers have cleavable spacer arms (e.g., disulfide bonds), which can be beneficial for downstream analysis like mass spectrometry.[2]
Q2: What are the key reaction parameters to optimize when scaling up?
A2: Critical parameters to optimize include:
-
Crosslinker-to-Protein Molar Ratio: This ratio significantly impacts the extent of crosslinking and the formation of aggregates. A typical starting point is a 20:1 to 50:1 molar excess of crosslinker to protein.[1][2]
-
Protein Concentration: Higher concentrations can promote intermolecular crosslinking but also increase the risk of aggregation.[4]
-
Reaction Time and Temperature: Incubation times typically range from 30 minutes to 2 hours, at temperatures from 4°C to room temperature.[1][2]
-
pH: The pH of the reaction buffer affects the reactivity of both the protein functional groups and the crosslinker. For amine-reactive NHS esters, a pH of 7.2-8.5 is generally recommended.[2][3]
Q3: How can I minimize the formation of unwanted polymers and aggregates?
A3: To control polymerization and aggregation:
-
Optimize the Crosslinker Concentration: Using a lower, empirically determined optimal concentration can reduce uncontrolled reactions.[4][6]
-
Use a Two-Step Reaction with a Heterobifunctional Crosslinker: Although this guide focuses on homobifunctional crosslinkers, in some cases, switching to a heterobifunctional reagent allows for a more controlled, two-step reaction that can minimize undesirable polymerization.[10][17]
-
Purification: After the crosslinking reaction, techniques like Size Exclusion Chromatography (SEC) can be used to separate the desired crosslinked complexes from aggregates and unreacted monomers.[4][11]
Q4: What is the best way to quench the crosslinking reaction?
A4: To stop the reaction, add a quenching buffer containing a high concentration of a small molecule with the same functional group targeted by the crosslinker. For amine-reactive crosslinkers, a common quenching agent is Tris or glycine at a final concentration of 20-50 mM.[1][2][3]
Q5: What analytical techniques are best suited for characterizing my scaled-up crosslinking products?
A5: A combination of techniques is often necessary:
-
SDS-PAGE: Provides a straightforward way to visualize the formation of higher molecular weight crosslinked species.[11]
-
Size Exclusion Chromatography (SEC): Separates proteins and protein complexes based on their size, allowing for the purification and analysis of different crosslinked products.[11]
-
Crosslinking-Mass Spectrometry (XL-MS): Offers high-resolution information, enabling the identification of specific crosslinked amino acid residues and providing insights into protein structure and interaction interfaces.[11][13][14]
Quantitative Data Summary
Table 1: Properties of Common Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| DSS (Disuccinimidyl suberate) | 11.4 | No | No |
| BS³ (Bis[sulfosuccinimidyl] suberate) | 11.4 | Yes | No |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | No |
| BS²G (Bis[sulfosuccinimidyl] glutarate) | 7.7 | Yes | No |
| DSP (Dithiobis[succinimidyl propionate]) | 12.0 | No | Yes (by reducing agents) |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidyl propionate]) | 12.0 | Yes | Yes (by reducing agents) |
| EGS (Ethylene glycol bis[succinimidyl succinate]) | 16.1 | No | Yes (by hydroxylamine) |
| Sulfo-EGS (Ethylene glycol bis[sulfosuccinimidyl succinate]) | 16.1 | Yes | Yes (by hydroxylamine) |
Data compiled from multiple sources.[2][5][18]
Table 2: Properties of Common Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| BMOE (Bismaleimidoethane) | 8.0 | No | No |
| BM(PEG)₂ (1,8-Bis(maleimido)diethyleneglycol) | 13.6 | No | No |
| BM(PEG)₃ (1,11-Bis(maleimido)triethyleneglycol) | 17.6 | No | No |
| DTME (Dithiobismaleimidoethane) | 13.1 | No | Yes (by reducing agents) |
Data compiled from multiple sources.[2]
Experimental Protocols
General Protocol for Amine-Reactive Crosslinking in Solution (e.g., using BS³)
This protocol is a general guideline for crosslinking proteins in solution using a water-soluble, amine-reactive homobifunctional crosslinker like BS³.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[2]
-
BS³ (Bis[sulfosuccinimidyl] suberate).[3]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).[3]
-
Anhydrous DMSO or DMF (if using a water-insoluble crosslinker like DSS).[1]
Procedure:
-
Sample Preparation: Prepare the purified protein sample(s) in a suitable reaction buffer at a concentration of 0.1-2 mg/mL.[2]
-
Crosslinker Stock Solution: Immediately before use, prepare a stock solution of the crosslinker. For BS³, dissolve it in the reaction buffer. For a water-insoluble crosslinker like DSS, dissolve it in anhydrous DMSO.[2]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2][3]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, SEC, or mass spectrometry.[3]
General Protocol for Sulfhydryl-Reactive Crosslinking in Solution (e.g., using BMOE)
This protocol is a general guideline for crosslinking proteins via their sulfhydryl groups using a homobifunctional crosslinker like BMOE.
Materials:
-
Protein sample containing free sulfhydryl groups in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).[1]
-
BMOE (Bismaleimidoethane).[1]
-
Anhydrous DMSO or DMF.[1]
-
Quenching solution (e.g., buffer containing a free thiol like cysteine or β-mercaptoethanol).[1]
Procedure:
-
Protein Preparation: If necessary, reduce any existing disulfide bonds in the protein sample and subsequently remove the reducing agent using a desalting column. The protein should be in a buffer at pH 6.5-7.5.[1]
-
BMOE Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF.[1]
-
Crosslinking Reaction: Add the BMOE stock solution to the protein sample to a final concentration of 0.5-5 mM.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[1][3]
-
Quenching: Stop the reaction by adding a quenching solution containing a free thiol.[1]
-
Analysis: Analyze the crosslinked products by SDS-PAGE (under non-reducing conditions) and/or mass spectrometry.[1][3]
Visualizations
Caption: Experimental workflow for homobifunctional crosslinking.
Caption: Troubleshooting logic for scaling up crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 6. pnas.org [pnas.org]
- 7. youtube.com [youtube.com]
- 8. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. covachem.com [covachem.com]
Technical Support Center: Purification of Azido-PEG12-azide Conjugates
Welcome to the Technical Support Center for the purification of products from reactions involving Azido-PEG12-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of conjugates and the removal of unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
A1: The primary challenges in purification arise from the heterogeneity of the reaction mixture.[1] Common impurities include unreacted this compound, unreacted starting molecules (the molecules being conjugated), homodimers of the starting molecules, side-products from undesired reactions, and residual catalysts (e.g., copper) and ligands from CuAAC reactions.[1]
Q2: Which purification techniques are most effective for removing unreacted this compound?
A2: The choice of purification method depends on the scale of the reaction, the properties of the conjugate, and the desired final purity. Commonly used techniques include Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), dialysis, and precipitation.[2] SEC is highly effective for separating molecules based on their size, making it ideal for removing the smaller this compound from a larger conjugate.[] RP-HPLC separates based on hydrophobicity and can provide high purity.[4] Dialysis is a straightforward method for removing small molecules from larger ones using a semi-permeable membrane.[2]
Q3: How do I choose the best purification method for my specific conjugate?
A3: The selection of the optimal purification method is contingent on several factors, including the molecular weight of your target molecule, the reaction scale, the required purity of the final product, and available equipment.[2][4] For instance, SEC is preferable when the molecular weight of the product is significantly larger than the unreacted PEG linker (approximately 3-5 times larger).[4] Dialysis is a cost-effective option for removing small molecule impurities from larger conjugate volumes.[2]
Q4: How can I assess the purity of my conjugate after purification?
A4: The purity of your conjugate can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC), both reverse-phase and size exclusion, can be used to quantify the amount of residual unreacted this compound and other impurities. Mass spectrometry can confirm the identity of the desired conjugate and detect any side products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unreacted this compound still present after purification | Inappropriate purification method selected. | Review the properties of your conjugate and the unreacted PEG. If there is a significant size difference, SEC is recommended.[] If there are differences in hydrophobicity, consider RP-HPLC.[4] |
| Suboptimal conditions for the chosen method. | For SEC, ensure the column has the appropriate pore size for the desired separation range. For RP-HPLC, optimize the gradient to achieve better separation.[1] For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly larger than this compound but smaller than your conjugate, and increase the dialysis time or the number of buffer changes.[2] | |
| Low yield of the purified conjugate | Loss of product during purification. | For chromatographic methods, ensure proper fraction collection. For dialysis, ensure the MWCO of the membrane is not too large, which could lead to the loss of your conjugate.[2] For precipitation, optimize the conditions to ensure selective precipitation of the desired product. |
| Product instability under purification conditions. | Ensure that the buffers and solvents used are compatible with your conjugate and will not cause degradation. | |
| Broad peaks during HPLC purification | Polydispersity of the PEG chain. | The inherent polydispersity of PEG can lead to peak broadening in RP-HPLC.[5] This is often an intrinsic property of the material. Using a shallower gradient may improve peak shape.[5] |
| Interaction of the analyte with the stationary phase. | For RP-HPLC, the basic nature of some compounds can cause peak tailing due to interactions with residual silanol groups on silica-based columns. Adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can mitigate this.[6] |
Data Presentation
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic volume).[] | Mild conditions, effective for removing small molecules from larger ones.[4] | Poor resolution if the product and unreacted PEG are of similar size; sample dilution occurs.[4] | When the molecular weight of the product is significantly larger than the unreacted PEG linker (~3-5 times larger).[4] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[4] | High resolution and purity are achievable; well-established for a wide range of molecules.[4] | Can be time-consuming for large scales; may require extensive method development.[4] | Achieving high purity of small to medium-sized batches; separating products with a significant difference in hydrophobicity from the PEG linker.[4] |
| Dialysis | Separation based on molecular weight cut-off (MWCO) using a semi-permeable membrane.[2] | Simple, cost-effective, and good for buffer exchange.[2] | Can be slow; risk of product loss if the MWCO is not chosen carefully.[6] | Removing small molecule impurities from larger conjugate volumes.[2] |
| Precipitation | Differential solubility leading to selective precipitation of the product or impurities.[7] | Rapid and scalable.[2] | May require significant optimization to achieve selectivity; risk of co-precipitation of impurities. | Initial cleanup or large-scale purification where high resolution is not the primary goal. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
Objective: To separate the larger conjugate from the smaller, unreacted this compound based on size.
Materials:
-
Crude reaction mixture
-
SEC column with an appropriate molecular weight range
-
Isocratic HPLC system
-
Mobile phase (e.g., Phosphate Buffered Saline - PBS)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The larger conjugate will elute first, followed by the smaller unreacted this compound.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.
-
Pooling and Concentration: Pool the pure fractions and concentrate to obtain the final product.
Protocol 2: Purification by Dialysis
Objective: To remove unreacted this compound from the conjugate using a semi-permeable membrane.[2]
Materials:
-
Crude conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa or 2 kDa)[2]
-
Large beaker (e.g., 2-4 L)
-
Magnetic stir plate and stir bar
-
Dialysis buffer (a buffer in which your conjugate is stable)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove any preservatives.[2]
-
Sample Loading: Load the crude reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis bag in a large beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100-fold the sample volume.[2]
-
Stirring: Place the beaker on a magnetic stir plate and stir the buffer gently at 4°C. Allow dialysis to proceed for at least 4-6 hours.[2]
-
Buffer Exchange: Change the dialysis buffer at least three times. An overnight dialysis for the final change is common.[2]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer and gently remove the purified conjugate solution.[2]
-
Purity Analysis: Assess the purity of the recovered sample to ensure the complete removal of the unreacted this compound.
Mandatory Visualization
Caption: Workflow for purification of this compound conjugates.
Caption: Troubleshooting logic for removing unreacted this compound.
References
Validation & Comparative
A Comparative Guide to Homobifunctional and Heterobifunctional Crosslinkers for Researchers and Drug Development Professionals
In the landscape of bioconjugation, the selection of an appropriate crosslinking agent is a pivotal decision that dictates the success of applications ranging from fundamental protein-protein interaction studies to the development of sophisticated antibody-drug conjugates (ADCs). The primary distinction among crosslinkers lies in their reactive ends, categorizing them as either homobifunctional or heterobifunctional. This guide provides an objective, data-driven comparison to inform the selection of the most suitable crosslinker for your research endeavors.
Fundamental Differences in Reaction Mechanisms
Homobifunctional crosslinkers possess two identical reactive groups.[1] They are typically employed in a single-step reaction, where they indiscriminately crosslink molecules that contain the target functional group.[2] For instance, an NHS-ester homobifunctional linker will react with any primary amines present in the reaction mixture.[2] This "shotgun" approach can be effective for applications like inducing protein polymerization or capturing a snapshot of protein interactions, but it often results in a heterogeneous mixture of products, including undesirable polymers and self-conjugated molecules.[2][3]
Heterobifunctional crosslinkers , conversely, feature two different reactive groups.[4][5] This critical distinction enables a controlled, sequential two-step conjugation process.[2] One reactive group can be reacted with the first molecule, and after a purification step to remove excess crosslinker, the second reactive group can be specifically targeted to the second molecule.[2][6] This methodical approach significantly minimizes the formation of unwanted byproducts, leading to a more homogenous and well-defined final conjugate.[2][4]
Performance Comparison: Quantitative Data
The advantages of heterobifunctional crosslinkers are most evident in the quantitative outcomes of conjugation reactions. A common application that highlights these differences is the creation of antibody-drug conjugates (ADCs).
| Parameter | Homobifunctional Linker (e.g., DSS) | Heterobifunctional Linker (e.g., SMCC) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40%[2][7] | 60-80%[2][7] |
| Presence of Oligomeric Byproducts | High[2][7] | Low to None[2][7] |
| Purity after Standard Purification (%) | 75-85%[2][7] | >95%[2][7] |
This data represents typical performance in the conjugation of a monoclonal antibody with a small molecule drug. The significantly higher yield and purity achieved with the heterobifunctional linker are a direct result of the controlled, two-step reaction process that minimizes the formation of unintended products.[2]
| Parameter | ADC with Homobifunctional Linker | ADC with Heterobifunctional Linker |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% |
| In-vivo Half-life (murine model, hours) | ~150 | ~250 |
This data, typical for a model ADC system, demonstrates the superior stability and in-vivo performance of conjugates prepared with heterobifunctional linkers.[7]
Visualizing the Workflow and Logic
To further elucidate the practical differences, the following diagrams illustrate the reaction pathways and a decision-making framework.
References
A Comparative Guide to Azido-PEG12-azide Alternatives for Advanced Click Chemistry Applications
In the realm of bioconjugation and drug development, the choice of a linker molecule is critical for the successful synthesis of stable and effective conjugates. Azido-PEG12-azide has been a widely utilized homobifunctional linker, offering a discrete length polyethylene glycol (PEG) spacer to connect two molecular entities via click chemistry. However, the expanding requirements of modern therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs, necessitate a broader palette of linkers with diverse physicochemical properties and functionalities. This guide provides an objective comparison of alternatives to this compound, supported by experimental data, to assist researchers in selecting the optimal linker for their specific needs.
The primary alternatives can be categorized based on the type of click chemistry reaction, the nature of the spacer, and the reactivity of the terminal functional groups. The two main click chemistry platforms are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Performance Comparison of Key Bifunctional Linkers
The selection of a bifunctional linker is a nuanced decision that depends on the specific requirements of the application. Key considerations include the desired reaction speed, the stability of the final conjugate in biological environments, and the physicochemical properties of the linker itself.
Table 1: Quantitative Comparison of Alternative Linkers for Azide-Based Click Chemistry
| Linker Type | Reactive Moiety | Typical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC Linkers | ||||
| Propargyl-PEG-NHS | Terminal Alkyne | ~10-100 (with Cu(I) catalyst)[2] | High reaction rates, well-established protocols, cost-effective.[2] | Requires cytotoxic copper catalyst, potential for off-target reactions.[2] |
| SPAAC Linkers (Copper-Free) | ||||
| DBCO-PEG-NHS | Dibenzocyclooctyne | ~0.3 - 1.0[2][3] | Excellent balance of reactivity and stability, widely used in copper-free applications.[3] | More sterically hindered and hydrophobic than terminal alkynes.[2] |
| BCN-PEG-NHS | Bicyclononyne | ~0.14 - 1.0[2][3] | Good reactivity, smaller size and lower lipophilicity compared to DBCO, often used in live-cell imaging.[3] | Generally lower reaction rates compared to DBCO.[2] |
| Alternative Click Chemistry (IEDDA) | ||||
| TCO-PEG-NHS | trans-Cyclooctene | >1,000 - 10⁶ (with tetrazine)[3] | Exceptionally fast kinetics (with tetrazine partner), ideal for rapid labeling.[2] | Reacts with tetrazines, not azides; can be less stable than other cyclooctynes.[2][3] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Beyond PEG: Alternative Spacer Technologies
While PEG linkers enhance solubility and reduce immunogenicity, concerns about anti-PEG antibodies have prompted the development of alternative hydrophilic spacers.[4]
-
Hydrophilic Polymers: Hyperbranched polymers that are biocompatible and non-toxic can enhance the solubility and stability of therapeutic compounds, similarly to PEG.[5] Polysaccharides and polyvinylpyrrolidone (PVP) are examples of more biocompatible and biodegradable options.[5]
-
Zwitterionic Polymers: These polymers mimic natural biomolecules and are exceptionally hydrophilic, which helps to prevent protein fouling.[5] Their charge neutrality reduces the risk of immunogenic reactions compared to PEG.[5]
-
Polyamino Acids (PAAs): PAAs like polyglutamic acid (PGA) have shown promise in improving the circulation time of drugs and enhancing targeted delivery.[5]
Experimental Protocols
To objectively compare the performance of these linkers, standardized experimental workflows are crucial.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized biomolecule (e.g., protein)
-
Copper(II) Sulfate (CuSO₄) stock solution (100 mM in deionized water)
-
Sodium Ascorbate stock solution (1 M in deionized water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (10-100 mM in DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Reactants: Dissolve the alkyne-functionalized molecule and the azide-functionalized biomolecule in the reaction buffer to the desired concentrations.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ stock solution with the TBTA ligand solution. The ligand stabilizes the Cu(I) oxidation state.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. Immediately after, add the pre-mixed CuSO₄/TBTA solution to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 1-4 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and the catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Strained alkyne (e.g., DBCO, BCN)-functionalized molecule
-
Azide-functionalized biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Reactants: Dissolve the strained alkyne-functionalized molecule and the azide-functionalized biomolecule in the reaction buffer.
-
Reaction Initiation: Simply mix the solutions of the two reactants. No catalyst is required.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.
-
Monitoring and Purification: Monitor the reaction progress and purify the conjugate as described for the CuAAC protocol.
Visualizing Click Chemistry Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both CuAAC and SPAAC.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
Stability Under Scrutiny: A Comparative Guide to the Triazole Linkage in Bioconjugates
For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugates is paramount to therapeutic efficacy and safety. The 1,2,3-triazole linkage, forged through the highly efficient "click chemistry," has become a gold standard in bioconjugation. This guide provides an objective comparison of the triazole linkage's stability against common alternatives, supported by quantitative data and detailed experimental protocols for validation.
The 1,2,3-triazole ring is renowned for its exceptional chemical inertness, a feature attributed to its aromaticity and high resonance stabilization. This robustness ensures that a bioconjugate remains intact in circulation and under various physiological conditions, delivering its payload specifically to the target site. This guide will delve into the quantitative data that substantiates these claims and provide the methodologies to empower researchers to conduct their own stability assessments.
Comparative Stability of Bioconjugate Linkages
The stability of a chemical bond in a bioconjugate is not absolute and is influenced by factors such as pH, enzymatic activity, and the presence of endogenous molecules like thiols. The following table summarizes the stability profiles of the 1,2,3-triazole linkage compared to other widely used linkages under key physiological and chemical conditions.
| Linkage Type | Chemistry | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, GSH) | Key Considerations & Notes |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Highly Stable | Highly Stable | Highly Stable | Considered one of the most robust and metabolically inert bioorthogonal linkages.[1][2][3] Resistant to a wide range of chemical conditions, including acidic and basic hydrolysis.[1][2][3] |
| Amide | Activated Ester + Amine | Highly Stable | Generally Stable | Highly Stable | While chemically robust with a reported half-life of ~600 years in neutral solution, it is susceptible to enzymatic cleavage by proteases.[1][3] |
| Ester | Carboxylic Acid + Alcohol | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often utilized in prodrug design where controlled, rapid payload release is desired.[1][2] Half-life can be on the order of minutes in plasma.[4][5] |
| Thioether (Maleimide) | Michael Addition | Stable | Prone to Thiol Exchange | Stable | Susceptible to retro-Michael reaction in the presence of thiols like glutathione or albumin, leading to payload exchange.[1][6] Half-life in plasma can be ~7 days.[7] |
| Oxime | Aldehyde/Ketone + Hydroxylamine | Generally Stable | Moderately Stable | Stable | More stable than hydrazones but can be hydrolytically labile, especially at acidic pH, which can be leveraged for release in endosomal compartments.[1][3][8] |
| Disulfide | Thiol-Disulfide Exchange | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular drug delivery, exploiting the highly reducing environment of the cytoplasm.[1] |
Experimental Protocols for Stability Assessment
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay
This assay is a cornerstone for predicting the in vivo performance of a bioconjugate by evaluating its stability in a biologically relevant matrix.
Objective: To determine the rate of payload deconjugation from a bioconjugate in plasma from a relevant species (e.g., human, mouse) at physiological temperature.
Methodology:
-
Preparation: The bioconjugate is incubated at a defined concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C. A control sample in a neutral buffer like PBS is run in parallel to assess inherent chemical stability.[1]
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[1][7]
-
Quenching & Processing: The reaction is stopped at each time point, often by protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the plasma proteins.[9][10]
-
Sample Analysis: The amount of intact bioconjugate and/or released payload in the supernatant is quantified using a suitable analytical technique.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful method to monitor the disappearance of the mass corresponding to the intact conjugate and the appearance of masses of degradation products.[1][10]
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA can be designed to quantify the amount of intact bioconjugate, for example, by capturing the biomolecule and using a secondary antibody that detects the payload.[1]
-
-
Data Interpretation: The percentage of intact bioconjugate is plotted against time to determine the stability profile and calculate the half-life (t½) in plasma.[1]
Protocol 2: Hydrolytic Stability Assay
This assay assesses the intrinsic chemical stability of the linkage across a range of pH values, mimicking different physiological environments such as blood (pH 7.4) and endosomes/lysosomes (acidic pH).
Objective: To determine the stability of the linkage in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4.5, 5.5, 7.4, 9.0).[11]
-
Incubation: Incubate the bioconjugate at a known concentration in each pH buffer at a constant temperature (e.g., 37°C).[11]
-
Time-course Sampling: Collect aliquots from each buffer solution at various time points.
-
Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact conjugate remaining and the amount of any released payload or degradation products.[11]
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point for each pH condition. This data can be used to determine the degradation kinetics and the half-life of the linkage at each pH.[8][11]
Protocol 3: Thiol Exchange Stability Assay
This assay is particularly relevant for linkages like maleimide-thioethers and disulfides, which are susceptible to cleavage by endogenous thiols.
Objective: To assess the stability of the linkage in the presence of a high concentration of a reducing agent, mimicking the intracellular environment or plasma thiol exchange.
Methodology:
-
Sample Preparation: Dissolve the bioconjugate in a buffer (e.g., PBS, pH 7.4).
-
Initiation: Add a high concentration of a small-molecule thiol, such as glutathione (GSH) or dithiothreitol (DTT), to a final concentration of, for example, 10 mM.[7]
-
Incubation: Incubate the mixture at 37°C.
-
Time-course Analysis: At various time points, analyze the sample by HPLC or LC-MS to monitor the decrease in the intact bioconjugate peak and the formation of the thiol-exchanged product or cleaved payload.[7]
-
Data Analysis: Determine the rate of the exchange or cleavage reaction by plotting the concentration of the intact bioconjugate over time.
Visualizing Stability Assessment Workflows
The rational assessment of bioconjugate stability involves a multi-faceted approach. The following diagrams illustrate the logical workflows for evaluating linkage stability and the key factors that influence this critical parameter.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
comparing copper-catalyzed and strain-promoted azide-alkyne cycloaddition
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. In the realm of bioconjugation, two "click chemistry" reactions have emerged as dominant forces: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both methods yield a stable triazole linkage between an azide and an alkyne, yet their fundamental mechanisms, reaction kinetics, and biocompatibility differ significantly.[2] This guide provides an objective, data-driven comparison to inform the selection of the optimal bioconjugation strategy for your research needs.
The foundational principle for both reactions is the Huisgen 1,3-dipolar cycloaddition.[1] However, the thermal reaction is slow and often requires conditions incompatible with biological systems.[1] CuAAC and SPAAC represent two powerful solutions to accelerate this transformation.[1] CuAAC employs a copper(I) catalyst to dramatically increase the reaction rate and control regioselectivity, exclusively producing the 1,4-disubstituted triazole.[1] In contrast, SPAAC is a catalyst-free approach that utilizes a strained cyclooctyne, which reacts readily with an azide to release ring strain, making it exceptionally well-suited for applications in living systems where copper toxicity is a concern.[1][3]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often hinges on a balance between reaction kinetics and the biological context of the experiment. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: General Performance Comparison
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[2][4] | High, suitable for in vivo and live-cell applications.[4][5] |
| Reaction Kinetics (Second-Order Rate Constant) | Very fast (typically 1-100 M⁻¹s⁻¹).[4][6] | Generally slower than CuAAC, highly dependent on the cyclooctyne used (e.g., BCN ~0.012-0.024 M⁻¹s⁻¹, DBCO ~0.90 M⁻¹s⁻¹).[4] |
| Reactants | Terminal alkyne and azide.[2] | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[2] |
| Specificity & Yield | Highly selective for the 1,4-regioisomer with near-quantitative yields.[2][5] | High specificity and can achieve high yields, though sometimes lower than CuAAC.[2] May produce a mixture of regioisomers.[5] |
| Side Reactions | Potential for side reactions and protein degradation due to reactive oxygen species generated by the copper catalyst.[5] | Generally very clean with minimal side products.[5] Can have off-target reactivity with thiols.[7] |
Table 2: Comparative Analysis in O-GlcNAc Proteomics
In a study comparing the efficacy of CuAAC and SPAAC for identifying O-GlcNAc modified proteins from cell lysates, CuAAC demonstrated higher labeling efficiency and specificity.[7][8]
| Method | Biotinylated Alkyne Probe | Number of Putative O-GlcNAc Modified Proteins Identified | Number of Overlapping Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 |
Data sourced from a comparative proteomics study on A549 cells.[7]
Reaction Mechanisms and Experimental Workflow
To better understand the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective mechanisms and a general experimental workflow.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A comparative workflow for bioconjugation via CuAAC and SPAAC.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for a comparative analysis of CuAAC and SPAAC for protein bioconjugation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified protein and a terminal alkyne probe.[1]
Materials:
-
Azide-functionalized protein solution in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) stock solution in a biocompatible solvent such as DMSO.[1]
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water).[1][9]
-
Reducing agent: Sodium ascorbate stock solution (e.g., 50-250 mM in water, freshly prepared).[1][10]
-
Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water).
-
Aminoguanidine solution (optional, to intercept deleterious ascorbate by-products).[11][12]
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the alkyne-functionalized probe to the protein solution and mix gently. The final concentration of the probe is typically in excess of the protein.
-
Prepare a premixed solution of CuSO₄ and the copper-chelating ligand.[11] Add this mixture to the reaction tube. The final concentration of copper is typically between 50 and 250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
If using, add aminoguanidine.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, the conjugated protein can be purified from excess reagents and catalyst using methods such as size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the catalyst-free reaction between an azide-modified protein and a strained cyclooctyne probe.
Materials:
-
Azide-functionalized protein solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained cyclooctyne probe (e.g., DBCO-PEG-biotin or a fluorescent DBCO derivative) stock solution in a biocompatible solvent like DMSO.
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.
-
Add the strained cyclooctyne probe to the protein solution. A slight excess of the probe is typically used.
-
Gently mix the solution and incubate at room temperature or 37°C.[4] Reaction times can vary from 1 to 12 hours or longer, depending on the reactivity of the specific cyclooctyne and the concentration of reactants.[2]
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Once the reaction has reached completion, purify the labeled protein from unreacted probe using size-exclusion chromatography or dialysis.
Conclusion and Recommendations
Both CuAAC and SPAAC are exceptionally powerful and versatile methods for bioconjugation.[1] The choice between them is ultimately dictated by the specific requirements of the experiment.[1]
Choose CuAAC when:
-
Speed is critical: CuAAC is generally much faster than SPAAC.[6][14]
-
Working in vitro: It is ideal for labeling proteins, peptides, and nucleic acids in controlled, non-cellular environments.[7][14]
-
Cost is a factor: Terminal alkynes are typically less expensive and easier to synthesize than strained cyclooctynes.[2]
Choose SPAAC when:
-
Biocompatibility is paramount: The absence of a cytotoxic copper catalyst makes SPAAC the superior choice for applications in living cells or whole organisms.[2][3][4]
-
Simplicity is desired: The catalyst-free nature of the reaction simplifies the experimental setup and purification process.[2]
-
Sensitive biomolecules are involved: SPAAC avoids potential damage to sensitive proteins or peptides from copper-induced reactive oxygen species.[2]
By carefully considering the trade-offs between reaction rate and biocompatibility, researchers can select the optimal click chemistry strategy to achieve their research goals with high efficiency and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irjmets.com [irjmets.com]
Evaluating the Impact of PEG Linkers on Protein Activity: A Comparative Guide
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can increase a protein's half-life, improve its stability, and reduce its immunogenicity.[1][2] However, the addition of a PEG linker is not without potential drawbacks. The size, structure, and attachment site of the PEG chain can significantly impact the protein's biological activity, often by introducing steric hindrance or inducing conformational changes.[2][3]
For researchers, scientists, and drug development professionals, a thorough evaluation of these effects is critical to designing effective and safe biotherapeutics. This guide provides an objective comparison of how different PEG linker characteristics influence protein function, supported by quantitative data and detailed experimental protocols.
Key Factors Influencing the Activity of PEGylated Proteins
The impact of PEGylation on protein function is not uniform; it is highly dependent on the properties of the PEG linker and its placement on the protein. The primary factors to consider are the linker's length, its architecture (linear vs. branched), and the specific amino acid residue to which it is attached.
-
PEG Linker Length: The length of the PEG chain is a critical parameter. Longer PEG chains generally provide better shielding from proteases and reduce renal clearance, thus extending the protein's circulating half-life.[4] However, this increased size can also lead to greater steric hindrance at the protein's active or binding sites, potentially reducing its in vitro potency.[2] The optimal length is often a trade-off between improved pharmacokinetics and retained biological activity.[5]
-
PEG Linker Architecture (Linear vs. Branched): PEG linkers can be linear or branched. For a given molecular weight, branched PEGs have a larger hydrodynamic volume, which can offer superior shielding effects and a more significant increase in half-life compared to linear PEGs.[6][7] This enhanced shielding can be more effective at protecting the protein from enzymatic degradation and immune recognition.[7] However, the increased bulk of branched PEGs can also result in a greater loss of activity if conjugated near a functional site.[6][7]
-
Attachment Site: Site-specific PEGylation is a key strategy to minimize the loss of protein activity.[8] By attaching the PEG linker to a site distant from the protein's receptor-binding or active site, the functional domains can remain unobstructed.[8] Random PEGylation, often targeting lysine residues, can result in a heterogeneous mixture of products, with some isomers showing significantly reduced or no activity.[8][9] For example, C-terminal PEGylation of Exendin-4 showed the greatest receptor binding, likely because the C-terminus is far from the receptor-binding site.[8]
Quantitative Data Comparison
The following tables summarize experimental data illustrating the effects of different PEG linker properties on protein activity.
Table 1: Effect of PEG Linker Size and Architecture on Protein Activity
| Protein | PEG Moiety | Assay Type | Remaining Activity (% of Native) | Key Finding |
| Interferon-α2a | 40 kDa branched PEG | Antiviral Activity | ~7%[2] | The large, branched PEG significantly reduces in vitro activity. |
| Interferon-α2b | 12 kDa linear PEG | Antiviral Activity | 28%[2] | A smaller, linear PEG results in higher retained activity compared to the 40 kDa branched version on IFN-α2a.[2] |
| α-Chymotrypsin | 700, 2000, or 5000 Da linear PEG (6 PEG molecules) | Enzyme Kinetics (kcat) | ~50-60%[2][10] | The reduction in catalytic turnover was dependent on the number of attached PEGs but independent of their size.[10] |
| Lysine-deficient TNF-α | 20 kDa linear PEG | In Vitro Activity | 58%[7] | Demonstrates a significant but not complete loss of activity. |
| Lysine-deficient TNF-α | 10 kDa branched PEG | In Vitro Activity | 93%[6][7] | A smaller branched PEG resulted in higher activity retention compared to a larger linear PEG.[6] |
| Recombinant Human G-CSF | Not Specified (Mono-PEGylated) | Cell Proliferation | ~90%[2] | Minimal impact on activity, likely due to site-specific conjugation away from the active site. |
Table 2: Impact of PEGylation on Enzyme Kinetics and Binding Affinity
| Protein | PEG Moiety | Parameter | Native Value | PEGylated Value | Key Finding |
| α-Chymotrypsin | 700-5000 Da linear PEG | Kcat (Turnover) | - | Decreased by up to 50% | Catalytic efficiency is reduced upon PEGylation.[10] |
| α-Chymotrypsin | 700-5000 Da linear PEG | Km (Substrate Affinity) | 0.05 | Increased to 0.19 | Substrate binding affinity is lowered due to steric crowding near the binding site.[10] |
| Growth Hormone Antagonist (GHA) | 40 kDa PEG (N-terminus) | Binding Affinity | - | Lost | N-terminal PEGylation completely abrogated binding affinity.[3] |
Experimental Protocols
Accurate assessment of biological activity is crucial for evaluating PEGylated proteins. Below are detailed methodologies for common functional assays.
Protocol 1: Cell-Based Proliferation Assay (G-CSF Example)
This assay measures the ability of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate the proliferation of a responsive cell line.[2]
Materials:
-
G-CSF-dependent cell line (e.g., NFS-60)[2]
-
RPMI-1640 medium with 10% FBS[11]
-
Native and PEGylated G-CSF standards and samples[11]
-
96-well tissue culture plates[11]
-
Cell proliferation reagent (e.g., MTT, WST-1, WST-8)[2]
-
CO2 incubator (37°C, 5% CO2)[11]
-
Microplate reader[11]
Procedure:
-
Cell Preparation: Culture NFS-60 cells in RPMI-1640 medium. Before the assay, wash the cells to remove residual growth factors and resuspend them in fresh medium.[11]
-
Cell Seeding: Plate the washed cells in a 96-well plate at a predetermined optimal density.[2]
-
Sample Preparation: Prepare serial dilutions of native and PEGylated G-CSF in the cell culture medium.[2]
-
Treatment: Add the G-CSF dilutions to the appropriate wells and incubate for a period that allows for significant cell proliferation (e.g., 48-72 hours).[2]
-
Reagent Addition: Add a tetrazolium salt-based reagent (e.g., WST-8) to each well according to the manufacturer's instructions.[2][11]
-
Incubation: Incubate the plate for 2-4 hours. Viable cells will convert the tetrazolium salt into a colored formazan product.[2][11]
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
-
Data Analysis: Plot the absorbance against the log of the G-CSF concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) value for both native and PEGylated proteins.[11]
Protocol 2: Enzyme Activity Assay (α-Chymotrypsin Example)
This protocol measures the catalytic activity of α-Chymotrypsin by monitoring the rate of substrate conversion.
Materials:
-
Native and PEGylated α-Chymotrypsin standards and samples
-
Appropriate buffer (e.g., Tris-HCl)
-
Chromogenic or fluorogenic substrate for α-Chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
UV-Vis spectrophotometer or plate reader
-
Quartz cuvettes or 96-well plates
Procedure:
-
Reagent Preparation: Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentrations in the assay buffer.
-
Reaction Setup: In a cuvette or microplate well, add the assay buffer and the substrate.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of native or PEGylated α-Chymotrypsin.
-
Measurement: Immediately begin monitoring the change in absorbance over time at the wavelength appropriate for the product (e.g., 410 nm for p-nitroaniline). Record measurements at regular intervals.
-
Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.[2] Calculate kinetic parameters such as Kcat and Km by measuring V0 across a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.[10]
Visualizations
Diagrams can clarify complex workflows and mechanisms. The following are generated using the DOT language for Graphviz.
Caption: Workflow for evaluating the effect of PEGylation on protein activity.
Caption: Mechanism of reduced activity via steric hindrance from a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of Azido-PEG12-azide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring the efficacy, safety, and reproducibility of novel therapeutics and research tools. Azido-PEG12-azide, a homobifunctional linker, is a valuable tool in bioconjugation, enabling the connection of molecules through "click chemistry." This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound conjugates, supported by experimental protocols and data to facilitate methodological selection and implementation.
The covalent attachment of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. These properties include improved stability, prolonged circulation times, and reduced immunogenicity. This compound, with its discrete PEG length, offers a defined spacer arm to connect two molecules of interest. Mass spectrometry (MS) stands as a cornerstone analytical technique for the detailed characterization of these conjugates, providing critical information on molecular weight, purity, and structural integrity.
Performance Comparison of Mass Spectrometry Techniques
The two most prevalent mass spectrometry techniques for analyzing PEGylated compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between these methods often depends on the specific analytical requirements, such as the complexity of the sample and the type of information sought.
Key Performance Insights:
-
Solubility and Flexibility: The hydrophilic nature of the PEG chain in this compound enhances the solubility of the linker and the resulting conjugates, which is advantageous for sample handling and analysis in aqueous-based solutions typically used in mass spectrometry.[1][2]
-
ESI-MS: This technique is highly compatible with liquid chromatography (LC-MS), allowing for the separation of complex mixtures prior to mass analysis.[2] It is particularly useful for obtaining high-resolution mass data and for analyzing heterogeneous samples.[2][3] However, the analysis of PEGylated molecules by ESI-MS can be complicated by the formation of multiple charge states, which can lead to complex spectra.[2]
-
MALDI-TOF MS: This method is known for its rapid analysis times and is often used to determine the average molecular weight of a sample with minimal fragmentation.[4] It typically produces singly charged ions, simplifying spectral interpretation.[5] However, MALDI-MS is less readily coupled to liquid chromatography and can be more sensitive to sample and matrix preparation.[6]
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Coupling to LC | Excellent, allows for online separation | Less common, typically offline analysis |
| Ionization | Soft ionization, produces multiply charged ions | Soft ionization, primarily produces singly charged ions |
| Sample Throughput | Higher, amenable to automation | Generally lower |
| Salt Tolerance | Lower, requires cleaner samples | Higher, more tolerant to salts and buffers |
| Primary Application | High-resolution analysis of complex mixtures, structural elucidation | Rapid molecular weight determination of intact molecules |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful mass spectrometric analysis of this compound conjugates. The following are generalized protocols for ESI-LC-MS and MALDI-TOF MS, which should be optimized for specific instrumentation and sample characteristics.
Protocol 1: ESI-LC-MS Analysis of an this compound Conjugate
This protocol is designed for the analysis of a purified this compound conjugate using a high-resolution mass spectrometer.
1. Sample Preparation:
- Dissolve the purified this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[7]
- Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter before injection.[7]
2. Liquid Chromatography (LC) Parameters:
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]
- Column: A reversed-phase column suitable for the analyte (e.g., C8 or C18).[7]
- Mobile Phase A: 0.1% formic acid in water.[7]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
- Gradient: A linear gradient from approximately 5% to 95% Mobile Phase B over a suitable time to achieve separation.[7]
- Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).[7]
3. Mass Spectrometry (MS) Parameters:
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
- Capillary Voltage: 3.5 - 4.5 kV.[8]
- Source Temperature: 120 - 150 °C.[8]
- Mass Range: A range appropriate for the expected mass of the conjugate (e.g., m/z 500-2000).[7]
4. Data Analysis:
- Utilize the instrument's software to deconvolute the resulting multiply charged spectrum to determine the neutral mass of the conjugate.[9]
Protocol 2: MALDI-TOF MS Analysis of an this compound Conjugate
This protocol is suitable for the rapid determination of the molecular weight of an intact this compound conjugate.
1. Sample and Matrix Preparation:
- Prepare a 1 mg/mL solution of the this compound conjugate in 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).[4]
- Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid) in 50:50 (v/v) acetonitrile/water with 0.1% TFA.[7] For PEGylated samples, the addition of a cationizing agent like sodium trifluoroacetate (NaTFA) can be beneficial.[6]
2. Sample Spotting:
- Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).[7]
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form co-crystals.[7]
3. Mass Spectrometry (MS) Parameters:
- Mass Spectrometer: A MALDI-TOF mass spectrometer.[7]
- Ionization Mode: Positive ion reflector mode.[7]
- Laser: Nitrogen laser (337 nm).[7]
- Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to minimize in-source fragmentation.[7]
- Mass Range: A range appropriate for the expected mass of the conjugate.
4. Data Analysis:
- Identify the peaks corresponding to the sodiated ([M+Na]⁺) and/or potassiated ([M+K]⁺) adducts of the conjugate, as MALDI often favors the formation of these species.[7]
Expected Fragmentation Pathways
Understanding the fragmentation patterns of this compound conjugates in tandem mass spectrometry (MS/MS) is crucial for structural confirmation.
-
PEG Chain Fragmentation: The PEG backbone is known to fragment via cleavage of the C-O and C-C bonds, resulting in a characteristic series of neutral losses of ethylene glycol units (44 Da).[7]
-
Azide Group Fragmentation: The terminal azide groups can undergo the loss of a nitrogen molecule (N₂), corresponding to a mass loss of 28 Da.[7]
Caption: Key fragmentation pathways for Azido-PEG conjugates.
Experimental and Analytical Workflow
A systematic workflow is essential for the comprehensive analysis of this compound conjugates.
Caption: General workflow for the analysis of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
A Researcher's Guide to Protein Crosslinking: A Comparative Analysis of Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and capturing conformational changes. This guide provides a comparative analysis of commonly used crosslinkers, supported by experimental data and detailed protocols to aid in experimental design and execution.
Protein crosslinking is a powerful technique that utilizes chemical reagents to form covalent bonds between amino acid residues on the same protein (intramolecular) or different proteins (intermolecular).[1][2] This process provides valuable insights into protein structure, function, and interactions.[3][4] The choice of crosslinker is paramount and depends on several factors including the target functional groups, the desired spacer arm length, and whether the linkage needs to be reversible (cleavable).[5]
Comparative Analysis of Crosslinker Performance
The efficacy of a crosslinker is determined by its reactivity, specificity, and the stability of the formed bond. The following tables summarize quantitative data for various classes of crosslinking reagents to facilitate an informed selection.
Table 1: Amine-Reactive Homobifunctional Crosslinkers (NHS Esters)
N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines (lysine residues and N-termini) at physiological to slightly alkaline pH.[6]
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Membrane Permeability | Optimal pH Range | Recommended Molar Excess (Crosslinker:Protein) | Incubation Time & Temperature |
| Disuccinimidyl Suberate | DSS | 11.4 | Permeable | 7.0-9.0 | 20-50 fold for < 5 mg/mL protein; 10-fold for > 5 mg/mL | 30-60 min at RT or 2 hr at 4°C |
| Bis(sulfosuccinimidyl) Suberate | BS3 | 11.4 | Impermeable | 7.0-9.0 | 25:1 to 100:1 | 30-60 min at RT or 4°C |
Table 2: Heterobifunctional Crosslinkers (Amine-to-Sulfhydryl)
These crosslinkers enable the sequential conjugation of two different biomolecules, minimizing unwanted polymerization.[7]
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Reactive Groups | Optimal pH Range (Amine Reaction) | Optimal pH Range (Sulfhydryl Reaction) |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 8.3 | NHS ester, Maleimide | 7.0-7.5 | 6.5-7.5 |
Note: For Sulfo-SMCC, a 10-50 fold molar excess is typically recommended for the initial amine reaction.[8]
Table 3: Zero-Length Crosslinkers
These reagents mediate the direct covalent bonding of two functional groups without introducing a spacer arm.[1][9]
| Crosslinker | Abbreviation | Target Residues | Key Features | Optimal pH |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Carboxyls (Asp, Glu) and Amines (Lys) | Forms a direct amide bond. Often used with NHS or Sulfo-NHS to increase efficiency and stability.[7][10] | 4.5-5.0 (for NHS ester formation), then 7.2 for amine reaction |
Table 4: Photoreactive Crosslinkers
These crosslinkers are activated by UV light, allowing for precise temporal control over the crosslinking reaction.[7][11]
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |
| Aryl Azides | 250-350 nm | Nitrene | Can insert into C-H and N-H bonds.[11] |
| Diazirines | 330-370 nm | Carbene | More stable than aryl azides and efficiently activated by long-wave UV light, reducing potential photodamage.[12][13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful crosslinking studies.
Protocol 1: Intracellular Crosslinking with Disuccinimidyl Suberate (DSS)
This protocol is suitable for stabilizing protein-protein interactions within their native cellular environment.[14]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), pH 8.0
-
DSS stock solution (e.g., 25 mM in anhydrous DMSO, freshly prepared)[14]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
Procedure:
-
Cell Preparation: Harvest suspension cells by centrifugation or detach adherent cells using a non-enzymatic method. Wash the cells three times with ice-cold PBS to remove amine-containing media. Resuspend the cell pellet in PBS.[15]
-
Crosslinking Reaction: Add the freshly prepared DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[15] Incubate for 30 minutes at room temperature or 2 hours on ice with gentle mixing.[14]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[14]
-
Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol.
-
Analysis: The crosslinked proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[16]
Protocol 2: Two-Step Protein Conjugation with Sulfo-SMCC
This protocol is ideal for creating specific protein-protein conjugates, such as antibody-enzyme conjugates.[4][17]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation buffer (amine and sulfhydryl-free, e.g., PBS, pH 7.2-7.5)[2]
-
Sulfo-SMCC
-
Desalting column
Procedure:
-
Protein Preparation: Prepare both proteins in the conjugation buffer. If necessary, reduce disulfide bonds in Protein-SH to generate free sulfhydryls.[2]
-
Activation of Protein-NH2: Dissolve Sulfo-SMCC in water immediately before use. Add the Sulfo-SMCC solution to Protein-NH2 at a 10- to 50-fold molar excess. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[18]
-
Purification: Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.[2]
-
Conjugation: Combine the purified, maleimide-activated Protein-NH2 with Protein-SH. Incubate for 1-2 hours at room temperature.[2]
-
Analysis: The resulting conjugate can be purified and analyzed by electrophoresis or chromatography.
Protocol 3: Zero-Length Crosslinking with EDC and Sulfo-NHS
This protocol facilitates the direct conjugation of a protein with available carboxyl groups to a protein with free amine groups.[1][7]
Materials:
-
Protein with free carboxyl groups (Protein 1)
-
Protein with free amine groups (Protein 2)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-5.0)[7]
-
Coupling Buffer (e.g., PBS, pH 7.2)
-
EDC
-
Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Protein 1: Dissolve Protein 1 in the activation buffer. Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to a final concentration of 5 mM). Incubate for 15 minutes at room temperature.[19]
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to quench the EDC. Remove excess reagents using a desalting column equilibrated with the coupling buffer.[7]
-
Conjugation: Add Protein 2 to the activated Protein 1, typically at an equimolar ratio. Allow the reaction to proceed for 2 hours at room temperature.[19]
-
Quenching of Coupling Reaction: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[7]
-
Purification: Purify the conjugate using a desalting column or dialysis.
Visualizing Crosslinking Concepts and Workflows
Diagrams are essential for illustrating complex experimental workflows and the chemical principles of protein crosslinking.
Caption: Types of protein crosslinking reagents and their target amino acids.
Caption: General workflow for a crosslinking mass spectrometry (XL-MS) experiment.
Conclusion
The selection of a crosslinking reagent is a critical decision in the study of protein structure and interactions. By understanding the chemical properties and performance characteristics of different crosslinkers, researchers can choose the most appropriate tool for their specific application. The protocols and comparative data presented in this guide aim to provide a solid foundation for designing and executing successful protein crosslinking experiments, ultimately leading to a deeper understanding of complex biological systems.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 5. purepeg.com [purepeg.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. proteochem.com [proteochem.com]
- 9. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. covachem.com [covachem.com]
- 12. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. store.sangon.com [store.sangon.com]
- 16. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. store.sangon.com [store.sangon.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Validating PEGylation Reaction Efficiency: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a critical strategy for enhancing their pharmacokinetic and pharmacodynamic properties.[1] The efficiency of this reaction directly impacts the safety, stability, and efficacy of the biotherapeutic.[2] Therefore, robust and accurate validation of PEGylation efficiency is paramount. This guide provides an objective comparison of the leading analytical methods used to quantify the efficiency of a PEGylation reaction, supported by experimental data and detailed protocols.
The primary goal of validating a PEGylation reaction is to determine the degree of PEGylation, which is the number of PEG molecules attached to a single protein molecule, and to quantify the distribution of different PEGylated species (e.g., mono-, di-, or multi-PEGylated proteins).[2] Several analytical techniques are commonly employed for this purpose, each with its own set of advantages and limitations.[3] The choice of method often depends on the specific information required, the properties of the PEGylated protein, and the available instrumentation.[3][4]
Comparative Analysis of Analytical Techniques
The most common and effective methods for validating PEGylation efficiency include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The following table summarizes and compares the key performance metrics of these techniques.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise molecular weight, degree of PEGylation, specific site of attachment.[1][4] | Separation and quantification of PEGylated species, unreacted protein, and free PEG.[3][5] | Estimation of apparent molecular weight and assessment of PEGylation heterogeneity.[3] |
| Resolution | High (can resolve individual PEG oligomers).[1] | Variable (depends on column and method).[1] | Low to Moderate. |
| Sensitivity | High (picomole to femtomole range).[1] | Moderate to High (nanogram to microgram range). | Low (microgram range). |
| Quantitative Accuracy | High | High (with proper calibration).[4] | Semi-quantitative.[2] |
| Throughput | Moderate | High | High |
| Primary Applications | Definitive confirmation of PEGylation, characterization of heterogeneity, identification of PEGylation sites.[4] | Routine quality control, process monitoring, purification assessment.[5] | Initial screening of reaction conditions, rapid assessment of PEGylation.[2] |
Detailed Experimental Protocols
Robust and reproducible analytical methods are essential for the accurate validation of PEGylation.[6] Below are detailed protocols for the key techniques used to characterize PEGylated molecules.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the precise molecular weight of the PEGylated protein, which allows for the direct calculation of the degree of PEGylation.[4] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for this purpose.
Protocol for MALDI-TOF MS Analysis:
-
Sample Preparation:
-
Spotting:
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.[6]
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion linear or reflector mode, using a mass range appropriate for the expected molecular weights of the unmodified and PEGylated protein.[6]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unmodified protein and the various PEGylated species.
-
The mass difference between the unmodified protein and a PEGylated species, divided by the molecular weight of the PEG reagent, gives the number of attached PEG chains.[4]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying the components of a PEGylation reaction mixture.[5] Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are two common modes used.
Protocol for Size-Exclusion Chromatography (SEC-HPLC):
-
Instrumentation: HPLC system with a UV detector.[3]
-
Column: A suitable SEC column capable of resolving the PEGylated protein, unmodified protein, and free PEG based on their hydrodynamic radius.[4]
-
Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate or ammonium acetate buffer, that is compatible with the column and detector.[4]
-
Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase.
-
Injection and Separation: Inject a known amount of the sample onto the SEC column.[4]
-
Detection: Monitor the elution profile using a UV detector at 280 nm for protein and a refractive index (RI) or charged aerosol detector (CAD) for PEG, which lacks a strong chromophore.[7][8]
-
Data Analysis: Integrate the peak areas for the PEGylated protein, unmodified protein, and free PEG to determine their relative quantities and calculate the reaction efficiency.[4]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely accessible technique for the initial, semi-quantitative assessment of a PEGylation reaction.[2] It separates proteins based on their apparent molecular weight.
Protocol for SDS-PAGE:
-
Sample Preparation: Mix the PEGylated protein sample, an unmodified protein control, and a molecular weight marker with a loading buffer containing SDS and a reducing agent.[2]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and apply an electric field to separate the proteins by size.
-
Staining: After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.[2] For specific detection of PEG, a barium iodide staining method can be employed.[2]
-
Data Analysis: Compare the band patterns. The unmodified protein will appear as a distinct band at its expected molecular weight. PEGylated proteins will appear as a ladder of bands at higher apparent molecular weights, corresponding to different degrees of PEGylation.[2] The intensity of these bands can provide a semi-quantitative estimate of the PEGylation efficiency.[2]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Cytotoxicity in PEGylated Nanoparticles
The advent of nanotechnology in medicine has introduced a diverse array of nanoparticles for diagnostics and therapeutics. Polyethylene glycol (PEG) is widely used as a surface coating to enhance the biocompatibility and circulation time of these nanoparticles. However, the cytotoxic effects of PEGylated nanoparticles can vary significantly based on the core material, PEG characteristics (such as molecular weight and terminal functional groups), nanoparticle concentration, and the specific cell line being tested. This guide provides an objective comparison of the cytotoxicity of different PEGylated nanoparticles, supported by experimental data and detailed protocols.
The cytotoxicity of nanoparticles is a multifaceted issue influenced by their physicochemical properties.[1][2] Factors such as the core composition, size, surface charge, and the nature of the PEG coating can dictate the nanoparticle's interaction with cells.[3][4] Generally, PEGylation is intended to reduce cytotoxicity by shielding the nanoparticle core and minimizing non-specific interactions.[5][6][7] However, studies show that PEGylated nanoparticles can still induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS), lysosomal impairment, and induction of apoptosis.[8][9][10]
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic effects of various PEGylated nanoparticles across different experimental conditions. The data highlights how nanoparticle type, PEG modification, and cell line influence the biological response.
| Nanoparticle Type | PEG Modification Details | Cell Line(s) | Concentration | Assay(s) Used | Key Cytotoxicity Results | Reference(s) |
| Gold (AuNP) | Thiol-terminated PEG with -CH3, -NH2, or -COOH end groups | HEK293T/17, PC-3, SKOV3 | 100 µg/mL | MTT, ROS, Colony Formation | Cytotoxicity was cell-line and end-group dependent. PEG-NH2 significantly decreased colony formation in all cell lines. | [11] |
| Gold (AuNP) | PEG-coated | MG-63 (Human Osteosarcoma) | 10, 50, 100 µg/mL | Annexin V/PI Flow Cytometry | High biocompatibility; cell viability exceeded 90% at all concentrations with minimal apoptosis or necrosis. | [12] |
| Gold-Iron Alloy (Au-Fe) | PEG-coated | PC-3 (Prostate Cancer), Fibroblasts | 75 µg/mL | Viability Assay | PEG-Au-Fe NPs were notably toxic to PC3 cells (viability < 40%), while pure PEG-Au NPs were more biocompatible. | [13] |
| Liposomes | PEGylated, co-loaded with NCL-240 & Cobimetinib | HCT 116 (Colon Carcinoma) | 10 nM - 60 µM | Apoptosis Assay | The combination in liposomes induced apoptosis significantly by over 3-4 fold compared to single-drug treatments. | [14][15] |
| Quantum Dots (CdSe/ZnS) | PEG-coated vs. MPA-coated | HeLa (Cervical Cancer) | Not specified | ROS Assay, Viability Assay | PEGylated QDs were significantly more toxic than MPA-coated QDs, attributed to increased ROS production and lysosomal impairment. | [9] |
| Iron Oxide (Fe3O4) | PEG-coated | Kaposi's Sarcoma cell model | 100-150 µg/mL | MTS, Neutral Red, ROS Assay | Increased metabolic activity and ROS levels were observed at high concentrations, but cell morphology and proliferation were unaffected. | [16] |
| Iron Oxide (Fe3O4) | PEG-coated vs. Bare | MCF-7 (Breast Cancer), L929 (Fibroblast) | 0.25 mg/mL | Viability Assay | PEG-coating improved biocompatibility. PEG-coated NPs showed 78% cell killing in MCF-7 vs. 55% in L929, indicating some cancer cell selectivity. | [17] |
| Organosilica | PEG 750 Da vs. PEG 5000 Da | Multiple cell lines | 10 - 400 µg/mL | MTT Assay | Si NP-PEG750 was found to be more cytotoxic across all cell lines compared to thiolated (Si NP-SH) and Si NP-PEG5000 nanoparticles. | [7] |
Experimental Protocols
Accurate assessment of nanoparticle cytotoxicity relies on standardized and well-documented experimental procedures.[2] Below are detailed methodologies for common assays cited in the comparison table.
1. Cell Culture and Nanoparticle Exposure
-
Cell Lines: Human cell lines such as HCT 116 (colon), HeLa (cervical), MCF-7 (breast), and HEK293T (kidney) are commonly used.[9][11][14]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Nanoparticle Preparation: PEGylated nanoparticles are dispersed in sterile, serum-free culture medium or phosphate-buffered saline (PBS) to the desired stock concentration. The solution is often sonicated or vortexed to ensure a homogenous dispersion before being diluted to final concentrations for cell treatment.
-
Exposure: Cells are seeded in multi-well plates (e.g., 96-well plates for viability assays) and allowed to adhere overnight. The culture medium is then replaced with medium containing the nanoparticles at various concentrations. Cells are typically incubated for 24, 48, or 72 hours.[13][18]
2. Cell Viability and Proliferation Assays
These assays measure metabolic activity or membrane integrity as indicators of cell health.[19][20]
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
After nanoparticle incubation, the treatment medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 2-4 hours at 37°C.
-
Living cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.[19]
-
-
LDH Assay (Lactate Dehydrogenase):
-
This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[20]
-
After incubation, a sample of the cell culture supernatant is collected.
-
The supernatant is transferred to a new plate and mixed with the LDH assay reagent mixture according to the manufacturer's protocol.
-
The plate is incubated at room temperature, protected from light.
-
The reaction is stopped, and the absorbance is read at approximately 490 nm. The amount of LDH release is proportional to the level of cytotoxicity.[19]
-
3. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of nanoparticle-induced cytotoxicity.[1]
-
Annexin V/Propidium Iodide (PI) Staining:
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
-
After treatment, both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The cells are analyzed by flow cytometry. The resulting populations (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) are quantified to determine the percentage of cells in each stage of cell death.[12][22]
-
4. Reactive Oxygen Species (ROS) Detection
-
DCFH-DA Assay (2',7'-dichlorofluorescin diacetate):
-
This assay measures intracellular ROS levels.[1]
-
After nanoparticle exposure, cells are washed with PBS.
-
Cells are incubated with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths around 485 nm and 530 nm, respectively. An increase in fluorescence indicates higher levels of intracellular ROS.[10][11]
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cytotoxicity assessment, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
References
- 1. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the cytotoxicity of quantum dots: an in-depth overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated gold nanoparticles-ribonuclease induced oxidative stress and apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity of PEGylated Liposomes Co-Loaded with Novel Pro-Apoptotic Drug NCL-240 and the MEK Inhibitor Cobimetinib Against Colon Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of PEGylated liposomes co-loaded with novel pro-apoptotic drug NCL-240 and the MEK inhibitor cobimetinib against colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Characterization, and Cytotoxicity Evaluation of Polyethylene Glycol-Coated Iron Oxide Nanoparticles for Radiotherapy Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 20. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Green-Synthesized Silver Nanoparticles Induced Apoptotic Cell Death in MCF-7 Breast Cancer Cells by Generating Reactive Oxygen Species and Activating Caspase 3 and 9 Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Successful Bioconjugation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules to proteins, peptides, or nucleic acids is a critical step in creating novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of the most common analytical methods used to confirm successful bioconjugation, with a focus on antibody-drug conjugates (ADCs) as a primary example. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical techniques for your specific bioconjugate.
Choosing the Right Analytical Tool: A Comparative Overview
The confirmation of a successful bioconjugation event and the detailed characterization of the resulting product require a suite of orthogonal analytical techniques. Each method provides unique insights into different critical quality attributes (CQAs) of the bioconjugate, such as the drug-to-antibody ratio (DAR), purity, aggregation, and the specific sites of conjugation. The choice of method depends on the nature of the bioconjugate, the information required, and the stage of development.
Key Analytical Methods at a Glance
| Analytical Method | Primary Application | Key Advantages | Key Limitations |
| UV/Vis Spectroscopy | Determination of average Drug-to-Antibody Ratio (DAR).[1][2] | Simple, convenient, and readily available.[1] | Provides only an average DAR, not the distribution of different drug-loaded species; requires distinct absorbance maxima for the biomolecule and the conjugated molecule.[1][2] |
| Hydrophobic Interaction Chromatography (HIC) | Determination of drug-load distribution for cysteine-conjugated ADCs.[1][3] | Standard technique that separates species based on the number of conjugated drugs, allowing for quantification of different DAR species.[1][3] | Generally not suitable for heterogeneous lysine-conjugated ADCs; can be incompatible with mass spectrometry due to non-volatile salts.[1][4] |
| Size Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments.[1][5] | Primary method for assessing product safety and stability by separating molecules based on hydrodynamic size.[1][5] | Does not provide information on DAR or conjugation sites. |
| Mass Spectrometry (MS) | Precise molecular weight determination, DAR distribution, and identification of conjugation sites.[1][6] | Provides highly accurate mass information for intact conjugates, subunits, and peptide fragments.[1][6] Essential for complex mixtures like lysine-conjugated ADCs.[1] | Can be complex to operate and may require specialized sample preparation. |
| SDS-PAGE | Visual confirmation of conjugation and estimation of molecular weight. | Low-cost, straightforward method to observe a mobility shift upon successful conjugation.[7] | Provides qualitative or semi-quantitative information; band smearing can occur with heterogeneous conjugates.[8] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Confirmation of binding activity and quantification of the bioconjugate. | Highly sensitive and specific for assessing the biological function of the bioconjugate.[9][10] | Does not provide information on the physicochemical properties like DAR or aggregation. |
In-Depth Analysis and Experimental Protocols
A multi-faceted approach is often necessary for the comprehensive characterization of bioconjugates.[11][12] Below are detailed methodologies for some of the key analytical techniques.
UV/Vis Spectroscopy for Average DAR Determination
This technique relies on the Beer-Lambert law and the distinct absorbance spectra of the antibody and the conjugated drug.[1]
Experimental Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax).[1]
-
Sample Preparation: Prepare the bioconjugate sample in a non-interfering buffer at a concentration that falls within the linear range of the spectrophotometer.[1]
-
Absorbance Measurement: Measure the absorbance of the bioconjugate solution at 280 nm (A280) and at the drug's λmax (Aλmax).[1]
-
Calculation: Use simultaneous equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and from there, the average DAR.[1]
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their hydrophobicity. In the context of ADCs, the hydrophobicity increases with the number of conjugated drug molecules.[3][4]
Experimental Protocol:
-
Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl-NPR).[1]
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0.[1]
-
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to facilitate binding to the column.[1]
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
-
-
Data Analysis: Integrate the peaks corresponding to the naked antibody (DAR=0) and the different drug-loaded species (e.g., DAR=2, 4, 6, 8 for cysteine-conjugated ADCs) to determine the distribution and calculate the average DAR.[2]
Mass Spectrometry (MS) for Intact Mass Analysis
High-resolution mass spectrometry provides the most accurate molecular weight information for bioconjugates.[1] Native SEC-MS is particularly useful as it preserves the non-covalent structure of the bioconjugate.[1]
Experimental Protocol (Native SEC-MS):
-
Column: Use a size-exclusion column suitable for monoclonal antibodies.[1]
-
Mobile Phase: Employ a volatile, MS-compatible buffer such as 100-150 mM Ammonium Acetate, pH 7.4.[1]
-
LC System: Utilize an HPLC or UPLC system for precise sample delivery.[1]
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source is required.[1]
-
Chromatographic Conditions: Equilibrate the column with the mobile phase and inject the ADC sample. The sample will elute based on size directly into the mass spectrometer.[1]
-
MS Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize signal intensity and minimize fragmentation.[1]
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present in the sample and calculate the DAR distribution.
Visualizing the Analytical Workflow
To effectively characterize a bioconjugate, a logical workflow incorporating multiple analytical techniques is essential. The following diagrams illustrate a general workflow for bioconjugation analysis and the interplay between different analytical methods.
Conclusion
Confirming the success of a bioconjugation reaction and ensuring the quality of the final product requires a thoughtful and multi-pronged analytical strategy. While simple methods like UV/Vis spectroscopy and SDS-PAGE can provide rapid initial confirmation, a comprehensive understanding of critical quality attributes such as DAR distribution, aggregation, and conjugation site requires more sophisticated techniques like HIC and mass spectrometry.[1][7][13] By employing a combination of these methods, researchers and drug developers can gain a complete picture of their bioconjugate, ensuring its safety, efficacy, and reproducibility. The use of complementary techniques is often advisable to obtain an accurate characterization.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. enovatia.com [enovatia.com]
- 7. aboligo.com [aboligo.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Antibody Elisa | ELISA Based Assay Development [biosyn.com]
- 10. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 11. scispace.com [scispace.com]
- 12. Analytical Comparison of Antibody-drug Conjugates Based on Good Manufacturing Practice Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Azido-PEG12-azide: A Comparative Guide for Bioconjugation Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant in the successful design of complex biomolecular architectures, from antibody-drug conjugates (ADCs) to targeted drug delivery systems. Among the myriad of available options, Azido-PEG12-azide has emerged as a prominent homobifunctional crosslinker. Its discrete polyethylene glycol (PEG) chain of 12 ethylene glycol units provides a hydrophilic and flexible spacer, while the terminal azide groups are amenable to highly efficient and bioorthogonal "click chemistry" reactions.
This guide provides a comprehensive literature review of the applications of this compound, offering an objective comparison with alternative linkers, supported by experimental data and detailed protocols.
Performance Comparison of Bifunctional Linkers
The choice of a linker significantly influences the physicochemical properties, stability, and in vivo performance of a bioconjugate. Bifunctional linkers are broadly categorized as homobifunctional, possessing identical reactive groups at both termini, or heterobifunctional, with two distinct reactive moieties.[1]
This compound falls into the homobifunctional category and is primarily utilized for crosslinking molecules that have been functionalized with alkynes.[2] The decision to use a homobifunctional linker like this compound versus a heterobifunctional linker depends on the specific application. For the straightforward crosslinking of identical molecules, a homobifunctional linker may be sufficient.[1] However, for the construction of more complex conjugates, such as ADCs or Proteolysis Targeting Chimeras (PROTACs), the controlled, sequential conjugation offered by heterobifunctional linkers is often preferred.[1]
Physicochemical Properties of Azido-PEG-NHS Esters with Varying PEG Lengths
The length of the PEG chain is a crucial parameter that affects the hydrophilicity, hydrodynamic radius, and immunogenicity of the resulting conjugate.[3] Longer PEG chains generally lead to increased solubility and can help to shield the bioconjugate from proteolytic degradation and the host immune system.[3] The following table summarizes the key properties of Azido-PEG-NHS esters with different PEG chain lengths.
| Property | Azido-PEG1-NHS Ester | Azido-PEG2-NHS Ester | Azido-PEG3-NHS Ester | Azido-PEG4-NHS Ester | Azido-PEG8-NHS Ester | Azido-PEG12-NHS Ester |
| PEG Units (n) | 1 | 2 | 3 | 4 | 8 | 12 |
| Molecular Weight ( g/mol ) | 256.22 | 300.27 | 344.32 | 388.37 | 564.58 | 740.79 |
| Chemical Formula | C9H12N4O5 | C11H16N4O6 | C13H20N4O7 | C15H24N4O8 | C23H40N4O12 | C31H56N4O16 |
Data compiled from a comparative guide on Azido-PEG-NHS esters.[3]
Impact of PEG Chain Length on Bioconjugation and Biological Activity
The length of the PEG spacer can also influence the efficiency of the conjugation reaction and the biological activity of the final product. While longer PEG chains can enhance solubility, they may also introduce steric hindrance, potentially affecting reaction kinetics.[4] However, for some applications, the increased flexibility and hydrophilicity of a longer PEG chain can lead to more favorable outcomes.[4]
| Feature | Short PEG Chains (n<8) | Medium PEG Chains (n=8-12) | Long PEG Chains (n>12) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance | Low | Moderate | High |
| Immunogenicity | Lower potential to reduce immunogenicity | Effective at reducing immunogenicity | Highly effective at reducing immunogenicity |
| Tumor Exposure (in ADCs) | Lower tumor exposure | Significantly higher tumor exposure | Significantly higher tumor exposure |
| In Vitro Cytotoxicity (in ADCs) | Higher | Can be reduced | Can be significantly reduced |
This table summarizes general trends observed in studies comparing linkers with different PEG lengths.[4][5][6]
Key Applications and Experimental Protocols
This compound is a versatile tool for a range of bioconjugation applications. The following sections provide detailed protocols for some of its key uses.
Protein-Protein Crosslinking
Homobifunctional azide linkers are well-suited for studying protein-protein interactions by covalently linking two protein molecules that have been functionalized with alkyne groups.[2]
Experimental Protocol: Protein Crosslinking with this compound via CuAAC
This protocol outlines a two-step process for crosslinking two alkyne-modified proteins.
1. Protein Modification with Alkyne Groups:
-
Reagents: Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4), Alkyne-PEG4-NHS Ester (10 mM stock in anhydrous DMSO), Quenching buffer (1 M Tris-HCl, pH 8.0).
-
Procedure:
-
Add a 10- to 50-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution.[2]
-
Incubate for 30-60 minutes at room temperature.[2]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Remove excess, unreacted linker by dialysis or using a desalting column.
-
2. Crosslinking with this compound:
-
Reagents: Alkyne-modified protein, this compound, Copper(II) Sulfate (CuSO₄, 50 mM in water), Sodium Ascorbate (100 mM in water, freshly prepared), Copper ligand (e.g., THPTA or TBTA, 10 mM in DMSO).
-
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL) and this compound (start with a 10-fold molar excess over the protein).[2]
-
Prepare the catalyst solution immediately before use by mixing the copper ligand, CuSO₄, and Sodium Ascorbate.
-
Add the catalyst mixture to the protein solution to initiate the click reaction.[2]
-
Incubate for 1-4 hours at room temperature.
-
Purify the crosslinked product using size-exclusion chromatography.
-
Analyze the fractions by SDS-PAGE to identify the higher molecular weight crosslinked product.[7]
-
Workflow for Protein-Protein Crosslinking
A diagram illustrating the workflow for crosslinking two proteins using a homobifunctional azide linker.
Synthesis of Antibody-Drug Conjugates (ADCs)
While heterobifunctional linkers are more common for ADC development, homobifunctional linkers can be used in a one-pot reaction, which may lead to a mixture of products.[1]
Experimental Protocol: One-Pot ADC Synthesis with a Homobifunctional Linker
This protocol provides a general method for conjugating an amine-containing drug to an antibody using a homobifunctional NHS-ester linker. A similar principle would apply to an this compound linker where the antibody and drug are pre-functionalized with alkynes.
-
Reagents: Monoclonal antibody (mAb), Homobifunctional NHS-PEG-NHS linker, Amine-containing drug, DMSO, Phosphate buffer (pH 7.2-7.5).
-
Procedure:
-
Dialyze the mAb into the phosphate buffer to remove any amine-containing buffers.[1]
-
Adjust the antibody concentration to 5-10 mg/mL.[1]
-
Dissolve the homobifunctional linker and the amine-containing drug in DMSO at a 1:1 molar ratio to form the linker-drug complex.[1]
-
Add a 5- to 10-fold molar excess of the linker-drug solution to the antibody solution.[1]
-
Keep the final concentration of DMSO in the reaction mixture below 10% (v/v).[1]
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the ADC using size-exclusion chromatography to remove unreacted components.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR).
-
Generalized Workflow for ADC Synthesis and Evaluation
A generalized workflow for the synthesis and evaluation of ADCs.
Signaling Pathways in Targeted Drug Delivery
In the context of ADCs, the linker plays a crucial role not only in connecting the antibody to the drug but also in ensuring the drug is released at the target site. The following diagram illustrates a simplified signaling pathway for an ADC that targets a cancer cell, leading to apoptosis.
PROTAC-Mediated Protein Degradation Pathway
PROTACs facilitate the formation of a ternary complex, leading to protein degradation.
Conclusion
This compound is a valuable homobifunctional linker for a variety of bioconjugation applications. Its utility is primarily in the crosslinking of molecules that have been pre-functionalized with alkyne groups, leveraging the efficiency and specificity of click chemistry. The length of the PEG spacer is a critical design consideration, with a 12-unit PEG chain offering a good balance of hydrophilicity and flexibility for many applications.
The choice between this compound and other linkers, such as heterobifunctional alternatives or those with different PEG lengths, will ultimately depend on the specific requirements of the research or drug development project. For applications demanding precise control over the conjugation of two different molecules, a heterobifunctional linker is generally the preferred choice. However, for creating protein dimers or other symmetric constructs, this compound and similar homobifunctional linkers provide a straightforward and effective solution. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Azido-PEG12-azide. Adherence to these procedures is essential for ensuring a safe laboratory environment and mitigating the inherent risks associated with azide-containing compounds. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
I. Hazard Assessment and Chemical Properties
This compound is a bifunctional molecule featuring two azide (-N3) groups linked by a polyethylene glycol (PEG) spacer. While the long, flexible PEG chain generally enhances the stability of organic azides by increasing the carbon-to-nitrogen ratio, the presence of two energetic azide moieties necessitates careful handling.[1][2][3] Organic azides are known to be potentially explosive and can be sensitive to heat, shock, friction, and light.[1][2][4][5] The azide functional group also imparts toxicity, comparable to that of cyanide.[1][4]
Key Hazards:
-
Explosive Decomposition: Can decompose violently when subjected to heat, shock, or friction.[2][5][6]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][6]
-
Formation of Hazardous Byproducts: Reacts with acids to form highly toxic and explosive hydrazoic acid.[1][3][6] Contact with heavy metals (e.g., copper, lead, silver) can form dangerously explosive heavy metal azides.[3][4][6][7][8]
Incompatible Materials:
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect the container for any signs of damage or leakage in a well-ventilated area.[4] |
| Weighing and Aliquoting (Solid) | - Safety goggles or safety glasses with side shields- Face shield- Double-gloving with nitrile gloves- Flame-resistant lab coat | - Mandatory use of a chemical fume hood.[4][10] - Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[4][9][11] - A blast shield is highly recommended, especially when handling larger quantities.[4][5][9] |
| Solution Preparation and Handling | - Chemical splash goggles- Double-gloving with nitrile gloves- Flame-resistant lab coat | - All work must be conducted within a certified chemical fume hood.[7][11] - Avoid using ground glass joints to prevent friction that could lead to detonation.[1][5][9] |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a fume hood.[4] |
| Spill Cleanup | - Safety goggles- Face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size and ventilation.[4] | - Have a spill kit specifically for azide-containing compounds readily available.[4] |
III. Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Storage:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a similar compound.[2]
-
Designate a specific area within a chemical fume hood for handling the compound.[1][10]
-
Ensure all necessary PPE is available and in good condition.[1]
-
Store this compound in a cool, dark, and dry place, typically at -20°C, away from incompatible materials.[3][5] Keep containers tightly sealed.[1][3]
2. Weighing and Solution Preparation:
-
Perform all manipulations of solid this compound within a chemical fume hood and behind a blast shield.[5][9]
-
Use only plastic or ceramic spatulas for transferring the solid. Never use metal spatulas. [5][9][11]
-
When preparing solutions, slowly add the solid to the solvent. Avoid using halogenated solvents.[5][6][9]
3. Reaction and Work-up:
-
Conduct all reactions in a chemical fume hood with the sash positioned as low as possible.[1][5]
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as working on a small scale and using a blast shield.[1][4]
-
Do not concentrate azide-containing solutions by rotary evaporation or distillation.[5]
IV. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[4][7][8]
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, weighing paper, and contaminated labware, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[4][5][7][11]
-
Aqueous Waste: NEVER pour azide-containing solutions down the drain.[3][4][6][7][8][11][12][13] This can lead to the formation of highly explosive lead or copper azides in the pipes.[4][6][7][8][11] Collect all aqueous azide waste in a separate, labeled hazardous waste container.
-
Waste Container Management: Keep azide waste containers separate from acidic wastes to prevent the formation of toxic and explosive hydrazoic acid.[2][3][7]
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.[2]
V. Emergency Procedures
-
Spills:
-
For small spills within a fume hood, notify personnel in the area and your supervisor.[9] Use an inert absorbent material to contain the spill.[1] Clean the area with a suitable solvent, and collect all cleanup materials as hazardous waste.[9]
-
For large spills, or any spill outside of a fume hood, evacuate the laboratory immediately, alert others, and contact your institution's emergency response team.[9]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[7][10][13] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
VI. Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. thewaite.org [thewaite.org]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. campus.kennesaw.edu [campus.kennesaw.edu]
- 11. benchchem.com [benchchem.com]
- 12. uvic.ca [uvic.ca]
- 13. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
